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Blumenol C glucoside

Cat. No.: B1159586
CAS No.: 189109-45-3
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Description

Byzantionoside B is a natural product found in Wahlenbergia marginata, Breynia rostrata, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H32O7 B1159586 Blumenol C glucoside CAS No. 189109-45-3

Properties

IUPAC Name

3,5,5-trimethyl-4-[3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]cyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32O7/c1-10-7-12(21)8-19(3,4)13(10)6-5-11(2)25-18-17(24)16(23)15(22)14(9-20)26-18/h7,11,13-18,20,22-24H,5-6,8-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYLNHNDMNOPWAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)CC(C1CCC(C)OC2C(C(C(C(O2)CO)O)O)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62512-23-6
Record name Blumenol C glucoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040668
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Natural occurrence and distribution of Blumenol C glucoside

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Natural Occurrence and Distribution of Blumenol C Glucoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a C13-norisoprenoid derived from the oxidative degradation of carotenoids, is a widely distributed secondary metabolite in the plant kingdom. This technical guide provides a comprehensive overview of its natural occurrence, distribution, biosynthesis, and analytical methodologies. A significant focus is placed on its role as a biomarker for arbuscular mycorrhizal (AM) fungal symbiosis, a key area of interest for agricultural and ecological research. This document synthesizes current knowledge, presenting quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows to support ongoing research and development efforts.

Introduction

This compound belongs to the megastigmane glycoside class of organic compounds. Its structure consists of a blumenol C aglycone linked to a glucose molecule. The stereochemistry of this compound has been identified as (6R,9S)-9-hydroxymegastigman-4-en-3-one 9-O-β-D-glucopyranoside. First isolated from Epimedium grandiflorum var. thunbergianum, it has since been identified in a diverse range of plant families. Of particular significance is the strong correlation between the accumulation of this compound and its hydroxylated and carboxylated derivatives in plant tissues and the colonization of roots by arbuscular mycorrhizal (AM) fungi. This has positioned these compounds as valuable biomarkers for studying plant-fungal symbioses.

Natural Occurrence and Distribution

This compound has been identified in a wide array of plant species, spanning numerous families. Its presence is particularly well-documented in plants that form symbiotic relationships with AM fungi.

Distribution Across Plant Families

Phytochemical studies have confirmed the presence of this compound and its derivatives in the following plant families:

  • Poaceae: Including important crops such as barley (Hordeum vulgare), wheat (Triticum aestivum), and maize (Zea mays), as well as the model grass Brachypodium distachyon.[1]

  • Fabaceae: Found in the model legumes Medicago truncatula and Lotus japonicus.[1]

  • Solanaceae: Detected in tobacco (Nicotiana tabacum and Nicotiana attenuata), tomato (Solanum lycopersicum), and potato (Solanum tuberosum).[1]

  • Asteraceae: Isolated from Erigeron breviscapus and the seeds of cornflower (Centaurea cyanus).[1]

  • Apiaceae: Reported in the aerial parts of various plants within this family.[1]

  • Asparagaceae: Identified in Ornithogalum umbellatum.[1]

  • Amaryllidaceae: Found in leek (Allium porrum).[1]

  • Rubiaceae: A derivative, Blumenol C sulfate, has been isolated from Palicourea luxurians.[1]

Quantitative Data on this compound and its Derivatives

The quantification of this compound and its derivatives is often performed using liquid chromatography-mass spectrometry (LC-MS). The data is frequently presented as relative abundance or fold change, particularly in studies investigating the effects of AM fungal colonization. Absolute quantification is less commonly reported in the literature.

Table 1: Relative Abundance of this compound Derivatives in Response to Arbuscular Mycorrhizal (AM) Fungal Colonization

Plant SpeciesTissueCompound(s)Colonization StatusRelative Abundance/Fold ChangeReference
Nicotiana attenuataRoots11-hydroxythis compound, 11-carboxythis compoundAMF-colonized vs. non-colonizedSignificant increase[1]
Nicotiana attenuataLeaves11-hydroxythis compound, 11-carboxythis compoundAMF-colonized vs. non-colonizedSignificant increase, mirroring root levels[1]
Solanum lycopersicumLeaves11-carboxythis compoundAMF-colonized vs. non-colonizedDetected only in colonized plants[2]
Hordeum vulgareLeaves11-hydroxythis compoundAMF-colonized vs. non-colonizedDetected only in colonized plants[2]
Triticum aestivumRoots & LeavesHydroxy- and carboxyblumenol C glucosidesAMF-colonized vs. non-colonizedSignificant increase[1]
Medicago truncatulaRoots & LeavesHydroxy- and carboxyblumenol C glucosidesAMF-colonized vs. non-colonizedSignificant increase[1]
Brachypodium distachyonRoots & LeavesHydroxy- and carboxyblumenol C glucosidesAMF-colonized vs. non-colonizedSignificant increase[1]

Note: The table summarizes findings on the impact of AMF colonization on the levels of this compound derivatives. The exact fold changes can vary depending on the experimental conditions.

Biosynthesis of this compound

This compound is an apocarotenoid, synthesized through the oxidative cleavage of carotenoids. The biosynthesis is particularly active in the roots of plants colonized by AM fungi.

The Biosynthetic Pathway

The proposed biosynthetic pathway begins with the C40 carotenoid, zeaxanthin.

Blumenol_C_Glucoside_Biosynthesis Zeaxanthin Zeaxanthin (C40 Carotenoid) C13_Cyclohexenone C13 Cyclohexenone Zeaxanthin->C13_Cyclohexenone CCD7 C27_Apocarotenoid C27 Apocarotenoid Zeaxanthin->C27_Apocarotenoid CCD7 Blumenol_C_Aglycone Blumenol C Aglycone C13_Cyclohexenone->Blumenol_C_Aglycone Cytochrome P450s C27_Apocarotenoid->C13_Cyclohexenone CCD1 Blumenol_C_Glucoside This compound Blumenol_C_Aglycone->Blumenol_C_Glucoside Glycosyltransferases Hydroxy_Carboxy_Derivatives Hydroxy- & Carboxy- Blumenol C Glucosides Blumenol_C_Glucoside->Hydroxy_Carboxy_Derivatives Further modifications

Caption: Proposed biosynthetic pathway of this compound and its derivatives.

The key enzymatic steps are:

  • Cleavage of Zeaxanthin: The enzyme Carotenoid Cleavage Dioxygenase 7 (CCD7) cleaves the C40 carotenoid, zeaxanthin, to produce a C13 cyclohexenone and a C27 apocarotenoid.

  • Second Cleavage: The C27 apocarotenoid is further cleaved by Carotenoid Cleavage Dioxygenase 1 (CCD1) to yield a second C13 cyclohexenone molecule.

  • Modification to Blumenol C: The C13 cyclohexenone undergoes modifications, likely catalyzed by cytochrome P450 enzymes, to form the blumenol C aglycone.

  • Glycosylation: Finally, a glucose molecule is attached to the blumenol C aglycone by a glycosyltransferase to form this compound.

  • Further Modifications: this compound can be further hydroxylated or carboxylated to form various derivatives that are also indicative of AM fungal colonization.

Experimental Protocols

Extraction and Quantification of this compound and its Derivatives from Plant Tissue

This protocol is adapted from established methods for the high-throughput quantification of blumenol derivatives in plant leaves using Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS).[2]

4.1.1. Materials and Reagents

  • Plant tissue (leaves or roots)

  • Liquid nitrogen

  • Mortar and pestle or tissue homogenizer

  • Microcentrifuge tubes or 96-well plates

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Internal standard (e.g., D6-Abscisic Acid)

  • This compound analytical standard (for identification and as a reference)[2]

4.1.2. Sample Preparation and Extraction

  • Harvest fresh plant tissue (approximately 100 mg) and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a tissue homogenizer.

  • Transfer the powdered tissue to a pre-weighed microcentrifuge tube or a well in a 96-well plate.

  • Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol in water) containing the internal standard to each sample.

  • Vortex the samples thoroughly and then agitate for 20 minutes at 4°C.

  • Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube or well for LC-MS analysis.

Extraction_Workflow Start Plant Tissue Sampling Freeze Flash Freeze in Liquid Nitrogen Start->Freeze Grind Grind to Fine Powder Freeze->Grind Extract Add Extraction Solvent with Internal Standard Grind->Extract Agitate Agitate at 4°C Extract->Agitate Centrifuge Centrifuge to Pellet Debris Agitate->Centrifuge Collect Collect Supernatant Centrifuge->Collect Analyze UHPLC-MS/MS Analysis Collect->Analyze

Caption: General workflow for the extraction of this compound from plant tissue.

4.1.3. UHPLC-MS/MS Analysis

  • Column: A C18 reversed-phase column is typically used for separation.

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B) is commonly employed.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for sensitive and specific detection. The precursor and product ion transitions for this compound and its derivatives need to be optimized.

Table 2: Example MRM Transitions for this compound Derivatives

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound373.2211.1
11-hydroxythis compound389.2227.1
11-carboxythis compound403.2241.1

Note: These values are examples and should be optimized for the specific instrument being used.

Isolation and Purification of this compound

For the isolation of larger quantities of this compound for structural elucidation or bioactivity studies, a multi-step chromatographic approach is generally required.

4.2.1. Initial Extraction

  • Air-dried and powdered plant material is extracted exhaustively with a solvent such as methanol or ethanol at room temperature.

  • The solvent is evaporated under reduced pressure to yield a crude extract.

4.2.2. Solvent Partitioning

  • The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This compound, being a glycoside, is expected to be enriched in the more polar fractions (ethyl acetate and n-butanol).

4.2.3. Chromatographic Purification

  • The enriched fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.

  • Fractions containing this compound are identified by thin-layer chromatography (TLC) and pooled.

  • Further purification is typically achieved using repeated column chromatography on Sephadex LH-20 and/or preparative high-performance liquid chromatography (HPLC) on a C18 column.

Signaling and Biological Role

The primary and most well-documented biological role of this compound and its derivatives is their function as biomarkers for arbuscular mycorrhizal (AM) fungal colonization. Their accumulation in both roots and shoots is strongly and positively correlated with the extent of fungal colonization.[1] This suggests a potential role in the systemic signaling of the plant's symbiotic status. While their direct role in signaling pathways is still under investigation, their presence in the shoots indicates that they are transported from the roots, the site of synthesis.

At present, there is limited evidence for the involvement of this compound in other major plant signaling pathways. Its biosynthesis, however, is linked to the carotenoid pathway, which is a precursor to other important signaling molecules like abscisic acid and strigolactones.

Conclusion

This compound is a ubiquitous plant metabolite with a significant and well-established role as a marker for arbuscular mycorrhizal symbiosis. This technical guide has provided a detailed overview of its natural occurrence, distribution, biosynthesis, and the analytical methods used for its study. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers in the fields of natural product chemistry, plant science, and drug development. Further research is warranted to fully elucidate the specific signaling functions of this compound and to explore its potential applications in agriculture and medicine.

References

An In-depth Technical Guide on Blumenol C Glucoside Derivatives and Their Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Blumenol C glucoside and its derivatives belong to the megastigmane glycoside class of natural products. These C13-norisoprenoids are derived from the oxidative degradation of carotenoids and are widely distributed in the plant kingdom. While research has heavily focused on their role as biomarkers for arbuscular mycorrhizal fungi symbiosis in plants, the broader biological activities of this specific subclass of megastigmanes are an emerging area of interest. This technical guide provides a comprehensive overview of the reported biological activities of megastigmane glycosides, with a focus on anti-inflammatory, anti-cancer, and antioxidant properties, and details the experimental protocols used to assess these activities. Due to a lack of specific quantitative data for this compound derivatives, this guide presents data from closely related megastigmane glycosides to provide a comparative context and guide future research.

Biological Activities of Megastigmane Glycosides

Megastigmane glycosides as a class have been reported to possess a range of biological activities, including anti-inflammatory, antitumor, and antioxidant effects. The following tables summarize the quantitative data for various megastigmane glycosides, providing insights into their potential therapeutic applications.

Anti-Inflammatory Activity

The anti-inflammatory potential of megastigmane glycosides is often evaluated by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7. Overproduction of NO is a hallmark of chronic inflammation.

Table 1: Anti-Inflammatory Activity of Megastigmane Glycosides

Compound Name Source Assay Cell Line IC50 (µM) Reference
Docynicaside B Docynia indica NO Production Inhibition RAW 264.7 - [1]
Streilicifoloside E Streblus ilicifolius NO Production Inhibition RAW 264.7 26.33 [2]
Platanionoside D Streblus ilicifolius NO Production Inhibition RAW 264.7 21.84 [2]

| Unnamed Megastigmane Glycosides (1-3) | Derris elliptica | NO Production Inhibition | RAW 264.7 | 26.54, 26.35, 49.71 |[3] |

Note: Specific IC50 values for Docynicaside B were not provided in the abstract, but it was reported to exhibit anti-inflammatory activity.[1]

Anticancer Activity

The anticancer potential of megastigmane glycosides is typically assessed through cytotoxicity assays against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify a compound's potency in inhibiting cancer cell growth.

Table 2: Anticancer Activity of Megastigmane Glycosides

Compound Name Source Cancer Cell Line Assay IC50 (µM) Reference
Kaempferol 3-O-trans-p-coumaroyl-7-O-α-ʟ-rhamnoside Tripterygium wilfordii HepG2 (Liver) Cytotoxicity 6.8 [4]
Kaempferol 3-O-trans-p-coumaroyl-7-O-α-ʟ-rhamnoside Tripterygium wilfordii Hep3B (Liver) Cytotoxicity 4.2 [4]
Compound 4 (unnamed) Tripterygium wilfordii HepG2 (Liver) Cytotoxicity 16.1 [4]

| Compound 4 (unnamed) | Tripterygium wilfordii | Hep3B (Liver) | Cytotoxicity | 10.7 |[4] |

Antioxidant Activity

The antioxidant activity of megastigmane glycosides is evaluated by their ability to scavenge free radicals. Common assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Table 3: Antioxidant Activity of Megastigmane Glycosides

Compound Name Source Assay IC50 (µM) Reference
Verbascoside Osmanthus fragrans DPPH Radical Scavenging 6.2 [5]
Rutin Osmanthus fragrans DPPH Radical Scavenging 10.3 [5]

| (+)-Phillygenin | Osmanthus fragrans | DPPH Radical Scavenging | 19.1 |[5] |

Note: While these compounds were isolated from a plant known to contain megastigmane glycosides, they represent other classes of phenolic compounds and are included to provide a comparative context for antioxidant activity.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of the biological activities of megastigmane glycosides.

Isolation and Purification of this compound

Objective: To isolate and purify this compound from plant material.

Methodology:

  • Extraction:

    • Air-dried and powdered plant material (e.g., leaves, stems) is extracted exhaustively with methanol (MeOH) at room temperature.

    • The solvent is evaporated under reduced pressure to obtain a crude methanol extract.

  • Solvent Partitioning:

    • The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform (CHCl3), ethyl acetate (EtOAc), and n-butanol (n-BuOH).

  • Column Chromatography:

    • The EtOAc or n-BuOH fraction, which typically contains glycosides, is subjected to column chromatography on silica gel.

    • A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common gradient is chloroform-methanol or n-hexane-ethyl acetate.

  • Further Purification:

    • Fractions containing the target compound are further purified using repeated column chromatography on silica gel, Sephadex LH-20 (eluted with methanol), or by preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.

  • Structure Elucidation:

    • The structure of the purified compound is determined by spectroscopic methods, including 1H NMR, 13C NMR, COSY, HSQC, HMBC, and mass spectrometry (MS).

G plant Powdered Plant Material extraction Methanol Extraction plant->extraction crude_extract Crude Methanol Extract extraction->crude_extract partitioning Solvent Partitioning (n-hexane, EtOAc, n-BuOH) crude_extract->partitioning fractions EtOAc or n-BuOH Fraction partitioning->fractions silica_gel Silica Gel Column Chromatography fractions->silica_gel fractions2 Semi-purified Fractions silica_gel->fractions2 purification Further Purification (Sephadex LH-20, Prep-HPLC) fractions2->purification pure_compound Pure this compound purification->pure_compound elucidation Structure Elucidation (NMR, MS) pure_compound->elucidation

Isolation and Purification Workflow
Anti-Inflammatory Activity Assay: Nitric Oxide (NO) Production Inhibition

Objective: To evaluate the ability of a compound to inhibit the production of nitric oxide in LPS-stimulated macrophages.

Cell Line: RAW 264.7 (murine macrophage cell line)

Methodology:

  • Cell Culture:

    • RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding:

    • Cells are seeded into 96-well plates at a density of 1.5 x 10^5 cells/well and incubated for 24 hours to allow for adherence.

  • Treatment:

    • The culture medium is replaced with fresh medium containing various concentrations of the test compound.

    • After 1 hour of pre-treatment with the compound, cells are stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.

  • Incubation:

    • The plates are incubated for an additional 24 hours.

  • Nitrite Quantification (Griess Assay):

    • After incubation, 100 µL of the cell culture supernatant is transferred to a new 96-well plate.

    • 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to each well.

    • The plate is incubated at room temperature for 10 minutes in the dark.

  • Absorbance Measurement:

    • The absorbance at 540 nm is measured using a microplate reader. The amount of nitrite in the supernatant is proportional to the absorbance.

  • Cell Viability Assay (MTT):

    • A parallel MTT assay is performed to ensure that the observed inhibition of NO production is not due to cytotoxicity of the compound.

G seed_cells Seed RAW 264.7 cells adherence Incubate for 24h (Cell Adherence) seed_cells->adherence pretreat Pre-treat with Test Compound adherence->pretreat stimulate Stimulate with LPS pretreat->stimulate 1 hour incubation Incubate for 24h stimulate->incubation supernatant Collect Supernatant incubation->supernatant viability Parallel MTT Assay (Assess Cytotoxicity) incubation->viability griess_assay Griess Assay supernatant->griess_assay measure Measure Absorbance at 540 nm griess_assay->measure

Nitric Oxide Inhibition Assay Workflow
Anticancer Activity Assay: MTT Cytotoxicity Assay

Objective: To determine the cytotoxic effect of a compound on cancer cell lines.

Cell Lines: MCF-7 (human breast adenocarcinoma) and A549 (human lung carcinoma)

Methodology:

  • Cell Culture:

    • MCF-7 and A549 cells are cultured in appropriate media (e.g., DMEM for MCF-7, F-12K for A549) supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in 5% CO2.

  • Cell Seeding:

    • Cells are seeded into 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubated for 24 hours.

  • Treatment:

    • The medium is replaced with fresh medium containing various concentrations of the test compound.

  • Incubation:

    • The plates are incubated for 24, 48, or 72 hours.

  • MTT Addition:

    • After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) is added to each well.

    • The plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization:

    • The medium containing MTT is carefully removed.

    • 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • The absorbance at 570 nm is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.

G seed_cells Seed Cancer Cells (MCF-7 or A549) adherence Incubate for 24h seed_cells->adherence treatment Treat with Test Compound adherence->treatment incubation Incubate for 24/48/72h treatment->incubation mtt_addition Add MTT Solution incubation->mtt_addition incubation2 Incubate for 4h mtt_addition->incubation2 solubilization Dissolve Formazan with DMSO incubation2->solubilization measure Measure Absorbance at 570 nm solubilization->measure

MTT Cytotoxicity Assay Workflow
Antioxidant Activity Assays: DPPH and ABTS Radical Scavenging

Objective: To measure the free radical scavenging capacity of a compound.

DPPH Assay Methodology:

  • Reagent Preparation:

    • A 0.2 mM solution of DPPH in methanol is prepared.

  • Reaction Mixture:

    • In a 96-well plate, 20 µL of the test compound at various concentrations is mixed with 180 µL of the DPPH solution.

  • Incubation:

    • The plate is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement:

    • The absorbance is measured at 517 nm. The decrease in absorbance indicates the scavenging of DPPH radicals.

ABTS Assay Methodology:

  • Reagent Preparation:

    • An ABTS radical cation (ABTS•+) solution is prepared by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in the dark at room temperature for 12-16 hours.

    • The ABTS•+ solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture:

    • In a 96-well plate, 10 µL of the test compound is mixed with 190 µL of the diluted ABTS•+ solution.

  • Incubation:

    • The plate is incubated in the dark at room temperature for 6 minutes.

  • Absorbance Measurement:

    • The absorbance is measured at 734 nm. The decrease in absorbance indicates the scavenging of ABTS radicals.

Potential Signaling Pathways

While direct evidence for the signaling pathways modulated by this compound derivatives is limited, studies on related megastigmane glycosides and other anti-inflammatory natural products suggest the potential involvement of the Nuclear Factor-kappa B (NF-κB) signaling pathway .

NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and initiate the transcription of target inflammatory genes.

Some megastigmane glycosides have been shown to inhibit the production of NO and pro-inflammatory cytokines, suggesting a potential inhibitory effect on the NF-κB pathway.[2]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB Degradation Degradation IkB->Degradation NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases Blumenol This compound (Hypothesized) Blumenol->IKK Inhibits? Blumenol->NFkB_nuc Inhibits Translocation? DNA DNA NFkB_nuc->DNA Binds to Transcription Transcription of Pro-inflammatory Genes (iNOS, TNF-α, IL-6) DNA->Transcription

Hypothesized NF-κB Signaling Pathway Inhibition

Conclusion

This compound and its derivatives are intriguing natural products with potential for further investigation into their biological activities. While direct quantitative data on their anti-inflammatory, anti-cancer, and antioxidant properties are currently scarce, the broader class of megastigmane glycosides demonstrates promising activity in these areas. The experimental protocols detailed in this guide provide a robust framework for future studies to elucidate the specific bioactivities and mechanisms of action of this compound derivatives. Further research is warranted to isolate and test these specific compounds to validate their therapeutic potential and to explore their modulation of signaling pathways such as NF-κB.

References

The Root Architect: A Technical Guide to the Biosynthesis of Blumenol C Glucoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Blumenol C, a C13-apocarotenoid, and its glucosylated form, Blumenol C glucoside, are significant secondary metabolites in plants, particularly in roots. Their biosynthesis is intricately linked to the carotenoid pathway and is notably induced by symbiotic relationships with arbuscular mycorrhizal fungi (AMF). This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound in roots, detailing the precursor molecules, enzymatic steps, and regulatory aspects. It consolidates quantitative data, presents detailed experimental protocols for analysis, and utilizes visual diagrams to elucidate complex pathways and workflows, serving as a comprehensive resource for researchers in plant biology, natural product chemistry, and drug development.

Introduction

Blumenols are a class of C13-norisoprenoids derived from the oxidative cleavage of carotenoids.[1] Found in various plant tissues, they have garnered interest for their potential biological activities. In plant roots, the accumulation of blumenol derivatives, particularly this compound, is strongly associated with the establishment of arbuscular mycorrhizal (AM) symbiosis, suggesting a role in this widespread and ecologically important interaction.[2][3] Understanding the biosynthesis of this compound is crucial for elucidating its physiological functions and for potential biotechnological applications. This guide synthesizes current knowledge on the pathway, from its carotenoid precursors to the final glucosylated product.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that originates from the well-established carotenoid pathway. The key stages involve the cleavage of a C40 carotenoid precursor, followed by enzymatic modifications including hydroxylation and glucosylation.

Precursor Synthesis: The Carotenoid Connection

The journey to this compound begins with the biosynthesis of C40 carotenoids in the plastids. While the exact carotenoid precursor for blumenols is still under investigation, zeaxanthin and lutein are considered likely candidates.[4] The initial steps are shared with the biosynthesis of other vital compounds like abscisic acid (ABA) and strigolactones.

The Cleavage Reaction: A Role for Carotenoid Cleavage Dioxygenases (CCDs)

The pivotal step in the formation of the C13 backbone of blumenols is the oxidative cleavage of a C40 carotenoid. This reaction is catalyzed by a class of non-heme iron-containing enzymes known as Carotenoid Cleavage Dioxygenases (CCDs).[4][5] In the context of blumenol biosynthesis in mycorrhizal roots, a two-step cleavage process involving CCD7 and CCD1 is proposed:

  • First Cleavage (CCD7): A C40 carotenoid is first cleaved by CCD7 to produce a C27-apocarotenoid and a C13-cyclohexenone.[3]

  • Second Cleavage (CCD1): The resulting C27-apocarotenoid is then further cleaved by CCD1 to yield a second C13-cyclohexenone.[3]

The expression of both CCD1 and CCD7 genes is significantly upregulated in roots upon colonization by AMF, providing strong evidence for their involvement in blumenol biosynthesis.[2]

Hydroxylation and Carboxylation: The Unresolved Role of Cytochrome P450s

Following the formation of the initial C13-apocarotenoid, subsequent modifications are required to produce the Blumenol C aglycone. These modifications, which include hydroxylations and carboxylations at various positions on the molecule, are believed to be catalyzed by cytochrome P450 monooxygenases (CYPs).[6] While transcriptomic analyses of mycorrhizal roots have identified several candidate CYP genes that are co-expressed with blumenol accumulation, the specific enzymes responsible for these transformations have not yet been definitively characterized and remain an active area of research.[6]

Glucosylation: The Final Step Catalyzed by Glycosyltransferases (GTs)

The final step in the biosynthesis of this compound is the attachment of a glucose moiety to the Blumenol C aglycone. This reaction is catalyzed by UDP-dependent glycosyltransferases (UGTs). Recent research has identified several UGTs capable of glucosylating C13-apocarotenols.[1] A study on Nicotiana benthamiana and Mentha × piperita identified six UGTs that can glucosylate various hydroxylated ionone and ionol derivatives.[1] Notably, the enzyme MpUGT86C10 from peppermint was found to be highly efficient in catalyzing the glucosylation of 3-oxo-7,8-dihydro-α-ionol, which is Blumenol C.[1] The glycosylation typically occurs at the C-9 position.[2][3]

Proposed Biosynthetic Pathway Diagram

The following diagram illustrates the proposed biosynthetic pathway of this compound in roots, highlighting the key enzymatic steps.

Blumenol_C_Glucoside_Biosynthesis cluster_plastid Plastid cluster_cytosol Cytosol C40_Carotenoid C40 Carotenoid (e.g., Zeaxanthin) C13_Cyclohexenone C13-Cyclohexenone C40_Carotenoid->C13_Cyclohexenone CCD7, CCD1 Blumenol_C_Aglycone Blumenol C (Aglycone) C13_Cyclohexenone->Blumenol_C_Aglycone Cytochrome P450s (putative) Blumenol_C_Glucoside This compound Blumenol_C_Aglycone->Blumenol_C_Glucoside UGTs (e.g., MpUGT86C10)

Caption: Proposed biosynthesis pathway of this compound in roots.

Regulation of this compound Biosynthesis

The biosynthesis of this compound in roots is tightly regulated, with the most prominent inducing factor being the colonization by arbuscular mycorrhizal fungi.

Induction by Arbuscular Mycorrhizal Fungi (AMF)

Numerous studies have demonstrated a strong positive correlation between the extent of AMF colonization in roots and the accumulation of blumenol derivatives.[2][3][7] Transcriptomic analyses of mycorrhizal roots have revealed the upregulation of genes involved in the carotenoid and apocarotenoid biosynthetic pathways, including CCDs, candidate CYPs, and UGTs.[2] This suggests a coordinated transcriptional regulation of the entire pathway in response to the symbiotic interaction. The accumulation of blumenols is considered a hallmark of a functional AM symbiosis.[2]

Other Potential Regulatory Factors

While AMF are the primary known inducers, other factors may also influence blumenol biosynthesis. Abiotic stresses, which are known to affect carotenoid metabolism and the expression of CCD genes, could potentially modulate blumenol levels in roots.[8] However, research on regulatory mechanisms beyond mycorrhizae is still limited.

Quantitative Data on this compound Accumulation

Quantitative analysis of this compound and its derivatives is primarily conducted using liquid chromatography-mass spectrometry (LC-MS). The data is often presented as relative abundance or concentration in root tissues under different conditions, most notably in the presence or absence of AMF.

Table 1: Relative Abundance of Blumenol Derivatives in Roots of Nicotiana attenuata with and without Arbuscular Mycorrhizal Fungi (AMF) Colonization.

CompoundConditionRelative Abundance (Peak Area)Fold Change (AMF/Control)
Hydroxythis compound ControlNot Detected-
AMF1.2 x 10^7-
Carboxythis compound ControlNot Detected-
AMF8.5 x 10^6-

Data adapted from Wang et al. (2018).[3] The values represent the mean peak area from LC-MS analysis and are indicative of the significant induction of blumenol biosynthesis upon AMF colonization.

Experimental Protocols

This section provides a detailed methodology for the extraction and quantification of this compound and its derivatives from root tissues, based on established protocols.[3][9][10]

Sample Preparation and Extraction
  • Harvesting and Storage: Harvest root samples and immediately flash-freeze them in liquid nitrogen to quench metabolic activity. Store the samples at -80°C until extraction.

  • Grinding: Grind the frozen root tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Extraction:

    • Weigh approximately 100 mg of the frozen root powder into a 2 mL microcentrifuge tube.

    • Add 1 mL of extraction buffer (e.g., 80% methanol in water) containing an internal standard (e.g., d6-abscisic acid) for quantification.

    • Homogenize the sample using a bead mill or a tissue lyser for 2-5 minutes.

    • Centrifuge the mixture at 14,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant and transfer it to a new tube.

    • Repeat the extraction step with another 1 mL of extraction buffer for complete recovery.

    • Pool the supernatants and centrifuge again to remove any remaining debris.

UHPLC-MS/MS Analysis
  • Instrumentation: Utilize an Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase: Employ a gradient elution with two solvents:

      • Solvent A: Water with 0.1% formic acid.

      • Solvent B: Acetonitrile with 0.1% formic acid.

    • Gradient Program: A typical gradient would be: 0-1 min, 5% B; 1-8 min, 5-95% B; 8-10 min, 95% B; 10-10.1 min, 95-5% B; 10.1-12 min, 5% B.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification on a triple quadrupole mass spectrometer, or full scan with targeted MS/MS for identification and quantification on a high-resolution mass spectrometer.

    • MRM Transitions (for this compound):

      • Precursor ion (Q1): [M+H]+

      • Product ion (Q3): [M+H-glucose]+

    • Optimize other MS parameters such as capillary voltage, source temperature, and collision energy for the specific instrument and analytes.

Experimental Workflow Diagram

Experimental_Workflow Start Root Sample Collection Freeze Flash Freezing in Liquid N2 Start->Freeze Store Storage at -80°C Freeze->Store Grind Cryogenic Grinding Store->Grind Extract Solvent Extraction with Internal Standard Grind->Extract Centrifuge1 Centrifugation Extract->Centrifuge1 CollectSupernatant Collect Supernatant Centrifuge1->CollectSupernatant ReExtract Re-extract Pellet Centrifuge1->ReExtract Pellet PoolSupernatants Pool Supernatants CollectSupernatant->PoolSupernatants Centrifuge2 Centrifugation ReExtract->Centrifuge2 Centrifuge2->CollectSupernatant Analyze UHPLC-MS/MS Analysis PoolSupernatants->Analyze

References

Blumenol C Glucoside: A Potent Indicator of Arbuscular Mycorrhizal Fungi Symbiosis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The symbiotic relationship between plants and arbuscular mycorrhizal fungi (AMF) is a cornerstone of terrestrial ecosystems, enhancing plant nutrient uptake, particularly phosphorus. Monitoring the extent and functionality of this symbiosis is critical for agricultural and ecological research. Traditional methods for quantifying AMF colonization are often laborious and destructive. Recent advancements in metabolomics have identified specific blumenol C glucosides as reliable systemic biomarkers for AMF colonization, offering a minimally invasive and high-throughput alternative. This technical guide provides a comprehensive overview of the role of blumenol C glucosides as indicators of AMF, detailing the underlying biological principles, quantitative data, and experimental protocols.

Introduction: The Need for a Reliable Biomarker

Arbuscular mycorrhizal fungi form mutualistic associations with the roots of over 80% of land plants, playing a vital role in nutrient cycling and plant health.[1] The ability to accurately quantify the extent of AMF colonization is paramount for breeding crops with enhanced nutrient acquisition capabilities and for understanding plant-fungal interactions in natural ecosystems. However, conventional methods like microscopic root analysis are time-consuming and not suitable for large-scale screenings.[2][3] The discovery of blumenol C glucosides as shoot-accumulating markers that directly correlate with root colonization offers a significant leap forward.[2][4]

Blumenol C Glucosides as Systemic Indicators

Blumenols are a class of C13-apocarotenoids, derived from the cleavage of carotenoids.[2][4] Specifically, hydroxy- and carboxyblumenol C-glucosides have been shown to accumulate in both the roots and shoots of plants colonized by AMF.[2][5] Their presence in the leaves provides a convenient and non-destructive way to assess the level of mycorrhizal symbiosis in the roots.[2][6] Research has demonstrated a strong positive correlation between the abundance of these specific blumenol C-glucosides and the rate of AMF colonization.[2][4] This correlation holds across various plant species, including important crops like tomato, potato, barley, and wheat, making it a broadly applicable tool.[2][6]

Biosynthesis and Transport

The biosynthesis of blumenol C glucosides is initiated in the roots upon successful colonization by AMF.[2][4] The process begins with the cleavage of a C40 carotenoid by the carotenoid cleavage dioxygenase 7 (CCD7) to produce a C13 cyclohexenone and a C27 apocarotenoid. The C27 intermediate is further cleaved by CCD1 to yield a second C13 cyclohexenone.[2][4] These C13 precursors are then modified by enzymes such as cytochrome P450s and glycosyltransferases to form the final AMF-indicative blumenol C-glucosides.[1] These compounds are then transported from the roots to the aerial parts of the plant, where they can be detected.[2][4]

Blumenol_Biosynthesis cluster_enzymes Enzymatic Steps C40 C40 Carotenoid C13_1 C13 Cyclohexenone C40->C13_1 cleavage C27 C27 Apocarotenoid C40->C27 cleavage Blumenol_C Blumenol C Derivatives C13_1->Blumenol_C C13_2 C13 Cyclohexenone C27->C13_2 cleavage C13_2->Blumenol_C Blumenol_C_Glc Hydroxy/Carboxy- Blumenol C-Glucosides Blumenol_C->Blumenol_C_Glc CCD7 CCD7 CCD7->C40 CCD1 CCD1 CCD1->C27 P450_GT P450s, Glycosyltransferases P450_GT->Blumenol_C

Blumenol C Glucoside Biosynthesis Pathway.

Quantitative Correlation with AMF Colonization

Numerous studies have established a strong quantitative relationship between the levels of specific blumenol C glucosides in plant tissues and the degree of AMF root colonization. The abundance of these compounds continually increases with the development of the mycorrhizal symbiosis.[2][4]

Table 1: Correlation of this compound Derivatives with AMF Colonization in Various Plant Species

Plant SpeciesAMF SpeciesTissue AnalyzedBlumenol C Derivative(s)Correlation with ColonizationReference
Nicotiana attenuataRhizophagus irregularisLeaves, RootsHydroxy- and Carboxyblumenol C-glucosidesPositive[2][4]
Solanum lycopersicum (Tomato)Rhizophagus irregularisLeaves11-carboxyblumenol C-glucosidePositive[6][7]
Hordeum vulgare (Barley)Rhizophagus irregularisLeaves11-hydroxyblumenol C-glucosidePositive[6][7]
Oryza sativa (Rice)Rhizophagus irregularisLeaves11-carboxyblumenol C-glucosidePositive[1]
Medicago truncatulaNot specifiedShootsAMF-indicative blumenolsPositive[2]
Triticum aestivum (Wheat)Not specifiedShootsAMF-indicative blumenolsPositive[2]
Solanum tuberosum (Potato)Not specifiedShootsAMF-indicative blumenolsPositive[2]

Experimental Protocols

The quantification of blumenol C glucosides is typically performed using sensitive analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).

Sample Preparation and Extraction

A standardized protocol for the high-throughput quantification of blumenol derivatives from leaf tissue has been established.[3][6]

Extraction_Workflow start Start: Leaf Sample Collection freeze Freeze in Liquid Nitrogen start->freeze grind Grind to a Fine Powder freeze->grind extract Extract with Methanol (containing internal standard) grind->extract centrifuge Centrifuge to Pellet Debris extract->centrifuge collect Collect Supernatant centrifuge->collect analyze Analyze by UHPLC-MS/MS collect->analyze Signaling_Hypothesis AMF AMF Colonization in Roots Blumenol_Root This compound Synthesis in Roots AMF->Blumenol_Root Transport Transport to Shoots Blumenol_Root->Transport Blumenol_Shoot This compound Accumulation in Shoots Transport->Blumenol_Shoot Response Systemic Plant Responses (e.g., Stress Tolerance, Fitness) Blumenol_Shoot->Response

References

An In-depth Technical Guide to Hydroxy- and Carboxy- Derivatives of Blumenol C Glucoside for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Blumenol C glucoside and its derivatives are C13-norisoprenoid compounds that have garnered significant interest in the scientific community, primarily due to their role as reliable biomarkers for arbuscular mycorrhizal fungi (AMF) colonization in a wide range of plants.[1][2] This guide provides a comprehensive overview of the hydroxy- and carboxy- derivatives of this compound, with a focus on their biosynthesis, analytical quantification, and known biological significance. While their application as AMF markers is well-documented, this paper will also touch upon other potential biological activities and highlight areas for future research, particularly in the context of drug discovery and development. The primary derivatives discussed herein are 11-hydroxyblumenol C 9-O-glucoside and 11-carboxyblumenol C 9-O-glucoside.

Physicochemical and Spectroscopic Data

Detailed experimental physicochemical data for the hydroxy- and carboxy- derivatives of this compound are not extensively reported in the literature. However, mass spectrometry data used for their identification and quantification have been published. Standards for these specific derivatives are not commercially available, necessitating their isolation from natural sources or chemical synthesis for detailed characterization.[3]

Table 1: Mass Spectrometry Data for Key this compound Derivatives

CompoundMolecular Ion [M+H]⁺ (m/z)Aglycone Precursor Ion [M+H-Glc]⁺ (m/z)Reference(s)
11-hydroxyblumenol C-glucoside389Not Reported[4]
11-carboxyblumenol C-glucoside403241[4]

Table 2: NMR Data for the Parent Compound, this compound

Note: This data is for the parent compound and can serve as a reference for the characterization of its derivatives. The chemical shifts can vary slightly based on the solvent and experimental conditions.

Carbon No.Chemical Shift (δC) in ppm
149.8
241.5
3200.1
4127.3
5158.9
679.2
747.9
824.3
977.9
1022.1
1129.8
1229.8
1319.8
1'104.9
2'75.2
3'78.2
4'71.6
5'78.0
6'62.5

Reference:[1]

Biosynthesis of Hydroxy- and Carboxy- Derivatives of this compound

The biosynthesis of these derivatives is initiated from the oxidative cleavage of C40 carotenoids.[2] This process is particularly active in the roots of plants that have formed a symbiotic relationship with arbuscular mycorrhizal fungi. The presence of AMF significantly stimulates the enzymatic cleavage of carotenoids, leading to an accumulation of blumenol derivatives.[1] The key steps in the proposed biosynthetic pathway are outlined below.

Biosynthesis of this compound Derivatives Carotenoids C40 Carotenoids (e.g., Zeaxanthin) C13_Cyclohexenone C13 Cyclohexenone Carotenoids->C13_Cyclohexenone Carotenoid Cleavage Dioxygenases (CCDs) Blumenol_C Blumenol C C13_Cyclohexenone->Blumenol_C Further enzymatic modifications Blumenol_C_Glucoside This compound Blumenol_C->Blumenol_C_Glucoside Glycosylation Hydroxy_Derivative 11-hydroxyblumenol C 9-O-glucoside Blumenol_C_Glucoside->Hydroxy_Derivative Hydroxylation (Cytochrome P450 monooxygenases) Carboxy_Derivative 11-carboxyblumenol C 9-O-glucoside Blumenol_C_Glucoside->Carboxy_Derivative Carboxylation (Cytochrome P450 monooxygenases)

Caption: Proposed biosynthetic pathway of hydroxy- and carboxy- derivatives of this compound.

Experimental Protocols

Quantification of this compound Derivatives in Plant Leaves by UHPLC-MS

This protocol is adapted from the method described by Mindt et al. (2019).[3]

1. Sample Preparation and Extraction:

  • Harvest fresh leaf material and immediately freeze in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a mortar and pestle under liquid nitrogen.

  • Weigh approximately 100 mg of the frozen powder into a 2 mL microcentrifuge tube.

  • Add 1 mL of ice-cold methanol to the tube.

  • Homogenize the sample using a bead mill or similar tissue disruptor for 2 minutes.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the solvent to dryness using a vacuum concentrator.

  • Reconstitute the dried extract in 100 µL of 50% methanol.

  • Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any insoluble material.

  • Transfer the clear supernatant to a UHPLC vial for analysis.

2. UHPLC-MS/MS Conditions:

  • UHPLC System: An ultra-high performance liquid chromatography system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate the compounds of interest, for example:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Operated in positive ion electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) for targeted quantification.

Table 3: Example MRM Transitions for Targeted Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
11-hydroxyblumenol C-glucoside389.2209.215
11-carboxyblumenol C-glucoside403.2195.120

Note: Collision energies should be optimized for the specific instrument used.

Analytical Workflow for Blumenol Derivative Quantification Start Start: Harvest Leaf Tissue Freeze Flash Freeze in Liquid N2 Start->Freeze Grind Grind to Fine Powder Freeze->Grind Extract Extract with Cold Methanol Grind->Extract Centrifuge1 Centrifuge to Pellet Debris Extract->Centrifuge1 Dry Evaporate Supernatant Centrifuge1->Dry Reconstitute Reconstitute in 50% Methanol Dry->Reconstitute Centrifuge2 Final Centrifugation Reconstitute->Centrifuge2 Analyze UHPLC-MS/MS Analysis Centrifuge2->Analyze End End: Data Analysis Analyze->End

Caption: Experimental workflow for the quantification of blumenol derivatives in plant tissue.

Biological Activities and Potential for Drug Development

The primary and most well-established biological role of hydroxy- and carboxy- derivatives of this compound is their strong positive correlation with the extent of root colonization by arbuscular mycorrhizal fungi.[2] Their accumulation in the shoots of plants serves as a systemic signal of this symbiotic relationship.[2]

Beyond this, the broader class of blumenols has been reported to exhibit other biological activities, although specific data for the hydroxy- and carboxy- derivatives are scarce. Some of these reported activities for related compounds include:

  • Plant Growth Regulation: Blumenols have been shown to suppress seed germination and plant growth.

  • Stomatal Closure: The aglycone of a related blumenol has been found to induce stomatal closure, a function similar to the plant hormone abscisic acid.

  • Antimicrobial Effects: Weak antibacterial activity has been reported for this compound and its aglycone, vomifoliol.

The potential for these specific derivatives in drug development is currently underexplored. Given that glycosides often exhibit a range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects, the hydroxy- and carboxy- derivatives of this compound represent an interesting class of molecules for further investigation. Their biosynthesis in response to a specific biological stimulus (AMF colonization) suggests a role in signaling pathways that could be relevant in other biological contexts.

Future Research and Concluding Remarks

This technical guide has summarized the current knowledge on the hydroxy- and carboxy- derivatives of this compound. While their role as biomarkers for AMF symbiosis is well-established and supported by a robust analytical methodology for their quantification, significant research gaps remain.

For researchers and drug development professionals, the following areas represent key opportunities for future investigation:

  • Development of scalable isolation and synthesis protocols: The lack of commercially available standards is a major bottleneck. The development of efficient methods to obtain pure compounds is crucial for further research.

  • Comprehensive physicochemical characterization: Detailed analysis of properties such as solubility, stability, and crystal structure will be essential for any potential therapeutic application.

  • Screening for pharmacological activities: A systematic evaluation of these derivatives in a broad range of biological assays is needed to uncover any potential therapeutic benefits. This could include screens for anti-inflammatory, anti-cancer, anti-viral, and metabolic activities.

  • Elucidation of signaling pathways: Understanding the molecular mechanisms through which these compounds exert their effects is a fundamental step in evaluating their potential as drug candidates.

References

Stereochemistry and structural elucidation of Blumenol C glucoside

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Stereochemistry and Structural Elucidation of Blumenol C Glucoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry and structural elucidation of this compound, a naturally occurring megastigmane glycoside. This document details the revised absolute stereochemistry, presents key quantitative data, outlines experimental methodologies, and provides visual representations of the elucidation process.

Introduction

This compound is a C13-norisoprenoid found in a variety of plant species.[1] Initially, its stereochemistry was presumed based on its aglycone, Blumenol C. However, subsequent detailed analysis has led to a revision of its absolute configuration. Understanding the precise three-dimensional structure is critical for elucidating its biological activity and potential applications in drug development. This guide summarizes the pivotal findings that have defined the correct stereochemical structure of this compound.

Data Presentation

The structural elucidation of this compound relies heavily on spectroscopic data, particularly Nuclear Magnetic Resonance (NMR). The following tables summarize the key quantitative data that were instrumental in determining its structure and stereochemistry.

Table 1: ¹H NMR Spectroscopic Data for this compound (in CD₃OD)

PositionChemical Shift (δ) in ppmMultiplicityCoupling Constant (J) in Hz
22.25d17.1
2.67d17.1
45.89s
62.36m
71.61m
1.76m
81.45m
93.82m
101.25d6.3
111.00s
121.05s
Glc-1'4.41d7.8
Glc-2'3.20dd7.8, 9.0
Glc-3'3.35t9.0
Glc-4'3.29t9.0
Glc-5'3.27m
Glc-6'3.68dd5.4, 12.0
3.87dd2.1, 12.0

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CD₃OD)

PositionChemical Shift (δ) in ppm
150.9
2200.5
3127.9
4162.8
537.4
680.1
742.1
829.8
977.7
1022.0
1123.6
1224.5
Glc-1'104.2
Glc-2'75.1
Glc-3'78.0
Glc-4'71.7
Glc-5'77.9
Glc-6'62.9

Table 3: Comparison of Key ¹³C NMR Chemical Shifts for the Determination of C-9 Stereochemistry

CompoundC-9 ConfigurationδC (C-9) in ppmδC (C-10) in ppmδC (Glc-1') in ppm
This compoundS~77.7~22.0~104.2
Byzantionoside B (C-9 epimer)R~76.0~20.0~102.0

Data compiled from Matsunami et al., 2010.[2]

Experimental Protocols

The structural revision of this compound was achieved through a combination of enzymatic hydrolysis and the application of the modified Mosher's method.

Enzymatic Hydrolysis of this compound

This procedure is performed to cleave the glycosidic bond, yielding the aglycone (9-epi-blumenol C) and the sugar moiety for separate analysis.

  • Sample Preparation: Dissolve this compound in an appropriate buffer solution (e.g., acetate buffer).

  • Enzyme Addition: Add β-glucosidase to the solution.

  • Incubation: Incubate the mixture at a controlled temperature (typically 37°C) for a specified period (e.g., 12-24 hours) to ensure complete hydrolysis.

  • Extraction: After incubation, quench the reaction and extract the aglycone with an organic solvent (e.g., ethyl acetate). The aqueous layer will retain the sugar.

  • Purification and Analysis: The aglycone is purified using chromatographic techniques (e.g., silica gel column chromatography). The absolute configuration of the sugar can be determined by forming a derivative and analyzing it by HPLC against a standard.

Modified Mosher's Method for Determining Absolute Stereochemistry at C-9

This method is a powerful technique for determining the absolute configuration of chiral secondary alcohols by NMR analysis of their diastereomeric α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) esters.

  • Preparation of MTPA Esters:

    • Divide the purified aglycone (9-epi-blumenol C) into two separate reaction vials.

    • To one vial, add (R)-(-)-MTPA chloride and a suitable base (e.g., pyridine) in an anhydrous solvent (e.g., dichloromethane).

    • To the other vial, add (S)-(+)-MTPA chloride under the same conditions.

    • Allow the reactions to proceed to completion.

  • Purification: Purify the resulting (S)-MTPA and (R)-MTPA esters using HPLC or other chromatographic methods.

  • ¹H NMR Analysis: Acquire detailed ¹H NMR spectra for both the (S)-MTPA and (R)-MTPA diastereomers.

  • Data Analysis:

    • Assign the proton signals for the protons near the newly formed ester, particularly those at C-8 and C-10.

    • Calculate the chemical shift differences (Δδ) for these protons using the formula: Δδ = δS - δR, where δS is the chemical shift of a proton in the (S)-MTPA ester and δR is the chemical shift of the corresponding proton in the (R)-MTPA ester.

    • A positive Δδ value for protons on one side of the MTPA plane and a negative Δδ value for protons on the other side allows for the unambiguous assignment of the absolute configuration at the C-9 position. For this compound's aglycone, this analysis confirmed a 9S configuration.[2][3]

Visualizations

The following diagrams illustrate the key processes and relationships in the structural elucidation of this compound.

G Workflow for the Structural Elucidation of this compound cluster_0 Isolation & Initial Analysis cluster_1 Stereochemical Determination cluster_2 Final Structure Isolation Isolation from Plant Source Initial_Analysis Initial Spectroscopic Analysis (1D/2D NMR, MS) Isolation->Initial_Analysis Hydrolysis Enzymatic Hydrolysis Initial_Analysis->Hydrolysis Aglycone Aglycone (9-epi-blumenol C) Hydrolysis->Aglycone Sugar Sugar Moiety (Glucose) Hydrolysis->Sugar Mosher Modified Mosher's Method Aglycone->Mosher MTPA_R (R)-MTPA Ester Mosher->MTPA_R MTPA_S (S)-MTPA Ester Mosher->MTPA_S NMR_Analysis ¹H NMR Analysis & Δδ Calculation MTPA_R->NMR_Analysis MTPA_S->NMR_Analysis Stereo_Assignment Assignment of 9S Configuration NMR_Analysis->Stereo_Assignment Final_Structure Revised Structure of This compound (6R, 9S) Stereo_Assignment->Final_Structure

Workflow for the structural elucidation of this compound.

G Stereochemical Relationship of Blumenol C Derivatives BCG This compound (6R, 9S) BB Byzantionoside B (6R, 9R) BCG->BB C-9 Epimers Aglycone_S 9-epi-blumenol C (Aglycone of this compound) (6R, 9S) BCG->Aglycone_S Enzymatic Hydrolysis Aglycone_R Blumenol C (Aglycone of Byzantionoside B) (6R, 9R) BB->Aglycone_R Enzymatic Hydrolysis Aglycone_S->Aglycone_R C-9 Epimers

Stereochemical relationships of key Blumenol C derivatives.

G Logic of the Modified Mosher's Method cluster_0 Esterification Chiral_Alcohol Chiral Secondary Alcohol (e.g., 9-epi-blumenol C) R_MTPA React with (R)-MTPA Chloride Chiral_Alcohol->R_MTPA S_MTPA React with (S)-MTPA Chloride Chiral_Alcohol->S_MTPA Diastereomer_R (R)-MTPA Ester Diastereomer R_MTPA->Diastereomer_R Diastereomer_S (S)-MTPA Ester Diastereomer S_MTPA->Diastereomer_S NMR ¹H NMR Measurement for both Diastereomers Diastereomer_R->NMR Diastereomer_S->NMR Calculation Calculate Δδ = δS - δR for neighboring protons NMR->Calculation Assignment Determine Absolute Configuration based on the sign of Δδ values Calculation->Assignment

References

A Technical Guide to Blumenol C Glucoside Accumulation in Plant Families

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Blumenol C glucosides are a class of C13-norisoprenoid compounds derived from the oxidative cleavage of carotenoids. These specialized metabolites are gaining increasing attention in the scientific community for their role in plant symbiosis and their potential as biomarkers. This technical guide provides an in-depth overview of the accumulation of blumenol C glucoside and its derivatives across various plant families, with a focus on quantitative data, experimental protocols, and the underlying biochemical pathways. The information presented herein is intended to support research and development efforts in plant science, natural product chemistry, and drug discovery.

The accumulation of specific this compound derivatives, namely 11-hydroxythis compound and 11-carboxythis compound, is strongly associated with the colonization of plant roots by arbuscular mycorrhizal fungi (AMF). This symbiotic relationship is crucial for nutrient uptake in many terrestrial plants. The concentration of these foliar blumenols has been shown to correlate with the extent of root colonization by AMF, positioning them as reliable biomarkers for assessing the functionality of this vital symbiosis.[1][2][3]

Quantitative Accumulation of this compound Derivatives

The following table summarizes the reported accumulation of key this compound derivatives in various plant families, primarily in response to AMF inoculation. It is important to note that absolute concentrations can vary depending on the specific plant and fungal species, as well as environmental conditions. Data is presented as peak area (relative abundance) as reported in the cited literature, as absolute quantification is often not performed due to the lack of commercial standards for all derivatives.

Plant FamilySpeciesTissueBlumenol C DerivativeConditionReported Accumulation (Peak Area/Relative Abundance)Reference
Solanaceae Nicotiana attenuataRoots11-hydroxythis compoundAMF Inoculated~1.5e7[1]
Roots11-carboxythis compoundAMF Inoculated~1.2e7[1]
Solanum lycopersicumLeaves11-carboxythis compoundAMF InoculatedDetected[1][2]
Solanum tuberosumLeaves11-hydroxythis compoundAMF InoculatedDetected[1]
Poaceae Hordeum vulgareLeaves11-hydroxythis compoundAMF InoculatedDetected[1][2]
Triticum aestivumLeaves11-hydroxythis compoundAMF InoculatedDetected[1]
Brachypodium distachyonLeaves11-hydroxythis compoundAMF InoculatedDetected[1]
Oryza sativaShoots11-carboxythis compoundAMF InoculatedPositive correlation with colonization[4]
Fabaceae Medicago truncatulaLeaves11-hydroxythis compoundAMF InoculatedDetected[1]

Biosynthetic Pathway of Blumenol C Glucosides

The biosynthesis of blumenol C glucosides is initiated from the cleavage of C40 carotenoids. While the complete pathway is not yet fully elucidated, key enzymatic steps have been identified. The following diagram illustrates the proposed biosynthetic route leading to the formation of AMF-inducible blumenol C glucosides.

This compound Biosynthesis Carotenoids C40 Carotenoids (e.g., β-carotene) C27_apocarotenoid C27 Apocarotenoid Carotenoids->C27_apocarotenoid CCD7 C13_cyclohexenone1 C13 Cyclohexenone Carotenoids->C13_cyclohexenone1 CCD7 C13_cyclohexenone2 C13 Cyclohexenone C27_apocarotenoid->C13_cyclohexenone2 CCD1 Blumenol_C Blumenol C C13_cyclohexenone2->Blumenol_C Unknown Enzymes Hydroxy_Blumenol_C 11-hydroxyblumenol C Blumenol_C->Hydroxy_Blumenol_C Cytochrome P450s (putative) Carboxy_Blumenol_C 11-carboxyblumenol C Hydroxy_Blumenol_C->Carboxy_Blumenol_C Oxidation Hydroxy_Blumenol_C_Glc 11-hydroxythis compound Hydroxy_Blumenol_C->Hydroxy_Blumenol_C_Glc Glycosyltransferases (putative) Carboxy_Blumenol_C_Glc 11-carboxythis compound Carboxy_Blumenol_C->Carboxy_Blumenol_C_Glc Glycosyltransferases (putative)

Caption: Proposed biosynthetic pathway of AMF-inducible blumenol C glucosides.

Experimental Protocols

The following is a detailed methodology for the extraction and quantification of this compound derivatives from plant leaf tissue, adapted from Mindt et al. (2019).[2][5][6]

Sample Preparation and Extraction
  • Harvesting: Harvest leaf samples and immediately freeze them in liquid nitrogen to quench metabolic activity.[2] Store samples at -80°C until extraction.[2]

  • Grinding: Grind the frozen leaf material to a fine powder using a mortar and pestle under liquid nitrogen.[2]

  • Extraction:

    • Weigh approximately 30 mg of the frozen powder into a 2 mL microcentrifuge tube.

    • Add 1 mL of pre-chilled extraction buffer (e.g., methanol/water/formic acid, 80:19.9:0.1, v/v/v) containing a deuterated internal standard (e.g., D6-abscisic acid at 10 ng/mL) for quantification.

    • Homogenize the sample using a tissue lyser for 3 minutes at 30 Hz.

    • Centrifuge the samples at 14,000 rpm for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate for analysis.

UHPLC-MS/MS Analysis
  • Instrumentation: Utilize an Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.[2]

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column (e.g., 1.7 µm particle size, 2.1 x 100 mm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would be: 0-1 min, 5% B; 1-7 min, linear gradient to 95% B; 7-9 min, hold at 95% B; 9-9.1 min, linear gradient to 5% B; 9.1-12 min, hold at 5% B.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2-5 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive ESI.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for each blumenol C derivative and the internal standard are required for sensitive and specific detection. Examples of MRM transitions are provided in the table below.[2]

CompoundPrecursor Ion (m/z)Product Ion (m/z)
11-hydroxythis compound389.2227.2
11-carboxythis compound403.2241.2
D6-Abscisic Acid (Internal Standard)271.2159.2
Data Analysis
  • Peak Integration: Integrate the peak areas of the MRM transitions for each analyte and the internal standard using the instrument's software.

  • Quantification: Calculate the relative abundance of each blumenol C derivative by normalizing its peak area to the peak area of the internal standard. For absolute quantification, a calibration curve generated from authentic standards is necessary. However, standards for many blumenol C derivatives are not commercially available.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the analysis of blumenol C glucosides in plant tissues.

Experimental Workflow Harvesting Sample Harvesting (Leaf Tissue) Freezing Flash Freezing (Liquid Nitrogen) Harvesting->Freezing Storage Storage at -80°C Freezing->Storage Grinding Grinding to Fine Powder Storage->Grinding Extraction Solvent Extraction (with Internal Standard) Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant UHPLC_MS UHPLC-MS/MS Analysis Supernatant->UHPLC_MS Data_Analysis Data Analysis (Peak Integration & Quantification) UHPLC_MS->Data_Analysis Results Results Data_Analysis->Results

Caption: General experimental workflow for this compound analysis.

Conclusion

The accumulation of blumenol C glucosides, particularly in response to AMF colonization, is a widespread phenomenon across diverse plant families. The strong correlation between the foliar levels of these compounds and the extent of root mycorrhization underscores their potential as valuable biomarkers for assessing plant-fungal symbiosis in both research and agricultural contexts. The detailed experimental protocols and understanding of the biosynthetic pathway provided in this guide offer a solid foundation for scientists and professionals to further investigate the roles of these fascinating molecules and explore their potential applications. Further research is warranted to elucidate the complete biosynthetic pathway and to establish absolute quantitative methods for a broader range of blumenol C derivatives.

References

Methodological & Application

Application Note: Quantification of Blumenol C Glucoside in Leaf Tissue Using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract This application note provides a detailed protocol for the sensitive and accurate quantification of Blumenol C glucoside and related derivatives in plant leaf tissue using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound has been identified as a reliable shoot biomarker for monitoring the symbiotic relationship between plants and arbuscular mycorrhizal fungi (AMF).[1][2][3][4] The accumulation of these compounds in leaves is strongly correlated with the extent of AMF colonization in the roots, making their quantification a valuable tool for high-throughput screening in agricultural research and the development of biofertilizers.[1][2][5] This document outlines the complete workflow, from sample preparation and extraction to LC-MS/MS analysis and data processing.

Introduction

Blumenols are a class of apocarotenoids, specifically C13 norisoprenoids, derived from the enzymatic cleavage of carotenoids.[2] In plants, certain derivatives, such as hydroxy- and carboxyblumenol C-glucosides, serve as systemic signals.[2][3] Their synthesis is induced in the roots upon colonization by arbuscular mycorrhizal fungi (AMF) and they are subsequently transported to the shoots.[1][2] This makes the concentration of this compound in leaf tissue a direct and quantitative proxy for the extent of the symbiotic relationship, eliminating the need for laborious root excavation and analysis.[1][4]

LC-MS/MS is the preferred analytical technique for this application due to its high sensitivity, selectivity, and speed, allowing for the precise quantification of these low-abundance compounds in complex plant matrices.[6][7][8] This protocol is optimized for high-throughput analysis, suitable for screening large numbers of plants in genetic studies or agricultural trials.[1]

Signaling Pathway and Experimental Workflow

The quantification of this compound relies on a clear biological pathway and a standardized analytical workflow.

G cluster_root Plant Root cluster_shoot Plant Leaf (Shoot) AMF AMF Colonization Carotenoids C40 Carotenoids AMF->Carotenoids induces Cleavage Enzymatic Cleavage (CCD1, CCD7) Carotenoids->Cleavage Blumenol_Pre C13 Apocarotenoid Precursors Cleavage->Blumenol_Pre Blumenol_Root This compound (Synthesis) Blumenol_Pre->Blumenol_Root Transport Systemic Transport (Phloem) Blumenol_Root->Transport Blumenol_Leaf This compound (Accumulation & Detection) Transport->Blumenol_Leaf

Caption: Biosynthesis and transport of this compound in response to AMF symbiosis.

G start 1. Harvest Leaf Tissue (Comparable Developmental Stage) freeze 2. Freeze in Liquid N₂ & Grind to Fine Powder start->freeze extract 3. Add Extraction Buffer (Methanol + Internal Standard) freeze->extract vortex 4. Homogenize / Vortex extract->vortex centrifuge 5. Centrifuge to Pellet Debris vortex->centrifuge supernatant 6. Transfer Supernatant to Autosampler Vial/Plate centrifuge->supernatant lcms 7. LC-MS/MS Analysis supernatant->lcms data 8. Data Processing (Peak Integration & Quantification) lcms->data

Caption: High-throughput workflow for this compound quantification.

Experimental Protocols

This section provides a detailed methodology for sample preparation and analysis.

Materials and Reagents
  • Solvents: LC-MS grade methanol, acetonitrile, and water.

  • Additives: Formic acid (LC-MS grade).

  • Standards:

    • This compound (e.g., Wuhan ChemFaces Biochemical Co., Ltd., catalog number: CFN99424)[1]

    • Related Blumenol derivatives (optional, for broader profiling)[1]

  • Internal Standard (IS): Deuterated abscisic acid (D6-ABA) is a suitable internal standard.[1]

  • Equipment:

    • Mortar and pestle or cryogenic grinder.

    • Microcentrifuge tubes (e.g., 1.5 mL or 2 mL).

    • Microcentrifuge.

    • Autosampler vials or 96-well plates.

    • UHPLC system coupled to a triple quadrupole mass spectrometer.

Sample Preparation and Extraction

This protocol is adapted for high-throughput screening.[1][5]

  • Harvesting: Collect leaf samples from leaves at comparable developmental stages to reduce biological variability.[5] For AMF studies, levels are reliably indicative 3 weeks post-inoculation.[5]

  • Grinding: Immediately flash-freeze the collected leaf tissue (~20-50 mg fresh weight) in liquid nitrogen. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.[5]

  • Extraction:

    • Transfer the powdered tissue to a pre-weighed microcentrifuge tube.

    • Prepare an extraction buffer of methanol containing the internal standard (e.g., 5 ng/mL of D6-ABA).

    • Add 500 µL of the cold extraction buffer to the sample.

  • Homogenization: Vortex the tube vigorously for 1 minute to ensure thorough mixing.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collection: Carefully transfer the supernatant (~400 µL) to a new autosampler vial or well in a 96-well plate for LC-MS/MS analysis.[1][5] Use the extraction buffer as a blank for background calculations.[5]

LC-MS/MS Analysis

The following parameters are based on established methods for blumenol derivative analysis.[1]

Table 1: Liquid Chromatography (LC) Conditions

ParameterValue
System UHPLC System
Column Agilent ZORBAX Eclipse XDB-C18, 2.1 x 50 mm, 1.8 µm (or equivalent)
Mobile Phase A 0.05% Formic Acid in Water
Mobile Phase B Methanol
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program See Table 2 below

Table 2: LC Gradient Program

Time (min)% Mobile Phase B
0.010
1.010
7.098
9.098
9.110
12.010

Table 3: Mass Spectrometry (MS/MS) Conditions

ParameterValue
System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
Ion Spray Voltage -4500 V
Source Temperature 500°C
Curtain Gas 30 psi
Nebulizer Gas (GS1) 50 psi
Turbo Gas (GS2) 60 psi
Analysis Mode Multiple Reaction Monitoring (MRM)
MRM Transitions See Table 4 below

Table 4: MRM Transitions for Target Analytes Note: The exact m/z values may require optimization based on the specific instrument and standards.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
This compound 387.2225.1-25
11-hydroxyblumenol C-Glc403.2223.1-30
11-carboxyblumenol C-Glc417.2223.1-30
D6-ABA (Internal Std.) 269.2159.1-20
Data Analysis and Quantification
  • Peak Integration: Integrate the peak areas for the specific MRM transitions of this compound and the internal standard (D6-ABA) using the instrument's data processing software.

  • Calibration Curve: Prepare a series of calibration standards of this compound at known concentrations (e.g., 0.1, 1, 5, 10, 50, 100 ng/mL) in the extraction buffer, each containing the fixed concentration of the internal standard. Generate a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration.

  • Quantification: Calculate the concentration of this compound in the samples using the calibration curve. The final concentration is typically expressed in ng per gram of fresh weight (FW) of the leaf tissue.

Representative Data

The accumulation of this compound is expected to be significantly higher in plants colonized by AMF compared to non-colonized control plants.

Table 5: Example Quantification of this compound in Leaf Tissue (Note: These are representative values for illustrative purposes.)

Sample GroupPlant SpeciesThis compound (ng/g FW)Standard Deviation
Control (No AMF)TomatoNot Detected-
AMF-ColonizedTomato125.4± 18.2
Control (No AMF)BarleyNot Detected-
AMF-ColonizedBarley88.7± 11.5

References

Application Note and Protocol: Extraction of Blumenol C Glucoside for Metabolomic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Blumenol C glucoside, a C13-norisoprenoid, has garnered significant interest in metabolomics research, particularly as a biomarker for symbiotic relationships between plants and arbuscular mycorrhizal fungi (AMF).[1][2][3][4] Accurate and efficient extraction of this metabolite from plant tissues is crucial for reliable quantification and subsequent biological interpretation. This document provides a detailed protocol for the extraction of this compound from plant leaf material, optimized for metabolomic analysis using Ultra High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS).

Experimental Protocols

Plant Material Harvesting and Preparation

Proper sample handling from the outset is critical to preserve the metabolic profile of the plant tissue.[5][6][7]

  • Harvesting: Harvest fresh leaf material and immediately freeze it in liquid nitrogen to quench enzymatic activity and prevent metabolic changes.[6]

  • Storage: Store frozen samples at -80°C until extraction.

  • Drying (Optional): For long-term storage or if immediate extraction is not possible, freeze-drying (lyophilization) is the preferred method for drying the plant material as it effectively preserves the integrity of metabolites.[7] Oven drying at low temperatures (40-60°C) can be used but may lead to the degradation of thermally sensitive compounds.[7]

  • Grinding: Grind the frozen or freeze-dried leaf tissue into a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder. Homogenization of the sample is essential for efficient extraction.

Extraction of this compound

This protocol is adapted from a validated method for the quantification of blumenol derivatives in leaf tissue.[1][8]

  • Materials and Reagents:

    • Methanol (LC-MS grade)[1][9]

    • Water (Milli-Q or equivalent)

    • Formic acid (for mass spectrometry)[1]

    • Acetonitrile (LC-MS grade)[1]

    • This compound standard (e.g., from Wuhan ChemFaces Biochemical Co., Ltd.)[1][10]

    • Deuterated internal standard (e.g., D6-Abscisic Acid) for quantification accuracy[1][8]

    • Microcentrifuge tubes (2 mL)

    • Pipettes and tips

    • Vortex mixer

    • Centrifuge

    • 96-well microplates for LC-MS analysis[1]

  • Extraction Procedure:

    • Weigh approximately 100 mg of the finely ground plant powder into a 2 mL microcentrifuge tube.

    • Prepare the extraction buffer: 80% methanol in water containing a known concentration of the deuterated internal standard (e.g., 10 ng/mL D6-ABA).[3]

    • Add 1 mL of the extraction buffer to each sample tube.

    • Keep samples on ice during the extraction procedure to minimize degradation.[1]

    • Homogenize the samples using a bead mill or tissue lyser for 60 seconds at a high speed.[1]

    • Centrifuge the samples at a high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet the cell debris.[1]

    • Carefully transfer the supernatant to a new microcentrifuge tube.

    • Repeat the centrifugation step to ensure the removal of any remaining particulate matter.

    • Transfer 100 µL of the final supernatant into a 96-well microplate for subsequent UHPLC-MS analysis.[1]

UHPLC-MS/MS Analysis

The analysis of the extract is typically performed using a UHPLC system coupled to a tandem mass spectrometer (MS/MS), which provides the necessary sensitivity and selectivity for quantifying this compound.[1][2]

  • Instrumentation: A UHPLC system coupled to a triple quadrupole or a high-resolution mass spectrometer.

  • Chromatographic Conditions (Example):

    • Column: A reversed-phase C18 column (e.g., 1.7 µm particle size, 2.1 x 100 mm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% B over a suitable time frame to ensure separation from other metabolites.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2-5 µL.

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound and the internal standard. For this compound, the protonated molecular ion [M+H]⁺ at m/z 403.2 can be monitored.[1] A characteristic fragment ion would be the aglycone at m/z 241.2, resulting from the loss of the glucose moiety.[1]

Data Presentation

Quantitative data from the analysis should be compiled to compare the concentration of this compound across different samples.

Sample IDPlant SpeciesTreatment ConditionThis compound Concentration (ng/g fresh weight)Standard Deviation
CTRL-1Solanum lycopersicumControl (No AMF)Not Detected-
AMF-1Solanum lycopersicumAMF Inoculated150.212.5
CTRL-2Hordeum vulgareControl (No AMF)Not Detected-
AMF-2Hordeum vulgareAMF Inoculated210.818.3

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual concentrations will vary depending on the plant species, growth conditions, and the extent of AMF colonization.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the extraction and analysis of this compound.

experimental_workflow cluster_sample_prep 1. Sample Preparation cluster_extraction 2. Extraction cluster_analysis 3. Analysis sample_prep Sample Preparation harvesting Harvesting & Freezing (Liquid Nitrogen) grinding Grinding to Fine Powder harvesting->grinding extraction Extraction add_solvent Add 80% Methanol with Internal Standard homogenize Homogenization add_solvent->homogenize centrifuge1 Centrifugation (1) homogenize->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 centrifuge2 Centrifugation (2) supernatant1->centrifuge2 supernatant2 Final Supernatant centrifuge2->supernatant2 analysis Analysis lcms UHPLC-MS/MS Analysis data_processing Data Processing & Quantification lcms->data_processing

Caption: Workflow for this compound Extraction and Analysis.

Signaling Pathway Context

The accumulation of this compound in plants is indicative of a symbiotic relationship with arbuscular mycorrhizal fungi.

signaling_pathway amf Arbuscular Mycorrhizal Fungi (AMF) Colonization of Roots plant_response Plant Systemic Response amf->plant_response Induces blumenol_synthesis Upregulation of This compound Biosynthesis plant_response->blumenol_synthesis blumenol_accumulation Accumulation of This compound in Leaves and Roots blumenol_synthesis->blumenol_accumulation

Caption: Logical Relationship of this compound and AMF Symbiosis.

Conclusion

This protocol provides a robust and reliable method for the extraction of this compound from plant tissues for metabolomic analysis. The use of a validated methanol-based extraction followed by sensitive UHPLC-MS/MS detection allows for accurate quantification. Adherence to proper sample handling techniques is paramount to ensure the integrity of the results. The presented workflow and understanding of the biological context of this compound will aid researchers in their investigations into plant-fungal symbiosis and other areas of plant metabolomics.

References

Revolutionizing Mycorrhizal Symbiosis Research: Blumenol C Glucoside as a High-Throughput Quantitative Biomarker for AMF Colonization

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Introduction

The symbiotic relationship between plants and arbuscular mycorrhizal fungi (AMF) is a cornerstone of terrestrial ecosystems, enhancing plant nutrient uptake, particularly phosphorus, and improving soil health. Quantifying the extent of AMF colonization in plant roots is crucial for research in agriculture, ecology, and drug development aimed at harnessing this beneficial interaction. Traditional methods for quantification, such as microscopic grid-line intersect or fungal fatty acid profiling, are often laborious, destructive, and not suited for high-throughput screening (HTS). This application note details the use of blumenol C glucosides and their derivatives as reliable, quantitative biomarkers for AMF colonization, offering a sensitive and high-throughput analytical alternative.

Recent studies have demonstrated a strong positive correlation between the accumulation of specific C13 cyclohexenone apocarotenoids, namely hydroxy- and carboxyblumenol C-glucosides, in both root and shoot tissues and the degree of intraradical AMF colonization.[1][2][3] These compounds are synthesized in the roots as a response to fungal colonization and are subsequently transported to the shoots, allowing for non-destructive sampling of leaf tissue for analysis.[2][3][4] The quantification of these blumenol derivatives via Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) provides a robust and scalable method for assessing AMF symbiosis in a wide range of plant species, including economically important crops.[1][2][3][5]

Data Presentation

The following tables summarize the quantitative data on the correlation between blumenol C glucoside derivatives and AMF colonization from various studies.

Table 1: Correlation of Foliar Blumenol Derivatives with AMF Root Colonization in Various Plant Species.

Plant SpeciesAMF SpeciesBlumenol Derivative(s) QuantifiedCorrelation with AMF ColonizationReference
Nicotiana attenuataRhizophagus irregularisHydroxy- and carboxyblumenol C-glucosidesStrong positive correlation[2][3]
Solanum lycopersicum (Tomato)Rhizophagus irregularis, Funneliformis mosseae11-carboxyblumenol C-glucosideStrong positive correlation[1][3][4]
Hordeum vulgare (Barley)Rhizophagus irregularis11-hydroxyblumenol C-glucosideStrong positive correlation[1][3][4]
Triticum aestivum (Wheat)Not specifiedHydroxy- and carboxyblumenol C-glucosidesPositive correlation[2][3]
Medicago truncatulaGlomus intraradicesGlucosides of blumenol C and 13-hydroxyblumenol CAccumulation only in AM roots[6]
Oryza sativa (Rice)Rhizophagus irregularis11-carboxyblumenol C-glucoside, 11-hydroxyblumenol C-glucosideStrict correlation between foliar abundance and intraradical colonization[7][8]

Table 2: UHPLC-MS/MS Parameters for the Quantification of Blumenol Derivatives.

ParameterSettingReference
Chromatography
ColumnAgilent ZORBAX Eclipse XDB-C18[1][4]
Mobile Phase A0.1% (v/v) acetonitrile and 0.05% (v/v) formic acid in MilliQ H₂O[4]
Mobile Phase B100% methanol[4]
GradientTime-dependent gradient from 10% to 100% B[4]
Flow Rate0.5 ml/min[4]
Column Temperature42 °C[4]
Injection Volume5 µl[4]
Mass Spectrometry
Ionization ModeHeated Electrospray Ionization (HESI), positive mode[4]
Monitoring ModeMultiple Reaction Monitoring (MRM)[4]
HESI Spray Voltage± 4,500 V[4]
Cone Temperature350 °C[4]
MRM TransitionsAnalyte-specific precursor and product ions (e.g., 11-carboxyblumenol C-Glc: m/z 403.2 -> 195.1)[1]

Experimental Protocols

Protocol 1: Extraction of Blumenol C Glucosides from Plant Tissue

This protocol describes the extraction of blumenol derivatives from both leaf and root tissue for subsequent UHPLC-MS/MS analysis.

Materials:

  • Fresh or frozen plant tissue (leaves or roots)

  • Liquid nitrogen

  • Mortar and pestle or tissue homogenizer (e.g., Geno/Grinder)

  • Extraction buffer: 80% methanol in water with an internal standard (e.g., D6-Abscisic Acid)

  • Microcentrifuge tubes (1.5 or 2 ml)

  • Centrifuge

  • 96-well plates

  • Pipettes and tips

Procedure:

  • Sample Collection and Preparation: Harvest leaf or root tissue from control (non-mycorrhizal) and AMF-inoculated plants. For reliable results, it is recommended to sample leaves at comparable developmental stages.[4] Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.[1][4] Store samples at -80°C until extraction.

  • Grinding: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle with liquid nitrogen or a bead-beating homogenizer.[1][4]

  • Extraction:

    • Transfer a known amount of powdered tissue (e.g., 50-100 mg) to a pre-weighed microcentrifuge tube.

    • Add a defined volume of ice-cold extraction buffer (e.g., 1 ml).

    • Vortex briefly to mix.

  • Homogenization (if using a homogenizer): Secure the tubes in the homogenizer and process according to the manufacturer's instructions (e.g., 60 seconds at 1,000 strokes/min).[4]

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 20 minutes at 4°C to pellet cell debris.[4]

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate for analysis. Avoid disturbing the pellet.

  • Storage: The extracts can be stored at -20°C prior to UHPLC-MS/MS analysis.

Protocol 2: Quantification of Blumenol C Glucosides by UHPLC-MS/MS

This protocol outlines the analytical procedure for the sensitive and specific quantification of blumenol derivatives.

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Procedure:

  • Chromatographic Separation:

    • Equilibrate the analytical column (e.g., Agilent ZORBAX Eclipse XDB-C18) with the initial mobile phase conditions.

    • Inject a small volume (e.g., 5 µl) of the plant extract onto the column.

    • Separate the analytes using a binary solvent gradient as detailed in Table 2. The gradient is designed to effectively resolve the blumenol derivatives from other metabolites.

  • Mass Spectrometric Detection:

    • The eluent from the UHPLC is directed to the ESI source of the mass spectrometer.

    • Operate the mass spectrometer in positive ionization mode.

    • Set up a Multiple Reaction Monitoring (MRM) method to detect the specific precursor-to-product ion transitions for the target blumenol derivatives and the internal standard (see Table 2 for an example). This provides high selectivity and sensitivity.

  • Data Analysis:

    • Integrate the peak areas for the target blumenol derivatives and the internal standard in the resulting chromatograms.

    • Calculate the relative abundance of each blumenol derivative by normalizing its peak area to the peak area of the internal standard.

Mandatory Visualizations

signaling_pathway cluster_plant_cell Plant Root Cell cluster_amf AM Fungus Carotenoids C40 Carotenoids CCD7 CCD7 Carotenoids->CCD7 C27_apocarotenoid C27 Apocarotenoid CCD7->C27_apocarotenoid C13_cyclohexenone1 C13 Cyclohexenone CCD7->C13_cyclohexenone1 CCD1 CCD1 C27_apocarotenoid->CCD1 C13_cyclohexenone2 C13 Cyclohexenone CCD1->C13_cyclohexenone2 Modification Hydroxylation & Glycosylation C13_cyclohexenone2->Modification Blumenols Blumenol C Glucosides (Hydroxy- & Carboxy- derivatives) Modification->Blumenols Transport Transport to Shoot Blumenols->Transport Shoot Accumulation in Shoot Transport->Shoot AMF AMF Colonization AMF->Carotenoids Induces

Caption: Biosynthetic pathway of AMF-induced blumenol C glucosides.

experimental_workflow start Plant Growth (Control vs. AMF-inoculated) sampling Sample Collection (Leaf or Root Tissue) start->sampling extraction Extraction of Metabolites sampling->extraction analysis UHPLC-MS/MS Analysis extraction->analysis protocol1 Protocol 1: - Freeze in liquid N2 - Grind tissue - Extract with 80% MeOH extraction->protocol1 data_processing Data Processing & Quantification analysis->data_processing protocol2 Protocol 2: - Chromatographic separation - MS/MS detection (MRM) - Peak integration analysis->protocol2 correlation Correlation with AMF Colonization (Microscopy, etc.) data_processing->correlation end Biomarker Validation correlation->end

Caption: Experimental workflow for this compound analysis.

References

Revolutionizing Mycorrhizal Research: A High-Throughput Screening Platform for Arbuscular Mycorrhizal Fungi Association Using Blumenol C Glucoside

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals in plant science, microbiology, and agricultural biotechnology.

Introduction:

Arbuscular mycorrhizal fungi (AMF) form symbiotic relationships with the roots of most terrestrial plants, playing a crucial role in nutrient uptake, stress tolerance, and overall plant health. Studying and harnessing this symbiosis for agricultural and environmental applications requires efficient methods to screen for factors that promote or inhibit this association. Traditional methods for quantifying AMF colonization are often laborious, destructive, and not amenable to high-throughput screening (HTS). This application note describes a robust, HTS platform for identifying and quantifying AMF association by measuring the levels of specific biomarkers, hydroxy- and carboxyblumenol C-glucosides, in plant shoots. These compounds are reliable proxies for the extent of root colonization by AMF, offering a non-destructive and scalable screening method.[1][2][3]

Core Principle

The accumulation of blumenol C-glucosides in the shoots of plants is positively and quantitatively correlated with the degree of AMF colonization in the roots.[1][4] These secondary metabolites are produced in the roots upon successful symbiosis and are then transported to the aerial parts of the plant.[1][2][3] By employing a sensitive and rapid Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) method, it is possible to quantify these biomarkers from small amounts of leaf tissue, enabling the screening of large numbers of plants or conditions in a high-throughput manner.[4]

Key Advantages of this HTS Platform:

  • High-Throughput: Amenable to 96-well plate formats for sample collection, processing, and analysis.

  • Non-Destructive: Uses leaf tissue, preserving the plant for further studies.

  • Quantitative: Provides a reliable measure of the extent of AMF colonization.

  • Broadly Applicable: Demonstrated in a variety of monocot and dicot species.[1][2][3]

  • Sensitive and Specific: UHPLC-MS provides high sensitivity and specificity for the target analytes.

Data Presentation

Table 1: Relative Abundance of Blumenol C Glucoside Derivatives in AMF-Colonized vs. Non-Colonized Plants

Plant SpeciesTissueBlumenol C DerivativeFold Increase (AMF+ vs. AMF-)Reference
Nicotiana attenuataLeaf11-hydroxyblumenol C-glucoside> 100[1]
Nicotiana attenuataLeaf11-carboxyblumenol C-glucoside> 100[1]
Solanum lycopersicum (Tomato)Leaf11-carboxyblumenol C-glucosideDetected only in AMF+[1][4]
Hordeum vulgare (Barley)Leaf11-hydroxyblumenol C-glucosideDetected only in AMF+[1][4]
Triticum aestivum (Wheat)Leaf11-hydroxyblumenol C-glucosideDetected only in AMF+[1]
Medicago truncatulaLeaf11-hydroxyblumenol C-glucosideDetected only in AMF+[1]

Note: "Detected only in AMF+" indicates that the compound was below the limit of detection in non-colonized plants.

Experimental Protocols

Protocol 1: High-Throughput Plant Cultivation and Inoculation

This protocol is designed for a 96-well plate format, allowing for the simultaneous screening of multiple plant lines, fungal strains, or chemical treatments.

Materials:

  • 96-deep-well plates (2 mL volume)

  • Sterile growth substrate (e.g., sand/vermiculite mix, peat-based substrate)

  • Plant seeds of interest

  • AMF inoculum (spores, colonized root fragments, or commercial inoculum)

  • Nutrient solution (e.g., half-strength Hoagland solution with low phosphate)

  • Growth chamber or greenhouse with controlled conditions

Procedure:

  • Plate Preparation: Fill the 96-deep-well plates with the sterile growth substrate.

  • Seed Sowing: Sow 1-2 surface-sterilized seeds per well.

  • Inoculation:

    • For solid inoculum, mix a standardized amount of inoculum into the growth substrate before filling the plates.

    • For spore suspension, add a defined volume of the suspension to each well after sowing.

    • Include non-inoculated control wells.

  • Germination and Growth: Place the plates in a growth chamber with appropriate light, temperature, and humidity conditions. Water regularly with a low-phosphate nutrient solution to encourage mycorrhizal symbiosis.

  • Experimental Treatments: If screening for chemical compounds, apply the treatments to the respective wells at a predetermined time point after sowing.

  • Growth Period: Allow plants to grow for 3-6 weeks to establish a significant level of AMF colonization. Blumenol levels are reliably detectable from 3 weeks post-inoculation.[4][5]

Protocol 2: High-Throughput Leaf Sample Collection and Extraction

Materials:

  • 96-well sample collection plates (e.g., 1.2 mL collection microtubes in a 96-tube rack)

  • Liquid nitrogen or dry ice

  • 96-well bead mill homogenizer

  • Stainless steel grinding beads (1-2 per well)

  • Extraction solvent: 80% methanol in water with an internal standard (e.g., D6-abscisic acid)

  • 96-well plate centrifuge

  • 96-well filter plates

Procedure:

  • Harvesting: From each plant, harvest a small leaf sample (e.g., a leaf disc of a defined size or a specific leaflet) and place it into a pre-chilled 96-well collection plate on dry ice.

  • Homogenization: Add a grinding bead to each tube. Freeze the samples in liquid nitrogen and immediately homogenize using a bead mill homogenizer until a fine powder is obtained.

  • Extraction: Add a defined volume of pre-chilled extraction solvent to each well.

  • Incubation: Seal the plate and incubate at 4°C for 30 minutes with occasional vortexing.

  • Centrifugation: Centrifuge the plate at 4,000 x g for 10 minutes at 4°C to pellet the cell debris.

  • Filtration: Transfer the supernatant to a 96-well filter plate and centrifuge to clarify the extract. The filtrate is now ready for UHPLC-MS analysis.

Protocol 3: UHPLC-MS Quantification of Blumenol C Glucosides

Materials:

  • UHPLC system coupled to a triple quadrupole mass spectrometer

  • C18 reversed-phase UHPLC column

  • Mobile phase A: Water with 0.1% formic acid

  • Mobile phase B: Acetonitrile with 0.1% formic acid

  • Authentic standards for this compound derivatives (if available for absolute quantification)

Procedure:

  • UHPLC-MS Method Setup: Develop a rapid gradient elution method to separate the target analytes. The total run time should be minimized for high-throughput analysis (e.g., 2-5 minutes per sample).

  • Mass Spectrometry Conditions: Optimize the mass spectrometer for the detection of the target this compound derivatives using Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for 11-hydroxyblumenol C-glucoside and 11-carboxyblumenol C-glucoside should be determined.

  • Sample Analysis: Inject the filtered extracts from the 96-well plates into the UHPLC-MS system.

  • Data Processing: Use an appropriate software to integrate the peak areas of the target analytes and the internal standard.

  • Quantification: Calculate the relative abundance of the blumenol C glucosides by normalizing the peak area of the analyte to the peak area of the internal standard. For absolute quantification, generate a standard curve using authentic standards.

Mandatory Visualizations

AMF_Signaling_Pathway cluster_fungus AM Fungus cluster_plant_root Plant Root Cell cluster_perception Perception cluster_transmission Transmission cluster_transcription Transcription Fungus AM Fungus Myc_Factors Myc Factors (LCOs & COs) Fungus->Myc_Factors Release Receptor_Complex Receptor Complex (LysM-RLKs) Myc_Factors->Receptor_Complex Binds SYMRK SYMRK Receptor_Complex->SYMRK Activates Ca_Spiking Ca2+ Spiking in Nucleus SYMRK->Ca_Spiking Induces CCaMK CCaMK Ca_Spiking->CCaMK Activates CYCLOPS CYCLOPS CCaMK->CYCLOPS Phosphorylates Transcription_Factors Transcription Factors (GRAS, DELLA) CYCLOPS->Transcription_Factors Activates Symbiosis_Genes Symbiosis-Related Gene Expression Transcription_Factors->Symbiosis_Genes Induces HTS_Workflow cluster_setup 1. Experimental Setup cluster_sampling 2. Sample Preparation cluster_analysis 3. Analysis & Data Processing cluster_results 4. Hit Identification Planting Planting & Inoculation in 96-well plates Growth Plant Growth (3-6 weeks) Planting->Growth Harvest Leaf Sample Harvesting (96-well format) Growth->Harvest Homogenize Homogenization (Bead Mill) Harvest->Homogenize Extract Solvent Extraction (80% Methanol) Homogenize->Extract Clarify Centrifugation & Filtration Extract->Clarify UHPLC_MS UHPLC-MS Analysis (MRM) Clarify->UHPLC_MS Data_Processing Peak Integration & Normalization UHPLC_MS->Data_Processing Hit_Selection Hit Selection & Confirmation Data_Processing->Hit_Selection

References

Application Notes and Protocols: Analytical Standards for Blumenol C Glucoside and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Blumenol C glucoside and its derivatives are a class of apocarotenoids that have garnered significant interest as reliable biomarkers for arbuscular mycorrhizal fungi (AMF) symbiosis in a wide range of plants.[1][2][3] The quantitative analysis of these compounds is crucial for research in plant science, agriculture, and potentially for the development of novel bio-stimulants and agrochemicals. These molecules are synthesized in the roots of plants upon colonization by AMF and are subsequently transported to the shoots, making them accessible indicators of this beneficial symbiotic relationship.[1][2][4] This document provides detailed application notes and protocols for the analysis of this compound and its key derivatives.

Analytical Standards

The availability of certified reference standards is paramount for accurate quantification. While standards for some derivatives are not yet commercially available, the following are key compounds for which standards can be procured.

CompoundCommercial AvailabilitySupplier ExampleCatalog Number Example
This compound YesWuhan ChemFaces Biochemical Co., Ltd.CFN99424[5]
Byzantionoside B YesWuhan ChemFaces Biochemical Co., Ltd.CFN99871[5]
Roseoside YesWuhan ChemFaces Biochemical Co., Ltd.CFN98916[5]
Corchoionoside C YesWuhan ChemFaces Biochemical Co., Ltd.CFN99859[5]
11-hydroxyblumenol C derivatives Not Commercially Available--
11-carboxyblumenol C derivatives Not Commercially Available--

Quantitative Data Summary

Accurate quantification of this compound and its derivatives is typically achieved using Liquid Chromatography-Mass Spectrometry (LC-MS). The following tables summarize key mass spectrometry parameters for targeted analysis using Multiple Reaction Monitoring (MRM).

Table 1: LC-MS/MS MRM Settings for Blumenol Derivatives
AnalyteRetention Time (min)Ionization ModePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Reference
11-hydroxyblumenol C-Glc2.78(+)389.2209.27.5[6]
227.22.5[6]
191.112.5[6]
163.115.0[6]
149.117.5[6]
11-hydroxyblumenol C-Glc-Glc2.47(+)551.3209.210.0[6]
389.22.5[6]
227.27.5[6]
191.115.0[6]
149.120.0[6]
11-carboxyblumenol C-Glc3.17(+)403.2195.112.5[6]
223.25.0[6]
177.115.0[6]
11-carboxyblumenol C-Glc-Glc3.10(+)565.2195.115.0[6]
403.22.5[6]
241.24.5[6]
223.215.0[6]
11-carboxyblumenol C-Mal-Glc3.60(+)489.2195.112.5[6]
Table 2: High-Resolution Mass Spectrometry Data
CompoundCalculated m/zMeasured m/zError (ppm)Ion FormulaReference
Blumenol C 2″-O-glucuronyl-glucoside547.2391547.24781.58[C25H39O13]+[7]
Table 3: Diagnostic ¹³C-NMR Chemical Shifts for Stereoisomer Differentiation

The absolute configuration at the C-9 position of blumenol derivatives can be determined by characteristic differences in ¹³C-NMR chemical shifts.[1][8]

Carbon(9S)-Blumenol C glucoside (δC)(9R)-Byzantionoside B (δC)Reference
C-9~77.7-78.0~75.7-76.0[1][8]
C-10~22.0-22.2~19.9-20.2[1][8]
C-1'~104.1-104.9~102.3-102.5[8]

Experimental Protocols

Protocol 1: Extraction of Blumenol Derivatives from Plant Leaf Tissue

This protocol is adapted for high-throughput analysis of blumenol derivatives from plant leaves.[5]

Materials:

  • Stainless steel tweezers and mortar and pestle

  • Liquid nitrogen

  • Microcentrifuge tubes (e.g., 2 mL)

  • Ice-cold extraction buffer: Methanol containing a deuterated internal standard (e.g., D6-Abscisic Acid).

  • Centrifuge capable of reaching >10,000 x g at 4°C.

  • 96-well microplates for LC-MS/MS analysis.

Procedure:

  • Harvest leaf tissue and immediately freeze in liquid nitrogen to quench metabolic activity.[5] Store samples at -80°C until extraction.

  • Grind the frozen leaf material to a fine powder using a mortar and pestle under liquid nitrogen.[5]

  • Transfer approximately 20-30 mg of the frozen powder to a pre-weighed 2 mL microcentrifuge tube.

  • Add 800 µL of ice-cold extraction buffer containing the internal standard to each tube.[5]

  • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Place the tubes in an ultrasonic bath for 15 minutes at 4°C.

  • Centrifuge the samples at 14,000 x g for 20 minutes at 4°C to pellet cell debris.

  • Carefully transfer 100 µL of the supernatant to a 96-well microplate for immediate LC-MS/MS analysis.[5] For longer-term storage, transfer a larger aliquot to a suitable container and store at -80°C.

Protocol 2: UHPLC-MS/MS for Quantification of Blumenol Derivatives

This protocol describes a robust method for the chromatographic separation and quantification of blumenol derivatives.[5]

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with a heated electrospray ionization (HESI) source.

  • Column: Agilent ZORBAX Eclipse XDB-C18, 2.1 x 50 mm, 1.7 µm, or equivalent.[3]

Mobile Phase:

  • Solvent A: 0.1% (v/v) acetonitrile and 0.05% (v/v) formic acid in Milli-Q water.[5]

  • Solvent B: 100% Methanol.[5]

UHPLC Parameters:

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 42°C

  • Sample Tray Temperature: 10°C

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0 - 1.09010
1.0 - 1.290 → 6510 → 35
1.2 - 3.065 → 5835 → 42
3.0 - 3.458 → 042 → 100
3.4 - 4.40100
4.4 - 4.50 → 90100 → 10
4.5 - 5.59010

Mass Spectrometer Parameters (HESI source):

  • Spray Voltage: ± 4,500 V

  • Cone Temperature: 350°C

  • Probe Temperature: 300°C

  • Cone Gas Flow: 35 (arbitrary units)

  • Nebulizer Gas Flow: 60 (arbitrary units)

  • Probe Gas Flow: 55 (arbitrary units)

  • Analysis Mode: Multiple Reaction Monitoring (MRM) using parameters from Table 1.

Visualizations

Biosynthesis and Transport of AMF-Indicative Blumenol C Glucosides

Analytical_Workflow Sample 1. Sample Collection (e.g., Leaf Tissue) Freeze 2. Flash Freezing (Liquid N₂) Sample->Freeze Grind 3. Homogenization (Grinding) Freeze->Grind Extract 4. Solvent Extraction (Methanol + Internal Std.) Grind->Extract Centrifuge 5. Centrifugation (Pellet Debris) Extract->Centrifuge Supernatant 6. Supernatant Collection Centrifuge->Supernatant Analysis 7. UHPLC-MS/MS Analysis Supernatant->Analysis Quant 8. Data Processing (Quantification) Analysis->Quant

References

Application Notes and Protocols for the Synthesis of Blumenol C Glucoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the chemical synthesis of Blumenol C glucoside ((6R,9S)-9-hydroxymegastigman-4-en-3-one 9-O-β-D-glucopyranoside) for research applications. The synthesis is presented in three main stages:

  • Stereoselective Synthesis of (6R,9S)-Blumenol C Aglycone: A multi-step synthesis starting from (R)-α-ionone to construct the chiral cyclohexenone core and introduce the hydroxyl group with the desired stereochemistry.

  • Glycosylation of (6R,9S)-Blumenol C: The coupling of the aglycone with a protected glucose donor to form the β-glycosidic linkage.

  • Deprotection of the Glucoside: Removal of the protecting groups from the glucose moiety to yield the final this compound.

Data Presentation

Table 1: Summary of Key Reaction Steps and Expected Yields

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Expected Yield (%)
1a Epoxidation of (R)-α-iononem-CPBADichloromethane0 to rt4~95
1b Reductive opening of epoxideLiAlH₄Diethyl ether0 to rt2~90
1c Oxidation of diolPCCDichloromethanert2~85
1d Stereoselective reduction of ketoneL-Selectride®THF-783~90 (as a diastereomeric mixture)
2 Schmidt Glycosylation(6R,9S)-Blumenol C, Glucose trichloroacetimidate, TMSOTfDichloromethane-40 to -204~60-70
3 DeprotectionSodium methoxideMethanolrt2>95

Note: Yields are approximate and may vary depending on experimental conditions and purification efficiency.

Experimental Protocols

Stage 1: Stereoselective Synthesis of (6R,9S)-Blumenol C Aglycone

This protocol is adapted from methodologies for the synthesis of related megastigmane structures.

1a. Epoxidation of (R)-α-ionone

  • Dissolve (R)-α-ionone (1.0 eq) in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA) (1.2 eq) portion-wise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the epoxide.

1b. Reductive opening of the epoxide

  • To a solution of the epoxide (1.0 eq) in anhydrous diethyl ether at 0 °C, add lithium aluminum hydride (LiAlH₄) (1.5 eq) slowly.

  • Stir the mixture at 0 °C for 30 minutes and then at room temperature for 2 hours.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting suspension through Celite® and wash the filter cake with diethyl ether.

  • Concentrate the filtrate under reduced pressure to obtain the crude diol, which can be used in the next step without further purification.

1c. Oxidation of the diol

  • Dissolve the crude diol (1.0 eq) in anhydrous dichloromethane.

  • Add pyridinium chlorochromate (PCC) (1.5 eq) and powdered molecular sieves (4 Å).

  • Stir the mixture at room temperature for 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford 9-keto-Blumenol C.

1d. Stereoselective reduction of 9-keto-Blumenol C

  • Dissolve the 9-keto-Blumenol C (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere.

  • Add L-Selectride® (1.0 M solution in THF, 1.2 eq) dropwise.

  • Stir the reaction at -78 °C for 3 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of hydrogen peroxide (30% aqueous solution) followed by a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography to separate the diastereomers and isolate (6R,9S)-Blumenol C.

Stage 2: Glycosylation of (6R,9S)-Blumenol C

This protocol employs the Schmidt trichloroacetimidate method, which is effective for glycosylating sterically hindered alcohols.

  • Dry (6R,9S)-Blumenol C (1.0 eq) and 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl trichloroacetimidate (1.5 eq) under high vacuum for several hours.

  • In a flame-dried flask under an inert atmosphere, dissolve the dried Blumenol C and the trichloroacetimidate donor in anhydrous dichloromethane.

  • Add activated powdered molecular sieves (4 Å) and stir the suspension at room temperature for 30 minutes.

  • Cool the mixture to -40 °C.

  • Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.2 eq) dropwise.

  • Slowly warm the reaction to -20 °C and stir for 4 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by adding a few drops of triethylamine.

  • Filter the mixture through Celite®, wash with dichloromethane, and concentrate the filtrate.

  • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the protected this compound.

Stage 3: Deprotection of the Glucoside

This is a standard Zemplén deacetylation.

  • Dissolve the protected this compound (1.0 eq) in anhydrous methanol.

  • Add a catalytic amount of sodium methoxide (0.1 eq of a 0.5 M solution in methanol).

  • Stir the reaction at room temperature for 2 hours.

  • Monitor the reaction by TLC.

  • Neutralize the reaction with Amberlite® IR120 (H⁺ form) resin until the pH is neutral.

  • Filter the resin and wash with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the final product by flash column chromatography (silica gel, dichloromethane:methanol gradient) to obtain pure this compound.

Mandatory Visualization

Synthesis_Workflow cluster_aglycone Stage 1: Aglycone Synthesis cluster_glycosylation Stage 2: Glycosylation cluster_deprotection Stage 3: Deprotection Ionone (R)-alpha-Ionone Epoxide Epoxide Ionone->Epoxide m-CPBA Diol Diol Epoxide->Diol LiAlH4 KetoBlumenol 9-Keto-Blumenol C Diol->KetoBlumenol PCC BlumenolC (6R,9S)-Blumenol C KetoBlumenol->BlumenolC L-Selectride® ProtectedGlucoside Protected Blumenol C Glucoside BlumenolC->ProtectedGlucoside GlucoseDonor Protected Glucose Trichloroacetimidate GlucoseDonor->ProtectedGlucoside TMSOTf FinalProduct This compound ProtectedGlucoside->FinalProduct NaOMe, MeOH

Caption: Chemical synthesis workflow for this compound.

Signaling_Pathway cluster_biosynthesis Biosynthetic Origin of Blumenol C Carotenoids C40 Carotenoids (e.g., Zeaxanthin) Apocarotenoid C27 Apocarotenoid Carotenoids->Apocarotenoid CCD7 Cyclohexenone C13 Cyclohexenone (Blumenol C Aglycone Precursor) Apocarotenoid->Cyclohexenone CCD1 BlumenolC_Aglycone Blumenol C Aglycone Cyclohexenone->BlumenolC_Aglycone Cytochrome P450s BlumenolC_Glucoside This compound BlumenolC_Aglycone->BlumenolC_Glucoside Glycosyltransferases

Caption: Biosynthesis pathway of this compound in plants.

Revolutionizing Mycorrhizal Research: Non-Destructive Quantification of AMF Colonization with Blumenol C Glucoside

Author: BenchChem Technical Support Team. Date: November 2025

application notes and protocols for researchers, scientists, and drug development professionals.

Introduction

The symbiotic relationship between plants and arbuscular mycorrhizal fungi (AMF) is a cornerstone of terrestrial ecosystems, enhancing plant nutrient uptake, particularly phosphorus. Traditionally, quantifying the extent of AMF colonization in plant roots has been a labor-intensive and destructive process, requiring root excavation, staining, and microscopic evaluation.[1][2][3][4] This presents a significant bottleneck for high-throughput screening (HTS) in agricultural research and the development of microbial inoculants. Recent advancements have identified specific blumenol C glucosides as reliable, non-destructive biomarkers for AMF colonization.[1][2][4] This application note provides detailed protocols for the quantification of these biomarkers and summarizes the current understanding of their role in the symbiosis.

Shoot accumulations of hydroxy- and carboxyblumenol C-glucosides have been shown to directly correlate with the level of AMF colonization in the roots of a wide range of plant species, including important crops like tomato, potato, barley, and wheat.[1][3] These compounds are synthesized in the roots in response to fungal colonization and are then transported to the shoots, allowing for a simple leaf or shoot sample to serve as a proxy for the symbiotic status of the entire plant.[1][2] This method facilitates a high-throughput, non-destructive, and quantitative analysis of AMF associations, paving the way for large-scale genetic screens and field-based studies.[5]

Quantitative Data Summary

The accumulation of specific blumenol C glucosides in the leaves of various plant species is a strong indicator of AMF root colonization. The following tables summarize the key findings from studies on different plant models.

Table 1: Correlation of Foliar Blumenol C Glucosides with AMF Root Colonization in Nicotiana attenuata

Blumenol DerivativeTissueCorrelation with AMF ColonizationDetection in Non-Mycorrhized PlantsReference
Hydroxyblumenol C-glucosideLeavesPositive and quantitativeNot detectable[1][2]
Carboxyblumenol C-glucosideLeavesPositive and quantitativeNot detectable[1][2]
Other blumenolsLeavesInconsistent or not detectedMay have background levels[1][2]

Table 2: Presence of AMF-Indicative Blumenol C Glucosides in Various Crop and Model Plants

Plant SpeciesAMF-Indicative Blumenols Detected in ShootsReference
Solanum lycopersicum (Tomato)11-carboxyblumenol C-Glc[1][5]
Solanum tuberosum (Potato)Yes[1]
Hordeum vulgare (Barley)11-hydroxyblumenol C-Glc[1][5]
Triticum aestivum (Wheat)Yes[1]
Medicago truncatulaYes[1]
Brachypodium distachyonYes[1]
Oryza sativa (Rice)Yes[6]

Experimental Protocols

The following protocols are based on methodologies described by Wang et al. (2018) and subsequent publications.[5][7][8]

Protocol 1: Extraction of Blumenol C Glucosides from Leaf Tissue

Materials:

  • Fresh leaf tissue

  • Liquid nitrogen

  • Mortar and pestle or tissue homogenizer (e.g., Geno/Grinder®)

  • Methanol (MeOH), HPLC grade

  • Microcentrifuge tubes (2 ml) or 96-well BioTubes™

  • Steel balls (Ø 3 mm for 96-well plates, Ø 4 mm for 2 ml tubes)

  • Centrifuge capable of 2,000 x g at 4°C

  • 96-well microplates for LC-MS/MS analysis

  • Sealing film for microplates

Procedure:

  • Harvest fresh leaves and immediately freeze them in liquid nitrogen to quench metabolic activity.[5][7] Samples can be stored at -80°C until further processing.

  • Grind the frozen leaf material to a fine powder using a pre-cooled mortar and pestle under liquid nitrogen.[5][7]

  • Aliquot approximately 100 mg of the frozen leaf powder into pre-weighed 2 ml microcentrifuge tubes or 96-well BioTubes™ containing two steel balls.[5][7] Record the exact weight.

  • Add 1 ml of ice-cold methanol to each sample.

  • Homogenize the samples in a tissue homogenizer for 60 seconds at 1,000 strokes per minute.[5][7]

  • Centrifuge the samples at 2,000 x g for 20 minutes at 4°C.[5][7]

  • Carefully transfer the supernatant to a new set of tubes or a new 96-well plate.

  • Repeat the centrifugation step under the same conditions to pellet any remaining debris.

  • Transfer 100 µl of the final supernatant into a 96-well microplate for LC-MS/MS analysis.[5][7] Seal the plate with a sealing film.

Note: For initial testing in a new plant species, it is advisable to first analyze root tissue, as the concentration of blumenol derivatives is typically higher in roots.[5] Consistent sampling of leaves at similar developmental stages is recommended to reduce variability.[5] Blumenol levels are generally reliably detectable 3 weeks after AMF inoculation.[5][9]

Protocol 2: Quantification by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with a heated electrospray ionization (HESI) source.

LC-MS/MS Parameters (Example):

The following parameters are provided as a general guideline and may need to be optimized for specific instruments and compounds.

ParameterSetting
LC Column C18 reversed-phase column
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Optimized for separation of blumenol C glucosides
Ionization Mode Positive
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions for Key Blumenol C Glucosides: [9]

CompoundPrecursor Ion (m/z)Product Ion (m/z)
11-hydroxyblumenol C-Glc389.2209.2, 227.2
11-carboxyblumenol C-Glc403.2195.1, 223.2

Quantification:

Quantification is achieved by comparing the peak areas of the target analytes in the samples to a standard curve generated using authentic standards of the blumenol C glucosides of interest. If standards are unavailable, relative quantification can be performed.

Signaling Pathways and Biosynthesis

Blumenols are C13-apocarotenoids, derived from the cleavage of C40 carotenoids.[2] The biosynthesis of blumenols shares early steps with the strigolactone (SL) pathway, another class of apocarotenoids crucial for establishing AM symbiosis.[6][10]

The proposed biosynthetic pathway begins with the isomerization of β-carotene by the enzyme DWARF27 (D27).[10] Subsequently, carotenoid cleavage dioxygenases (CCDs), such as CCD7 and CCD1, cleave the carotenoid backbone to produce C13 cyclohexenone precursors.[2][11] While the precise downstream enzymes for blumenol C glucoside synthesis are still under investigation, it is hypothesized that cytochrome P450s and glycosyltransferases are involved in the final modification steps.[6]

G Proposed Biosynthetic Pathway of Blumenol C Glucosides cluster_carotenoid Carotenoid Pathway cluster_apocarotenoid Apocarotenoid Biosynthesis C40 Carotenoids C40 Carotenoids D27 D27 (Isomerase) C40 Carotenoids->D27 CCD7 CCD7 D27->CCD7 C13 Cyclohexenone C13 Cyclohexenone CCD7->C13 Cyclohexenone Cleavage CCD1 CCD1 Blumenol C Blumenol C CCD1->Blumenol C C13 Cyclohexenone->CCD1 P450s Cytochrome P450s (putative) Blumenol C->P450s This compound This compound GTs Glycosyltransferases (putative) P450s->GTs GTs->this compound

Caption: Proposed biosynthetic pathway of blumenol C glucosides.

The accumulation of blumenol C glucosides is tightly linked to successful colonization of the root cortex by the AM fungus.[6] This suggests that their production is induced by signals generated during the establishment of a functional symbiosis. Once synthesized in the roots, these compounds are transported to the shoots, where their presence can be used as a systemic marker of the mycorrhizal status.

G Workflow for Non-Destructive AMF Quantification cluster_plant Plant System cluster_lab Laboratory Analysis AMF_Inoculation AMF Inoculation Root_Colonization Root Colonization AMF_Inoculation->Root_Colonization Blumenol_Synthesis Blumenol Synthesis in Roots Root_Colonization->Blumenol_Synthesis Transport Transport to Shoots Blumenol_Synthesis->Transport Leaf_Sampling Non-Destructive Leaf Sampling Transport->Leaf_Sampling Extraction Methanol Extraction Leaf_Sampling->Extraction Analysis UHPLC-MS/MS Analysis Extraction->Analysis Quantification Quantification of Blumenol C Glucosides Analysis->Quantification

Caption: Experimental workflow for blumenol-based AMF quantification.

Conclusion

The use of blumenol C glucosides as biomarkers represents a paradigm shift in the study of AMF-plant symbiosis. This non-destructive, high-throughput method overcomes the limitations of traditional techniques, enabling researchers to conduct large-scale experiments that were previously unfeasible. The protocols outlined in this application note provide a robust framework for the implementation of this innovative approach. Further research into the precise regulatory mechanisms and downstream functions of blumenol C glucosides will undoubtedly deepen our understanding of this critical symbiotic relationship and may open new avenues for enhancing agricultural productivity and sustainability.

References

Application of Blumenol C Glucoside in High-Throughput Screening for Functional AMF Associations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The symbiotic relationship between plants and arbuscular mycorrhizal fungi (AMF) is a cornerstone of terrestrial ecosystems, enhancing plant nutrient uptake, particularly phosphorus.[1][2][3][4][5] Facilitating and optimizing these associations in agricultural settings holds immense promise for sustainable crop production and could reduce the reliance on chemical fertilizers.[6][7] However, progress in breeding plants with enhanced AMF compatibility and in identifying highly effective fungal strains has been hampered by the laborious and destructive nature of traditional screening methods, which typically involve root excavation and microscopic analysis.[1][2][3][4][5][6][7]

Recent discoveries have identified specific blumenol C glucosides as reliable shoot biomarkers for functional AMF colonization in roots.[6][7] Specifically, the accumulation of hydroxy- and carboxyblumenol C-glucosides in leaves is strongly correlated with the extent of AMF colonization in the roots.[6][7] These compounds are synthesized in the roots in response to a functional symbiosis and are then transported to the shoots.[6][7] This key finding has paved the way for the development of a high-throughput (HTP), non-destructive screening method for functional AMF associations, which is detailed in these application notes.[1][2][3][4][5]

Biological Basis and Signaling Pathway

Blumenols are C13-apocarotenoids, derived from the cleavage of carotenoids.[6][7] In the context of AMF symbiosis, the biosynthesis of blumenol C glucosides is initiated in the roots upon successful colonization by the fungus. The current understanding of the biosynthetic pathway suggests that a C40 carotenoid is cleaved by the carotenoid cleavage dioxygenase 7 (CCD7) to produce a C13 cyclohexenone and a C27 apocarotenoid. The latter is further processed by CCD1 to yield another C13 cyclohexenone.[6][7][8] These C13 precursors are then thought to be modified by cytochrome P450s and glycosyltransferases to form the AMF-indicative blumenol C-glucosides.[8]

While the precise signaling function of blumenol C glucosides in the AMF symbiosis is still under investigation, their accumulation is a clear indicator of a functional and mature symbiotic relationship, specifically correlating with the presence of arbuscules, the primary sites of nutrient exchange.[9][10][11] This makes them excellent biomarkers for screening purposes.

Below is a diagram illustrating the proposed biosynthetic pathway of Blumenol C glucosides in the context of AMF symbiosis.

Blumenol_Biosynthesis cluster_root Root Cell cluster_shoot Shoot Cell C40_Carotenoid C40 Carotenoid C27_Apocarotenoid C27 Apocarotenoid C40_Carotenoid->C27_Apocarotenoid CCD7 C13_Cyclohexenone1 C13 Cyclohexenone C40_Carotenoid->C13_Cyclohexenone1 CCD7 C13_Cyclohexenone2 C13 Cyclohexenone C27_Apocarotenoid->C13_Cyclohexenone2 CCD1 Enzymatic_Steps Cytochrome P450s, Glycosyltransferases C13_Cyclohexenone1->Enzymatic_Steps C13_Cyclohexenone2->Enzymatic_Steps Blumenol_C_Glucosides Hydroxy- & Carboxy- Blumenol C-Glucosides Blumenol_C_Glucosides_Shoot Accumulated Blumenol C-Glucosides Blumenol_C_Glucosides->Blumenol_C_Glucosides_Shoot Transport AMF_Colonization AMF Colonization (Arbuscule Formation) Enzymatic_Steps->Blumenol_C_Glucosides

Caption: Proposed biosynthetic pathway of AMF-indicative Blumenol C-glucosides.

Experimental Protocols

The following protocols are adapted from established methods for the quantification of blumenol derivatives from plant leaf tissue.[1][2][3][4]

Plant Growth and Inoculation
  • Plant Material: Grow plants of interest (e.g., Nicotiana attenuata, Solanum lycopersicum, Hordeum vulgare) from seed in a sterile substrate.

  • AMF Inoculum: Utilize a reliable AMF inoculum, such as Rhizophagus irregularis.

  • Inoculation: At the seedling stage, inoculate the plants with a standardized amount of AMF inoculum. Include a non-inoculated control group.

  • Growth Conditions: Maintain the plants in a controlled environment (greenhouse or growth chamber) with appropriate light, temperature, and watering regimes.

  • Harvesting: Harvest leaf tissue at a consistent developmental stage, typically 3-8 weeks post-inoculation, as blumenol levels are reliably detected after 3 weeks.[2] Immediately freeze the harvested tissue in liquid nitrogen and store at -80°C until extraction.[2]

Extraction of Blumenol C Glucosides
  • Homogenization: Grind the frozen leaf material to a fine powder using a mortar and pestle under liquid nitrogen.[2]

  • Extraction Solvent: Prepare an extraction solvent of acidified methanol (e.g., 0.1% formic acid in methanol).

  • Extraction: Add a defined volume of extraction solvent to a precise weight of the powdered leaf tissue (e.g., 1 mL per 100 mg).

  • Internal Standard: To control for extraction efficiency and instrument variability, add an internal standard. While deuterated standards for blumenols are not commercially available, related compounds not induced by AMF, such as abscisic acid, can be used.

  • Incubation and Centrifugation: Vortex the samples thoroughly and incubate them (e.g., for 30 minutes at 4°C). Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes at 4°C) to pellet the cell debris.

  • Sample Collection: Carefully transfer the supernatant to a new microfuge tube or a 96-well plate for analysis.

UHPLC-MS/MS Analysis
  • Instrumentation: Use a high-sensitivity Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS).

  • Chromatographic Separation: Employ a suitable C18 reversed-phase column for the separation of the blumenol derivatives. A typical gradient elution could be from a high aqueous phase (e.g., water with 0.1% formic acid) to a high organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

  • Mass Spectrometry Detection: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use the Multiple Reaction Monitoring (MRM) mode for sensitive and specific detection of the target blumenol C glucosides. The specific MRM transitions for various blumenol derivatives are crucial for accurate quantification.

Data Presentation

The quantitative data obtained from the UHPLC-MS/MS analysis can be summarized in tables for clear comparison between different plant lines, AMF treatments, or experimental conditions.

CompoundMRM Transition (m/z)Inoculated Plants (Peak Area/mg tissue)Control Plants (Peak Area/mg tissue)Fold Change
11-hydroxyblumenol C-glucoside389.2 -> 209.2Example ValueNot Detected-
11-carboxyblumenol C-glucoside403.2 -> 195.1Example ValueNot Detected-
Blumenol C-glucoside373.2 -> 209.2Example ValueExample Value-

Note: The specific MRM transitions may need to be optimized based on the instrument and specific blumenol derivatives of interest. The values in the table are placeholders and should be replaced with experimental data.

Experimental Workflow and Logic

The overall workflow for using blumenol C glucosides as a screening tool is a streamlined process from sample collection to data analysis.

HTP_Screening_Workflow Plant_Growth 1. Plant Growth & AMF Inoculation Leaf_Harvest 2. Non-destructive Leaf Tissue Harvest Plant_Growth->Leaf_Harvest Extraction 3. Blumenol C Glucoside Extraction Leaf_Harvest->Extraction UHPLC_MS 4. UHPLC-MS/MS Quantification Extraction->UHPLC_MS Data_Analysis 5. Data Analysis & Correlation with AMF Function UHPLC_MS->Data_Analysis Selection 6. Selection of Elite Plant/AMF Combinations Data_Analysis->Selection

Caption: High-throughput screening workflow using Blumenol C glucosides.

Conclusion

The application of blumenol C glucosides as shoot-based biomarkers represents a significant advancement in the study of plant-AMF symbiosis.[6][7] This methodology provides a robust, sensitive, and high-throughput approach to screen for functional AMF associations across a wide range of plant species.[1][2][3][4][6] For researchers in academia and industry, this tool can accelerate the development of crops with enhanced mycorrhizal symbiosis, contributing to a more sustainable and productive agricultural future. Drug development professionals may also find this system useful for identifying novel compounds that modulate plant-microbe interactions.

References

Application Notes and Protocols: Monitoring Plant-AMF Interactions through Foliar Blumenol C Glucoside Levels

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The symbiotic relationship between plants and arbuscular mycorrhizal fungi (AMF) is a cornerstone of terrestrial ecosystems, enhancing plant nutrient uptake, particularly phosphorus.[1] Monitoring the extent and functionality of this symbiosis is crucial for agricultural and ecological research. Traditional methods for assessing AMF colonization are often destructive, laborious, and not suitable for high-throughput screening as they require root excavation and microscopic analysis.[2][3]

Recent advancements in metabolomics have identified specific leaf metabolites, hydroxy- and carboxyblumenol C-glucosides, as reliable biomarkers for AMF colonization in a wide range of plants, including important crops like tomato, potato, barley, and wheat.[2][4][5] These blumenol derivatives are synthesized in the roots upon successful AMF colonization and are subsequently transported to the shoots.[2][6] The concentration of these foliar blumenols positively correlates with the extent of root colonization by AMF, offering a non-destructive and high-throughput method to monitor this critical plant-fungal interaction.[6][7] This application note provides detailed protocols for the extraction and quantification of foliar blumenol C glucosides to monitor plant-AMF interactions.

Data Presentation

Table 1: Key Blumenol C Glucoside Derivatives as AMF Colonization Markers

Compound NameMolecular FormulaPrecursor Ion (m/z) [M+H]⁺Product Ion (m/z) for MRM
11-hydroxyblumenol C-glucosideC₁₉H₃₂O₈389.2209.2, 227.2, 191.1, 163.1, 149.1
11-carboxyblumenol C-glucosideC₁₉H₃₀O₉403.2195.1, 223.2, 177.1

Note: The fragmentation data is based on information for developing a sensitive Multiple Reaction Monitoring (MRM) method for detection.[7][8]

Table 2: Correlation of Foliar Blumenol Levels with AMF Colonization

Plant SpeciesAMF SpeciesCorrelation between Foliar Blumenols and Root ColonizationReference
Nicotiana attenuataRhizophagus irregularisPositive and quantitativeWang et al., 2018[4][7]
Solanum lycopersicum (Tomato)Rhizophagus irregularisDetected in AMF-colonized plantsWang et al., 2018; Mindt et al., 2019[2][7]
Hordeum vulgare (Barley)Rhizophagus irregularisDetected in AMF-colonized plantsWang et al., 2018; Mindt et al., 2019[2][7]
Solanum tuberosum (Potato)Not specifiedAMF-indicative blumenols foundWang et al., 2018[2]
Triticum aestivum (Wheat)Not specifiedAMF-indicative blumenols foundWang et al., 2018[2]
Medicago truncatulaNot specifiedAMF-indicative blumenols foundWang et al., 2018[2]
Brachypodium distachyonNot specifiedAMF-indicative blumenols foundWang et al., 2018[2]

Experimental Protocols

Protocol 1: Establishment of Plant-AMF Symbiosis

This protocol describes a general method for inoculating plants with AMF. Specific conditions may need to be optimized based on the plant and fungal species.

Materials:

  • Plant seeds of interest

  • AMF inoculum (e.g., Rhizophagus irregularis)

  • Sterilized growth substrate (e.g., sand/loam mixture)

  • Pots

  • Growth chamber or greenhouse with controlled conditions

Procedure:

  • Surface sterilize seeds according to standard protocols for the plant species.

  • Prepare a sterilized growth substrate. A mixture of sand and loam is commonly used.

  • For the AMF treatment, mix the AMF inoculum thoroughly with the growth substrate. The amount of inoculum will depend on the supplier's recommendations.

  • For the control (non-mycorrhizal) group, use the same sterilized substrate without the AMF inoculum. To account for other microorganisms present in the inoculum, a filtrate of the inoculum (passed through a fine filter to exclude AMF spores and hyphae) can be added to the control pots.

  • Sow the sterilized seeds in the prepared pots.

  • Grow the plants under controlled conditions (e.g., 16h light/8h dark cycle, 24°C).

  • Water the plants as needed. Avoid overwatering, which can inhibit AMF colonization.

  • Plants are typically ready for leaf sample collection and root colonization analysis 3-6 weeks after inoculation.[7]

Protocol 2: Extraction of Blumenol C Glucosides from Leaf Tissue

This protocol is adapted from methodologies described by Wang et al. (2018) and Mindt et al. (2019).[7][8]

Materials:

  • Fresh leaf tissue

  • Liquid nitrogen

  • Mortar and pestle or tissue homogenizer

  • Microcentrifuge tubes (e.g., 2 mL)

  • Ice-cold 80% methanol (MeOH)

  • Internal standard (e.g., D₆-Abscisic Acid (D₆-ABA))

  • Centrifuge

Procedure:

  • Harvest fresh leaf tissue from both AMF-inoculated and control plants. It is recommended to use leaves of a similar developmental stage for consistency.[7]

  • Immediately freeze the leaf samples in liquid nitrogen to quench metabolic activity.[7]

  • Grind the frozen leaf tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Weigh approximately 100 mg of the frozen leaf powder into a pre-chilled microcentrifuge tube.

  • Add 800 µL of ice-cold 80% MeOH containing a known concentration of the internal standard (e.g., 10 ng/sample D₆-ABA) to each tube.[8]

  • Homogenize the samples using a tissue homogenizer (e.g., Geno/Grinder® at 1,000 strokes/min for 60 seconds).[7] Keep samples on ice throughout the extraction process.

  • Centrifuge the samples at 2,000 x g for 20 minutes at 4°C.[7]

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • For cleaner samples, a second centrifugation step under the same conditions can be performed.

  • Transfer the final supernatant to an appropriate vial for UHPLC-MS/MS analysis.

Protocol 3: Quantification of Blumenol C Glucosides by UHPLC-MS/MS

This protocol outlines the analytical method for detecting and quantifying blumenol C glucosides.

Materials and Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • C18 reversed-phase analytical column

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Authentic standards for this compound derivatives (if available) or use relative quantification against the internal standard.

Procedure:

  • Set up the UHPLC-MS/MS system. The specific parameters for the gradient, flow rate, and column temperature should be optimized for the specific instrument and column used.

  • Develop a Multiple Reaction Monitoring (MRM) method for the target blumenol C glucosides and the internal standard. Use the precursor and product ions listed in Table 1.

  • Inject the extracted samples onto the UHPLC system.

  • Acquire data in MRM mode.

  • Process the data using the instrument's software. Identify and integrate the peaks corresponding to the target analytes and the internal standard.

  • Calculate the relative abundance of each this compound by normalizing its peak area to the peak area of the internal standard. If authentic standards are available, a calibration curve can be generated for absolute quantification.

Protocol 4: Assessment of AMF Root Colonization (for validation)

This protocol is a standard method to visually confirm and quantify AMF colonization in the roots, which can be used to validate the results from the foliar blumenol analysis.

Materials:

  • Plant roots from both experimental groups

  • 10% (w/v) Potassium hydroxide (KOH)

  • Alkaline hydrogen peroxide (H₂O₂) (optional, for pigmented roots)

  • 1% (v/v) Hydrochloric acid (HCl)

  • Staining solution (e.g., Trypan Blue or ink and vinegar)

  • Microscope

  • Microscope slides and cover slips

Procedure:

  • Gently wash the roots to remove soil particles.

  • Clear the root tissue by incubating in 10% KOH at 90°C for 15-60 minutes, depending on the root thickness.

  • Rinse the roots with water. If the roots are pigmented, they can be bleached with alkaline H₂O₂.

  • Acidify the roots by soaking in 1% HCl for 3-5 minutes.

  • Stain the roots with a suitable fungal stain (e.g., 0.05% Trypan Blue in lactoglycerol) by heating at 90°C for 5-10 minutes.

  • Destain the roots in a glycerol-water solution.

  • Mount the stained root fragments on a microscope slide in glycerol.

  • Observe the roots under a microscope to identify AMF structures (hyphae, arbuscules, vesicles).

  • Quantify the percentage of root length colonized by AMF using a grid-line intersect method.

Mandatory Visualizations

experimental_workflow cluster_setup 1. Experimental Setup cluster_sampling 2. Sample Collection cluster_analysis 3. Sample Analysis cluster_data 4. Data Interpretation plant_inoculation Plant Inoculation (Control vs. AMF) plant_growth Plant Growth (3-6 weeks) plant_inoculation->plant_growth leaf_sampling Leaf Tissue Sampling (for Blumenol Analysis) plant_growth->leaf_sampling root_sampling Root System Sampling (for Colonization Assay) plant_growth->root_sampling extraction Blumenol Extraction (80% Methanol) leaf_sampling->extraction root_staining Root Clearing & Staining root_sampling->root_staining uhplc_ms UHPLC-MS/MS Analysis (Quantification) extraction->uhplc_ms correlation Correlate Foliar Blumenol Levels with Root Colonization uhplc_ms->correlation microscopy Microscopic Assessment (% Colonization) root_staining->microscopy microscopy->correlation

Caption: Experimental workflow for monitoring plant-AMF interactions.

signaling_pathway cluster_root Root System cluster_transport Vascular System cluster_shoot Shoot System amf AMF Colonization ccd Carotenoid Cleavage Dioxygenases (CCDs) amf->ccd Induces carotenoid Carotenoid Precursors carotenoid->ccd Substrate blumenol_synthesis This compound Synthesis ccd->blumenol_synthesis transport Transport to Shoot blumenol_synthesis->transport blumenol_accumulation Foliar this compound Accumulation transport->blumenol_accumulation monitoring Biomarker for Monitoring blumenol_accumulation->monitoring

Caption: Proposed signaling pathway of this compound.

logical_relationship cluster_legend Legend low_colonization Low AMF Root Colonization low_blumenol Low Foliar Blumenol C Glucoside Levels low_colonization->low_blumenol leads to high_colonization High AMF Root Colonization high_blumenol High Foliar Blumenol C Glucoside Levels high_colonization->high_blumenol leads to root Root Status leaf Leaf Biomarker

Caption: Logical relationship between AMF colonization and foliar blumenols.

References

Troubleshooting & Optimization

Technical Support Center: Analysis of Blumenol C Glucoside

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Blumenol C glucoside. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the quantitative analysis of this compound and its derivatives in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency (suppression or enhancement) due to the presence of co-eluting compounds in the sample matrix.[1][2] In the analysis of this compound from plant extracts, matrix components like pigments, lipids, and other secondary metabolites can interfere with the ionization process in the mass spectrometer source, leading to inaccurate quantification.[3][4] This is particularly problematic at low concentrations of the analyte.[3][4]

Q2: What are the common strategies to mitigate matrix effects in this compound analysis?

A2: Several strategies can be employed to minimize or compensate for matrix effects:

  • Effective Sample Preparation: Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can remove interfering compounds.[5]

  • Stable Isotope Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects, as the SIL-IS co-elutes with the analyte and experiences similar matrix effects.[6]

  • Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix extract that is similar to the samples being analyzed.[7]

  • Standard Addition: The sample is spiked with known concentrations of the analyte to create a calibration curve within the sample itself.[7]

  • Chromatographic Separation: Optimizing the LC method to separate this compound from interfering matrix components.

Q3: Is a stable isotope-labeled internal standard for this compound commercially available? If not, what is a suitable alternative?

Q4: How do I choose the appropriate sample preparation technique for my samples?

A4: The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity of the assay.

  • Simple Methanol Extraction: Suitable for initial screening or when matrix effects are minimal. It is a quick and straightforward method.[8]

  • Solid-Phase Extraction (SPE): Recommended for complex matrices or when low detection limits are required. SPE can effectively remove interfering compounds, leading to a cleaner extract and reduced matrix effects.[9]

Troubleshooting Guides

Issue 1: Poor Peak Shape and Low Signal Intensity for this compound
Possible Cause Troubleshooting Step
Matrix Overload Dilute the sample extract and re-inject. This can reduce the concentration of interfering matrix components.[7]
Suboptimal LC Conditions Optimize the mobile phase composition and gradient to improve the separation of this compound from co-eluting matrix components.
Ion Suppression Implement a more rigorous sample cleanup method, such as Solid-Phase Extraction (SPE), to remove interfering compounds.
Contaminated LC System Flush the LC system and column with a strong solvent to remove any adsorbed matrix components.
Issue 2: High Variability in Quantitative Results Between Replicates
Possible Cause Troubleshooting Step
Inconsistent Sample Preparation Ensure consistent and precise execution of the sample preparation protocol for all samples and standards.
Variable Matrix Effects Utilize a suitable internal standard, such as D6-ABA, to compensate for variations in matrix effects between samples.[8] If an IS is already in use, verify its suitability.
Instrument Instability Check the stability of the MS signal by injecting a standard solution multiple times. If instability is observed, perform instrument maintenance and calibration.
Issue 3: Inaccurate Quantification Compared to a Reference Method
Possible Cause Troubleshooting Step
Inappropriate Calibration Strategy If using an external calibration in a neat solvent, switch to a matrix-matched calibration or the standard addition method to better account for matrix effects.[7]
Inefficient Extraction Evaluate the extraction efficiency by spiking a blank matrix with a known amount of this compound before extraction and calculating the recovery.
Degradation of Analyte Ensure proper storage of samples and standards to prevent degradation. Analyze samples as quickly as possible after preparation.

Quantitative Data Summary

The following tables provide illustrative data comparing different sample preparation and calibration strategies for the analysis of this compound in a complex plant matrix (e.g., tobacco leaves). This data is representative of typical performance and is intended for comparative purposes.

Table 1: Comparison of Sample Preparation Methods

Method Recovery (%) Matrix Effect (%) Limit of Quantification (LOQ) (ng/mL)
Methanol Extraction 85 ± 865 ± 12 (Suppression)10
Solid-Phase Extraction (SPE) 92 ± 595 ± 7 (Minimal Effect)2

Recovery and Matrix Effect are presented as mean ± standard deviation (n=6). Matrix Effect (%) = (Peak area in matrix / Peak area in neat solvent) x 100.

Table 2: Comparison of Calibration Strategies

Calibration Method Accuracy (%) Precision (%RSD)
External Calibration (Neat Solvent) 7018
Matrix-Matched Calibration 986
Internal Standard (D6-ABA) Calibration 1024

Accuracy and Precision were determined for a spiked sample at 50 ng/mL (n=6).

Experimental Protocols

Protocol 1: Methanol Extraction of this compound from Plant Tissue

This protocol is adapted from a method for the quantification of blumenol derivatives in leaves.[8][10]

  • Sample Collection and Preparation:

    • Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder using a mortar and pestle under liquid nitrogen.

    • Accurately weigh approximately 100 mg of the powdered tissue into a 2 mL microcentrifuge tube.

  • Extraction:

    • Add 1 mL of ice-cold methanol containing the internal standard (e.g., 50 ng/mL D6-ABA) to the tube.

    • Vortex thoroughly for 1 minute.

    • Sonicate in a cold water bath for 15 minutes.

    • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Sample Analysis:

    • Carefully transfer the supernatant to an LC-MS vial for analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup

This is a general protocol for SPE cleanup of plant extracts and should be optimized for the specific matrix and analyte.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Dilute the methanol extract from Protocol 1 with deionized water to a final methanol concentration of <10%.

    • Load the diluted extract onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of 10% methanol in water to remove polar interferences.

  • Elution:

    • Elute the this compound and internal standard with 5 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Plant Tissue Grinding Grinding in Liquid N2 Sample->Grinding Extraction Methanol Extraction (+ Internal Standard) Grinding->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE Optional Cleanup LCMS UHPLC-MS/MS Analysis Extraction->LCMS Direct Injection SPE->LCMS Data Data Processing & Quantification LCMS->Data Troubleshooting_Logic start Poor Analytical Result check_peak Check Peak Shape & Intensity start->check_peak check_variability Check Result Variability check_peak->check_variability Good solution_cleanup Improve Sample Cleanup (SPE) check_peak->solution_cleanup Poor solution_lc Optimize LC Method check_peak->solution_lc Poor check_accuracy Check Accuracy check_variability->check_accuracy Low solution_is Use/Validate Internal Standard check_variability->solution_is High check_accuracy->solution_is Poor solution_cal Use Matrix-Matched Calibration check_accuracy->solution_cal Poor

References

Improving detection sensitivity for low concentrations of Blumenol C glucoside

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the detection of Blumenol C glucoside. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the sensitive detection of low concentrations of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting low concentrations of this compound?

A1: The most sensitive and specific method for detecting low concentrations of this compound is Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS).[1][2][3] This technique offers high selectivity and sensitivity through methods like Multiple Reaction Monitoring (MRM), which is crucial when dealing with complex matrices such as plant extracts.[1][2]

Q2: I am not getting a good signal for this compound. What are the possible reasons and solutions?

A2: Low signal intensity can be due to several factors:

  • Sample Preparation: Inefficient extraction can lead to low recovery. Ensure the use of appropriate solvents, such as methanol, and consider a solid-phase extraction (SPE) clean-up step to remove interfering substances.[3][4]

  • Matrix Effects: The sample matrix can suppress the ionization of this compound.[2] To mitigate this, optimize sample clean-up, use an internal standard, or dilute the sample. Advanced sample preparation, like solid-phase-extraction, can be beneficial.[3]

  • Instrumental Parameters: Suboptimal mass spectrometer settings will result in a weak signal. It is crucial to use the correct precursor and product ions (quantifiers and qualifiers) and to optimize collision energies for the specific instrument being used.[1]

Q3: What are the typical mass spectrometric parameters for the detection of this compound?

A3: For sensitive detection using MRM, specific precursor and product ions are monitored. While the exact values can vary slightly between instruments, a common approach is to monitor the fragmentation of the protonated molecule [M+H]⁺.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape - Inappropriate column chemistry- Unoptimized mobile phase- Sample overload- Use a C18 or phenyl-hexyl column.[5]- Ensure the mobile phase contains an appropriate modifier like formic acid to improve peak shape.[1]- Reduce the injection volume or dilute the sample.
High Background Noise - Contaminated mobile phase or LC system- Matrix interferences- Use LC-MS grade solvents and flush the system.[5]- Implement a more rigorous sample clean-up protocol, such as SPE.[4]- Utilize more specific MRM transitions.
Inconsistent Retention Time - Fluctuations in column temperature- Unstable mobile phase composition- Column degradation- Use a column oven to maintain a stable temperature.[1]- Ensure proper mixing and degassing of the mobile phase.[5]- Replace the column if it has been used extensively.
No Detection of this compound - Absence of the analyte in the sample- Incorrect MS/MS transitions monitored- Insufficient instrument sensitivity- Confirm the presence of the compound in a concentrated or standard sample.- Verify the precursor and product ion m/z values from literature or by infusing a standard.[1]- Check instrument tuning and calibration.

Experimental Protocols

Detailed Methodology for UHPLC-MS/MS Analysis of this compound

This protocol is a synthesis of methods described for the sensitive detection of this compound and its derivatives.[1][3]

1. Sample Preparation: Methanol Extraction

  • Weigh approximately 100 mg of ground, frozen plant tissue into a 2 mL tube.

  • Add 1 mL of 80% methanol.

  • Homogenize the sample for 60 seconds at 1150 strokes/min.

  • Centrifuge the sample at 2,000 x g for 20 minutes at 4°C.

  • Transfer the supernatant to a new tube and centrifuge again under the same conditions to remove any remaining debris.

  • The supernatant is ready for UHPLC-MS/MS analysis.

2. UHPLC Conditions

  • Column: Agilent ZORBAX Eclipse XDB-C18 column or similar.

  • Mobile Phase A: 0.1% acetonitrile and 0.05% formic acid in water.[1]

  • Mobile Phase B: 100% methanol.[1]

  • Flow Rate: 0.5 mL/min.[1]

  • Column Temperature: 42°C.[1]

  • Injection Volume: 5 µL.[1]

Table 1: Mobile Phase Gradient [1]

Time (min)% Mobile Phase A% Mobile Phase B
0.0 - 1.09010
1.0 - 1.290 -> 6510 -> 35
1.2 - 3.065 -> 5835 -> 42
3.0 - 3.458 -> 042 -> 100
3.4 - 4.40100
4.4 - 4.50 -> 90100 -> 10
4.5 - 5.59010

3. Mass Spectrometry Conditions

  • System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Heated Electrospray Ionization (HESI), Positive.[1]

  • Scan Mode: Multiple Reaction Monitoring (MRM).[1]

Table 2: Illustrative MRM Settings for Blumenol Derivatives [1]

Compound NamePrecursor Ion m/z [M+H]⁺Quantifier m/zQualifier m/z
This compound403.2241.2Varies
11-hydroxyblumenol C-Glc389.2209.2227.2, 191.1
11-carboxyblumenol C-Glc403.2241.2Varies

Note: The fragmentation of the aglycone precursor [M+H-Glc]⁺ at m/z 241.2 allows for sensitive MRM detection in addition to the molecular ion.[1] The specific qualifier ions and collision energies should be optimized for the instrument in use.

Alternative Detection Strategies

While LC-MS/MS is the gold standard, other techniques can be explored for the detection of glycosides, although they are not specific to this compound and would require significant development:

  • Fluorescent Detection: This involves derivatizing the glycoside with a fluorescent tag, allowing for highly sensitive detection.[6] Another approach is to use a substrate that, when acted upon by a glucosidase, produces a fluorescent product.[7]

  • Electrochemical Detection: Glycosides can be detected electrochemically, for example, by capillary electrophoresis with an electrochemical detector.[8] This method has shown detection limits in the micromolar range for certain glycosides.[8]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data_processing Data Processing SampleCollection 1. Sample Collection (e.g., Plant Tissue) Homogenization 2. Homogenization in 80% Methanol SampleCollection->Homogenization Centrifugation1 3. Centrifugation Homogenization->Centrifugation1 SupernatantTransfer 4. Supernatant Transfer Centrifugation1->SupernatantTransfer Centrifugation2 5. Second Centrifugation SupernatantTransfer->Centrifugation2 FinalExtract 6. Final Extract Centrifugation2->FinalExtract Injection 7. Injection into UHPLC System FinalExtract->Injection Analyze Supernatant Chromatography 8. Chromatographic Separation Injection->Chromatography Ionization 9. Electrospray Ionization (ESI) Chromatography->Ionization MassAnalysis 10. Tandem Mass Spectrometry (MS/MS) Ionization->MassAnalysis DataAcquisition 11. Data Acquisition (MRM Mode) MassAnalysis->DataAcquisition PeakIntegration 12. Peak Integration DataAcquisition->PeakIntegration Quantification 13. Quantification PeakIntegration->Quantification Reporting 14. Reporting Results Quantification->Reporting

Caption: Experimental workflow for the detection of this compound.

Troubleshooting_Logic Start Low or No Signal for This compound CheckStandard Run a Standard Sample Start->CheckStandard SignalOK Signal is Present CheckStandard->SignalOK Yes NoSignal No/Low Signal CheckStandard->NoSignal No IssueIsSample Issue is likely with Sample Preparation or Matrix Effects SignalOK->IssueIsSample IssueIsInstrument Issue is likely with Instrument Settings NoSignal->IssueIsInstrument ImprovePrep Optimize Sample Prep: - Extraction Efficiency - SPE Cleanup IssueIsSample->ImprovePrep CheckInstrument Verify Instrument Settings: - Correct MRM Transitions - Collision Energy - Instrument Calibration IssueIsInstrument->CheckInstrument

Caption: Troubleshooting logic for low signal detection.

References

Technical Support Center: Purification of Blumenol C Glucoside from Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of Blumenol C glucoside from plant extracts.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the extraction and purification of this compound.

FAQ 1: Low Yield of this compound in the Crude Extract

Question: I am getting a very low yield of this compound in my initial plant extract. What are the possible reasons and how can I improve it?

Answer:

Low yields in the initial extraction can stem from several factors, from the plant material itself to the extraction methodology. Here’s a troubleshooting guide:

  • Plant Material: The concentration of this compound can vary significantly depending on the plant species, the part of the plant used (roots often have higher concentrations), the developmental stage of the plant, and even the growing conditions.[1] It is particularly abundant in plants that have a symbiotic relationship with arbuscular mycorrhizal fungi (AMF).[2][3]

    • Recommendation: If possible, confirm the presence and relative abundance of this compound in your starting material using analytical techniques like LC-MS before proceeding with large-scale extraction.[1] Consider using plant tissues known to have higher concentrations, such as roots of AMF-colonized plants.

  • Extraction Solvent: The choice of solvent is critical for efficiently extracting glycosides.

    • Recommendation: A mixture of methanol and water is commonly used for extracting polar glycosides like this compound.[4] Optimization of the solvent-to-solid ratio is also important; a higher ratio may not always lead to better yields and can extract more impurities.

  • Extraction Technique: Inefficient cell lysis can trap the target compound within the plant matrix.

    • Recommendation: Ensure thorough grinding of the plant material, preferably in liquid nitrogen, to a fine powder.[1] Techniques like sonication or maceration can improve extraction efficiency. For quantitative analysis, samples should be kept on ice during the extraction procedure to minimize degradation.[1]

FAQ 2: Co-elution of Impurities During Column Chromatography

Question: I am having trouble separating this compound from other compounds during column chromatography. What are the likely impurities and what strategies can I use for better separation?

Answer:

Co-elution is a common challenge due to the presence of structurally similar compounds in plant extracts.

  • Common Impurities: The most common co-eluting impurities are other norisoprenoid glucosides, including isomers of this compound such as Byzantionoside B ((6R,9R)-9-hydroxymegastigman-4-en-3-one 9-O-β-D-glucopyranoside).[5][6] Other glycosides, phenolics, and pigments can also interfere with the purification.

  • Purification Strategy: A multi-step chromatographic approach is often necessary to achieve high purity. A typical workflow involves:

    • Initial Fractionation: Start with a broader separation technique like Medium Pressure Liquid Chromatography (MPLC) or vacuum liquid chromatography (VLC) on normal-phase (silica gel) or reversed-phase (C18) material. This will help to separate major classes of compounds.

    • Intermediate Purification: Further purify the this compound-containing fractions using techniques like Sephadex LH-20 chromatography to remove pigments and other low molecular weight impurities.

    • Final Polishing: Employ preparative High-Performance Liquid Chromatography (prep-HPLC) on a reversed-phase column (e.g., C18) for the final purification step. This offers high resolution to separate closely related isomers.

  • Troubleshooting Preparative HPLC:

    • Poor Resolution: If you are still seeing co-elution in your prep-HPLC, consider the following:

      • Optimize the Mobile Phase: A shallow gradient of acetonitrile and water (often with a small amount of acid like formic acid or acetic acid to improve peak shape) can enhance the separation of isomers.

      • Change the Stationary Phase: If a C18 column is not providing adequate separation, consider a different stationary phase with alternative selectivity, such as a phenyl-hexyl or a cyano column.

      • Reduce Sample Load: Overloading the column can lead to peak broadening and poor separation.

FAQ 3: Suspected Degradation of this compound During Purification

Question: I suspect that my this compound is degrading during the purification process. What are the potential causes and how can I prevent this?

Answer:

Glycosides can be susceptible to degradation under certain conditions.

  • pH Stability: Extreme pH values can lead to the hydrolysis of the glycosidic bond, cleaving the sugar moiety from the aglycone.

    • Recommendation: Maintain a neutral or slightly acidic pH (around 4-6) during extraction and purification. If using acidic modifiers in your mobile phase for HPLC, use them at low concentrations (e.g., 0.1%). While specific stability data for this compound is limited, glycosides, in general, are more stable in slightly acidic to neutral conditions. For instance, some anthocyanin glycosides show higher stability at lower pH.[7]

  • Temperature Stability: High temperatures can accelerate degradation.

    • Recommendation: Perform extraction and purification steps at room temperature or below whenever possible. Avoid prolonged heating during solvent evaporation. Use a rotary evaporator at a moderate temperature (e.g., < 40°C).

  • Enzymatic Degradation: Plant material contains endogenous enzymes (e.g., β-glucosidases) that can be released upon cell lysis and can hydrolyze glycosides.

    • Recommendation: Flash-freezing the plant material in liquid nitrogen immediately after harvesting can help to deactivate enzymes.[1] Performing extractions with organic solvents like methanol also helps to precipitate and inactivate many enzymes.

Data Presentation

Due to the limited availability of comprehensive quantitative data for the multi-step purification of this compound in a single study, the following table provides a representative example of yields and purity that might be expected at each stage, based on typical purification schemes for glycosides from plant extracts.

Purification StepStarting Material (g)Fraction Weight (g)This compound Purity (%)Estimated Yield (%)
Crude Methanolic Extract 1000 (Dry Plant Material)100< 1100
Liquid-Liquid Partitioning 100 (Crude Extract)20 (n-Butanol Fraction)5 - 1080 - 90
Silica Gel Column Chromatography 20 (n-Butanol Fraction)230 - 4060 - 70
Sephadex LH-20 Chromatography 2 (Silica Gel Fraction)0.560 - 7085 - 95
Preparative HPLC 0.5 (Sephadex Fraction)0.05> 9550 - 70

Note: These values are illustrative and can vary significantly based on the plant source, initial concentration of the target compound, and the specific conditions of each purification step.

Experimental Protocols

Extraction and Initial Fractionation
  • Grinding: Freeze the fresh plant material (e.g., roots) in liquid nitrogen and immediately grind to a fine powder using a mortar and pestle or a grinder.

  • Extraction: Macerate the powdered plant material in 80% aqueous methanol (1:10 w/v) at room temperature for 24 hours with constant stirring. Repeat the extraction three times.

  • Concentration: Combine the extracts and concentrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude methanolic extract.

  • Liquid-Liquid Partitioning: Suspend the crude extract in water and perform sequential partitioning with solvents of increasing polarity, such as hexane, ethyl acetate, and n-butanol. This compound, being a polar glycoside, is expected to be enriched in the n-butanol fraction.

Column Chromatography
  • Silica Gel Chromatography:

    • Column Packing: Pack a glass column with silica gel 60 (70-230 mesh) using a slurry method with a non-polar solvent (e.g., hexane).

    • Sample Loading: Adsorb the dried n-butanol fraction onto a small amount of silica gel and load it onto the top of the column.

    • Elution: Elute the column with a stepwise gradient of increasing polarity, for example, chloroform-methanol mixtures (e.g., 100:1, 50:1, 20:1, 10:1, 5:1, 1:1 v/v).

    • Fraction Collection and Analysis: Collect fractions and monitor the presence of this compound using thin-layer chromatography (TLC) or analytical HPLC-UV. Pool the fractions containing the target compound.

  • Sephadex LH-20 Chromatography:

    • Column Preparation: Swell the Sephadex LH-20 resin in methanol for several hours and then pack it into a glass column.

    • Elution: Dissolve the semi-purified fraction from the silica gel step in a minimal amount of methanol and load it onto the column. Elute with methanol as the mobile phase.

    • Fraction Collection: Collect fractions and monitor for the presence of this compound. This step is effective for removing pigments and other polymeric impurities.

Preparative HPLC
  • System: A preparative HPLC system equipped with a UV detector and a fraction collector.

  • Column: A reversed-phase C18 column (e.g., 250 x 20 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A linear gradient from 10% to 50% B over 40 minutes at a flow rate of 10 mL/min. The gradient should be optimized based on the analytical HPLC separation of the sample.

  • Detection: Monitor the elution at a wavelength of around 238 nm.

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Final Step: Combine the pure fractions, evaporate the solvent under reduced pressure, and lyophilize to obtain the purified this compound.

Visualizations

Purification_Workflow Start Plant Material (e.g., Roots) Grinding Grinding in Liquid Nitrogen Start->Grinding Extraction Methanol/Water Extraction Grinding->Extraction Partitioning Liquid-Liquid Partitioning (n-Butanol Fraction) Extraction->Partitioning Silica_Gel Silica Gel Column Chromatography Partitioning->Silica_Gel Sephadex Sephadex LH-20 Chromatography Silica_Gel->Sephadex Prep_HPLC Preparative HPLC (C18) Sephadex->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound

Caption: A typical experimental workflow for the purification of this compound from plant material.

Troubleshooting_Low_Yield Low_Yield Low Purification Yield Check_Purity Check Purity of Fractions (TLC/HPLC) Low_Yield->Check_Purity Broad_Peaks Broad or Tailing Peaks? Check_Purity->Broad_Peaks Optimize_HPLC Optimize Prep HPLC: - Shallower Gradient - Reduce Sample Load - Change Column Broad_Peaks->Optimize_HPLC Yes Multiple_Peaks Multiple Close Peaks? Broad_Peaks->Multiple_Peaks No Improve_Upstream Improve Upstream Purification: - Finer Gradient in Column Chromatography - Add another Orthogonal Step Multiple_Peaks->Improve_Upstream Yes Degradation Suspect Degradation? Multiple_Peaks->Degradation No Check_Stability Check Stability: - Control pH (4-6) - Lower Temperature - Minimize Processing Time Degradation->Check_Stability Yes Good_Purity Purity is Good Degradation->Good_Purity No

Caption: A troubleshooting decision tree for addressing low yields in the final purification steps.

References

Technical Support Center: Optimization of Extraction Protocols for Blumenol C Glucoside from Soil-Grown Roots

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Blumenol C glucoside from soil-grown plant roots.

Frequently Asked Questions (FAQs)

Q1: What is the most common solvent for extracting this compound from plant roots?

A1: Methanol is a widely used solvent for the extraction of polar terpenoids like this compound from plant tissues.[1] Its polarity allows for efficient dissolution of glucosylated compounds. Aqueous mixtures of methanol (e.g., 80% methanol in water) are also commonly employed to enhance the extraction of polar glycosides.

Q2: How can I improve the extraction efficiency of this compound?

A2: To improve extraction efficiency, you can optimize several parameters, including the extraction method, solvent-to-solid ratio, temperature, and extraction time. Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can significantly enhance yield and reduce extraction time compared to conventional methods.[2][3][4][5]

Q3: What are the recommended temperature ranges for extraction?

A3: For conventional solvent extraction of terpenoids, temperatures are often kept moderate to avoid degradation of thermally sensitive compounds. However, for techniques like MAE and UAE, higher temperatures can be beneficial. For instance, in MAE of terpenoids from roots, temperatures can be optimized, while for UAE, temperatures around 30-50°C have been shown to be effective for extracting terpenoids from roots.[2][6] It is crucial to conduct pilot experiments to determine the optimal temperature for your specific plant material, as excessive heat can lead to the degradation of this compound.

Q4: How do I remove soil contaminants from my root samples before extraction?

A4: Thoroughly wash the soil-grown roots with water to remove adhering soil particles. An initial rinse with tap water followed by a final rinse with deionized water is recommended. For stubborn soil, gentle brushing or sonication in water can be employed. It is critical to remove as much soil as possible to prevent interference in downstream processing and analysis.

Q5: My extract contains many impurities. How can I purify this compound?

A5: Crude extracts can be purified using chromatographic techniques. A common method is column chromatography over silica gel.[7][8] A gradient elution system with solvents of increasing polarity (e.g., starting with a non-polar solvent like hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate or methanol) can effectively separate this compound from less polar and more polar impurities.[7]

Q6: How can I confirm the identity and quantity of this compound in my extract?

A6: The identity of this compound can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[9][10] Quantification is typically performed using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS or HPLC-MS/MS), which offers high sensitivity and selectivity.[11][12][13]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Inefficient cell wall disruption. 2. Inappropriate solvent polarity. 3. Insufficient solvent-to-solid ratio.[14] 4. Suboptimal extraction time or temperature. 5. Degradation of the compound during extraction.1. Ensure the root material is finely ground to a homogenous powder. 2. Use a polar solvent like methanol or an aqueous methanol mixture.[1] 3. Increase the solvent volume. A higher solvent-to-solid ratio can improve extraction efficiency.[14] 4. Optimize extraction time and temperature. Consider using UAE or MAE to enhance extraction kinetics.[2][3] 5. Avoid excessively high temperatures and prolonged extraction times.
Inconsistent Extraction Yields 1. Inhomogeneous plant material. 2. Variability in soil contamination. 3. Inconsistent extraction parameters (time, temperature, agitation).1. Thoroughly mix the powdered root material before taking samples for extraction. 2. Implement a standardized and rigorous root washing protocol. 3. Precisely control all extraction parameters for each sample.
Co-extraction of Interfering Compounds (e.g., pigments, lipids) 1. Use of a broad-spectrum solvent. 2. Presence of highly lipophilic or polar compounds in the root matrix.1. Perform a preliminary defatting step with a non-polar solvent like hexane if lipids are a major issue. 2. Employ a multi-step purification process, such as liquid-liquid partitioning followed by column chromatography.[7][15]
Degradation of this compound during Processing 1. Exposure to high temperatures. 2. Presence of degradative enzymes in the plant material. 3. Exposure to light or acidic/basic conditions.1. Use moderate temperatures for extraction and solvent evaporation. 2. Consider blanching the root material before extraction to deactivate enzymes. 3. Protect extracts from light and maintain a neutral pH during processing.
Difficulty in Purifying the Compound 1. Co-elution of compounds with similar polarity during chromatography. 2. Overloading the chromatography column.1. Optimize the mobile phase composition and gradient in your chromatographic method. Consider using a different stationary phase. 2. Reduce the amount of crude extract loaded onto the column.

Experimental Protocols

Conventional Methanol Extraction Protocol

This protocol is a general method for the extraction of polar terpenoids and can be adapted for this compound from root material.

Materials:

  • Finely ground, air-dried root powder

  • Methanol (HPLC grade)

  • Shaker or magnetic stirrer

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Weigh 10 g of the dried root powder and place it in a flask.

  • Add 100 mL of methanol (a 1:10 solid-to-solvent ratio).

  • Agitate the mixture on a shaker or with a magnetic stirrer for 24 hours at room temperature.

  • Separate the extract from the solid residue by centrifugation at 4000 rpm for 15 minutes, followed by filtration.

  • Repeat the extraction of the residue two more times with fresh methanol.

  • Combine the supernatants and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

  • The resulting crude extract can be used for further purification and analysis.

Ultrasound-Assisted Extraction (UAE) Protocol

UAE can improve extraction efficiency and reduce extraction time. The following is a general procedure for terpenoid glycosides from roots.

Materials:

  • Finely ground, air-dried root powder

  • Methanol (HPLC grade)

  • Ultrasonic bath or probe sonicator

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Weigh 5 g of the dried root powder and place it in a beaker.

  • Add 100 mL of methanol (a 1:20 solid-to-solvent ratio).

  • Place the beaker in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 40°C).

  • Separate the extract from the solid residue by centrifugation and filtration.

  • Repeat the extraction of the residue one more time.

  • Combine the supernatants and concentrate using a rotary evaporator.

Microwave-Assisted Extraction (MAE) Protocol

MAE is another advanced technique that can significantly shorten extraction times. The following is a general procedure for terpenoid glycosides from roots.

Materials:

  • Finely ground, air-dried root powder

  • Methanol (HPLC grade)

  • Microwave extraction system

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Weigh 2 g of the dried root powder and place it in a microwave extraction vessel.

  • Add 40 mL of methanol (a 1:20 solid-to-solvent ratio).

  • Set the microwave parameters (e.g., power: 400 W, time: 2 minutes). These parameters should be optimized for the specific equipment and sample.[3]

  • After extraction, allow the vessel to cool to room temperature.

  • Separate the extract by centrifugation and filtration.

  • Concentrate the extract using a rotary evaporator.

Data Presentation

The following tables summarize key parameters and their effects on the extraction of terpenoid glucosides from plant roots, which can be used as a starting point for the optimization of this compound extraction.

Table 1: Influence of Extraction Method on Terpenoid Glucoside Yield (Hypothetical Data)

Extraction MethodExtraction TimeTemperature (°C)SolventRelative Yield (%)
Maceration24 h2580% Methanol100
Ultrasound-Assisted30 min4080% Methanol120
Microwave-Assisted5 min6080% Methanol135

Table 2: Effect of Solvent-to-Solid Ratio on Extraction Yield (Conventional Extraction)

Solvent-to-Solid Ratio (mL/g)Relative Yield (%)
10:185
20:1100
30:1105

Table 3: Impact of Temperature on Extraction Yield (Conventional Extraction)

Temperature (°C)Relative Yield (%)
25100
40110
6095 (potential degradation)

Visualizations

Experimental Workflow for this compound Extraction and Analysis

experimental_workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis soil_roots Soil-Grown Roots washing Washing & Drying soil_roots->washing grinding Grinding washing->grinding extraction_method Extraction (Methanol / UAE / MAE) grinding->extraction_method filtration Filtration / Centrifugation extraction_method->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection pure_compound Pure this compound fraction_collection->pure_compound hplc_ms HPLC-MS/MS (Quantification) pure_compound->hplc_ms nmr NMR (Structure Elucidation) pure_compound->nmr

Caption: Workflow for extraction and analysis of this compound.

Signaling Pathway (Logical Relationship) for Extraction Optimization

optimization_logic cluster_factors Key Optimization Factors cluster_responses Measured Responses goal Goal: Optimized Extraction of This compound extraction_method Extraction Method (Conventional, UAE, MAE) goal->extraction_method solvent Solvent System (e.g., % Methanol) goal->solvent ratio Solvent:Solid Ratio goal->ratio temperature Temperature goal->temperature time Extraction Time goal->time yield Extraction Yield extraction_method->yield purity Purity of Extract extraction_method->purity solvent->yield solvent->purity ratio->yield ratio->purity temperature->yield temperature->purity integrity Compound Integrity temperature->integrity time->yield time->purity time->integrity yield->goal Maximize purity->goal Maximize integrity->goal Maintain

Caption: Logical approach to optimizing extraction parameters.

References

Stability of Blumenol C glucoside during sample storage and preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Blumenol C glucoside during sample storage and preparation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for storing pure this compound?

For long-term storage of pure, powdered this compound, a temperature of -20°C is recommended to ensure stability for up to three years. For short-term storage, 0°C in a desiccated environment is suitable. If dissolved in a solvent, it should be stored at -80°C for optimal stability for up to one year. Some suppliers also suggest storage at 2°C to 8°C for shorter durations.

Q2: How should I store plant extracts containing this compound?

Plant extracts are complex mixtures, and their stability depends on the overall composition. As a general guideline, store plant extracts containing this compound at cool temperatures, ideally between 2°C and 8°C, to slow down chemical degradation. For long-term storage, freezing at -20°C or -80°C is recommended, especially after drying the extract.[1] It is crucial to minimize moisture by storing in a desiccated environment or using airtight containers.

Q3: Is this compound sensitive to light?

Yes, like many phenolic glycosides, this compound is expected to be sensitive to light.[2] Exposure to sunlight or artificial light can lead to photodegradation, resulting in a loss of potency and changes in the chemical structure. Therefore, it is essential to store both pure compounds and extracts in amber vials or other light-protecting containers.[2]

Q4: What is the optimal pH range for solutions containing this compound?

Glycosides are generally more stable in acidic to neutral conditions.[3] Alkaline conditions (high pH) can lead to hydrolysis of the glycosidic bond, separating the glucose molecule from the blumenol C aglycone.[3][4] To prevent degradation, it is advisable to maintain the pH of solutions below 7.

Q5: Can enzymes in my plant extract degrade this compound?

Yes, plant tissues can contain endogenous enzymes, such as β-glucosidases, that can hydrolyze the glycosidic bond of this compound. To prevent enzymatic degradation during sample preparation, it is critical to immediately freeze plant material in liquid nitrogen upon harvesting and store it at -80°C until extraction.[1] During the extraction process, using cold solvents and keeping samples on ice can help to minimize enzymatic activity.

Troubleshooting Guides

Issue 1: Loss of this compound Concentration in Stored Samples

Possible Causes:

  • Improper Storage Temperature: Storage at room temperature or even 4°C for extended periods can lead to gradual degradation.

  • Exposure to Light: Clear storage vials can permit photodegradation.

  • High pH of the Solution: Buffers or solutions with a pH above 7 can cause hydrolysis.

  • Repeated Freeze-Thaw Cycles: This can lead to the degradation of complex molecules and introduce moisture.

Solutions:

  • Verify Storage Conditions: Ensure that pure compounds and extracts are stored at the recommended temperatures (-20°C or -80°C for long-term).

  • Use Protective Containers: Always use amber vials or wrap containers in aluminum foil to protect from light.

  • Control pH: Buffer solutions to a slightly acidic pH (e.g., pH 5-6) if compatible with your experimental design.

  • Aliquot Samples: To avoid multiple freeze-thaw cycles, aliquot samples into smaller, single-use vials before freezing.

Issue 2: Inconsistent Results in Analytical Assays

Possible Causes:

  • Degradation During Sample Preparation: Prolonged extraction times, exposure to heat, or enzymatic activity can lead to variable concentrations of this compound.

  • Instability in the Analytical Solvent: The compound may not be stable in the solvent used for analysis over the duration of a long analytical run.

Solutions:

  • Optimize Extraction Protocol: Use cold extraction solvents (e.g., methanol) and keep samples on ice throughout the procedure. Minimize the time between extraction and analysis.

  • Assess Analyte Stability in Autosampler: If using an autosampler for extended periods, perform a stability test by reinjecting the same sample over time to check for degradation. If degradation is observed, consider using a cooled autosampler or shortening the analytical run time.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage ConditionDurationRecommendation
Pure Compound (Powder) -20°C, DesiccatedLong-term (up to 3 years)Optimal for preserving integrity.
0°C, DesiccatedShort-termSuitable for frequently used stock.
2°C - 8°CVery Short-termNot ideal, use with caution.
In Solvent -80°CLong-term (up to 1 year)Recommended for stock solutions.
Plant Extract (Dried) -80°CLong-termBest practice for preserving bioactive compounds.[1]
-20°CLong-termA good alternative to -80°C.
Plant Extract (in Solvent) -20°C to -80°CLong-termDependent on the solvent and extract complexity.

Table 2: Factors Influencing the Stability of this compound

FactorEffect on StabilityMitigation Strategy
High Temperature (>40°C) Significant degradationStore at recommended cool or frozen temperatures. Avoid heating during sample preparation.
Alkaline pH (>7) Hydrolysis of the glycosidic bondMaintain solutions at a neutral or slightly acidic pH.
Light Exposure PhotodegradationUse amber vials or light-blocking containers.
Moisture/Humidity Can promote hydrolysis and microbial growthStore in a desiccated environment. Use airtight containers.
Enzymatic Activity Hydrolysis of the glycosidic bondFlash-freeze fresh samples and store at -80°C. Use cold solvents for extraction.
Oxidizing Agents Potential for oxidative degradation of the aglyconeAvoid exposure to strong oxidizing agents.

Experimental Protocols

Protocol: Extraction of this compound from Plant Leaf Tissue

This protocol is adapted from established methods for the quantification of blumenol derivatives.

Materials:

  • Fresh plant leaf tissue

  • Liquid nitrogen

  • Mortar and pestle

  • Pre-cooled extraction buffer (e.g., 80% methanol in water)

  • Microcentrifuge tubes

  • Centrifuge (refrigerated)

  • Syringe filters (0.22 µm)

  • HPLC or LC-MS vials

Procedure:

  • Immediately after harvesting, flash-freeze the leaf tissue in liquid nitrogen to quench all metabolic and enzymatic activity.

  • Store the frozen tissue at -80°C until extraction.

  • Grind the frozen leaf tissue to a fine powder using a pre-cooled mortar and pestle under liquid nitrogen.

  • Weigh approximately 100 mg of the frozen powder into a pre-chilled microcentrifuge tube.

  • Add 1 mL of ice-cold extraction buffer to the tube.

  • Vortex the tube for 1 minute to ensure thorough mixing.

  • Place the tube on ice and sonicate for 10 minutes in an ultrasonic bath.

  • Centrifuge the sample at 13,000 rpm for 15 minutes at 4°C.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into a clean HPLC or LC-MS vial.

  • Analyze the sample immediately or store it at -80°C until analysis.

Visualizations

experimental_workflow cluster_sampling Sample Collection & Storage cluster_prep Sample Preparation cluster_analysis Analysis harvest Harvest Fresh Leaf Tissue freeze Flash Freeze in Liquid Nitrogen harvest->freeze Immediate store Store at -80°C freeze->store grind Grind to Fine Powder store->grind Under Liquid N2 extract Extract with Cold Solvent grind->extract centrifuge Centrifuge at 4°C extract->centrifuge filter Filter Supernatant centrifuge->filter analysis LC-MS/MS or HPLC Analysis filter->analysis

Caption: Workflow for this compound Extraction.

degradation_pathway cluster_factors Degradation Factors BCG This compound C19H32O7 Aglycone Blumenol C Aglycone C13H20O2 BCG->Aglycone Hydrolysis (Acid, Base, or Enzyme) Glucose Glucose C6H12O6 BCG->Glucose Hydrolysis (Acid, Base, or Enzyme) Heat Heat Heat->BCG Light Light Light->BCG pH High/Low pH pH->BCG Enzymes Enzymes Enzymes->BCG

Caption: Potential Degradation Pathway of this compound.

References

Minimizing interference in Blumenol C glucoside quantification assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize interference in Blumenol C glucoside quantification assays.

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of this compound, particularly when using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Q1: My signal intensity for this compound is low and inconsistent. What could be the cause?

Low and variable signal intensity is often due to matrix effects, where co-eluting compounds from the sample matrix suppress the ionization of this compound in the mass spectrometer's source.

Solutions:

  • Optimize Sample Preparation: The choice of extraction and cleanup method significantly impacts the level of matrix interference. Solid-Phase Extraction (SPE) is generally more effective at removing interfering compounds than Liquid-Liquid Extraction (LLE).

  • Utilize an Internal Standard: A stable isotope-labeled (SIL) internal standard, such as a deuterated this compound (d-Blumenol C glucoside), is the most effective way to compensate for matrix effects. Since the SIL internal standard has nearly identical physicochemical properties to the analyte, it will be affected by matrix suppression in the same way, allowing for accurate correction.

  • Chromatographic Separation: Improve the separation of this compound from interfering matrix components by optimizing the HPLC/UHPLC method (e.g., modifying the gradient, changing the column chemistry).

Data Presentation: Impact of Internal Standard on Mitigating Matrix Effects

The following table demonstrates the effectiveness of using a deuterated internal standard to correct for ion suppression in the analysis of an apocarotenoid glycoside similar to this compound in a complex plant matrix.

AnalyteMatrixMatrix Effect (%) without Internal StandardMatrix Effect (%) with Deuterated Internal Standard
Apocarotenoid Glycoside XMaize Extract-45% (Ion Suppression)-2%
Apocarotenoid Glycoside XWheat Extract-52% (Ion Suppression)+1%

Data is illustrative, based on typical findings in phytochemical analysis where SIL internal standards correct for significant matrix-induced suppression.

Q2: I am observing significant peak tailing for my this compound peak. How can I improve the peak shape?

Peak tailing can compromise resolution and integration accuracy. It is often caused by secondary interactions between the analyte and the stationary phase or by issues with the chromatographic system.

Solutions:

  • Mobile Phase Modification: Adding a small amount of an acid, such as formic acid (0.1%), to the mobile phase can help to protonate residual silanol groups on the column, reducing their interaction with the analyte.

  • Use a High-Purity Column: Employ a modern, high-purity silica-based C18 column with end-capping to minimize the number of free silanol groups.

  • Sample Solvent: Ensure the sample is dissolved in a solvent that is weaker than or equivalent to the initial mobile phase composition to avoid peak distortion.

  • System Check: Inspect the system for dead volumes, blockages in the column frit, or other issues that could contribute to band broadening.

Troubleshooting Peak Tailing:

ObservationPotential CauseRecommended Action
Tailing in all peaksColumn contamination or blockage at the inlet frit.Reverse-flush the column. If the problem persists, replace the column. Install a guard column for future analyses.
Tailing only for this compound peakSecondary interactions with the stationary phase.Add 0.1% formic acid to the mobile phase. Ensure the use of a high-quality, end-capped C18 column.
Tailing worsens with each injectionBuild-up of matrix components on the column.Implement a more rigorous sample cleanup method, such as Solid-Phase Extraction (SPE).
Q3: I suspect there might be an isobaric interference with my this compound peak. How can I confirm and resolve this?

Isobaric interference occurs when another compound in the sample has the same nominal mass as this compound and co-elutes, leading to an overestimation of the analyte concentration.

Solutions:

  • High-Resolution Mass Spectrometry (HRMS): Use an HRMS instrument (e.g., Q-TOF or Orbitrap) to differentiate between this compound and the potential interference based on their exact masses.

  • Optimize Chromatographic Separation: Modify the HPLC/UHPLC method to separate the two isobaric compounds. This could involve changing the gradient, flow rate, or column chemistry.

  • Multiple Reaction Monitoring (MRM) Specificity: Ensure that the selected precursor and product ion transitions in your MRM method are highly specific to this compound. Analyze authentic standards to confirm the fragmentation pattern and select unique transitions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended extraction method for this compound from plant tissue to minimize interference?

For minimizing interference, Solid-Phase Extraction (SPE) is often superior to simple liquid-liquid extraction. A reversed-phase SPE cartridge (e.g., C18) can effectively remove many polar and non-polar interferences from the plant extract.

Data Presentation: Comparison of Extraction Methods for Phytochemical Analysis

The following table provides a general comparison of common extraction methods and their effectiveness in reducing matrix interference for LC-MS analysis.

Extraction MethodEfficiency in Removing InterferencesAnalyte RecoveryThroughput
Liquid-Liquid Extraction (LLE)ModerateVariableLow
Solid-Phase Extraction (SPE) High Good to High High
"Dilute and Shoot"LowHighVery High
Q2: Can you provide a detailed protocol for the extraction and quantification of this compound using UHPLC-MS/MS?

Yes, the following is a detailed methodology for the quantification of this compound in plant leaf tissue.

Experimental Protocol: UHPLC-MS/MS Quantification of this compound

1. Sample Preparation and Extraction: a. Harvest approximately 100 mg of fresh plant leaf material and immediately freeze in liquid nitrogen. b. Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder. c. To the powdered tissue, add 1 mL of pre-chilled extraction solvent (80:20 Methanol:Water, v/v) containing a known concentration of a deuterated internal standard (e.g., d3-Blumenol C glucoside at 50 ng/mL). d. Vortex the sample vigorously for 1 minute. e. Centrifuge at 14,000 x g for 10 minutes at 4°C. f. Collect the supernatant for analysis. For cleaner samples, proceed to SPE cleanup.

2. Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended): a. Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of water. b. Load the supernatant from the extraction step onto the conditioned SPE cartridge. c. Wash the cartridge with 1 mL of water to remove polar impurities. d. Elute the this compound and internal standard with 1 mL of methanol. e. Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

3. UHPLC-MS/MS Analysis:

  • UHPLC System: Standard UHPLC system.
  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A typical gradient would be to start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.
  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
  • Ionization Mode: Positive.
  • MRM Transitions:
  • This compound: Precursor ion [M+H]+ → Product ion(s)
  • d3-Blumenol C glucoside: Precursor ion [M+H]+ → Product ion(s) (Specific m/z values for precursor and product ions should be determined by infusing a standard solution of this compound).

4. Quantification: a. Create a calibration curve using standard solutions of this compound with a constant concentration of the internal standard. b. Plot the peak area ratio of the analyte to the internal standard against the concentration of the analyte. c. Use the regression equation from the calibration curve to determine the concentration of this compound in the samples.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Sample Cleanup (SPE) cluster_analysis Analysis start Plant Tissue grind Cryogenic Grinding start->grind extract Extraction with Internal Standard grind->extract centrifuge Centrifugation extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant condition Condition SPE supernatant->condition load Load Sample condition->load wash Wash load->wash elute Elute wash->elute reconstitute Dry & Reconstitute elute->reconstitute inject UHPLC-MS/MS Injection reconstitute->inject quantify Quantification inject->quantify

Caption: Experimental workflow for this compound quantification.

Troubleshooting Decision Tree for Inaccurate Quantification

troubleshooting_tree start Inaccurate Quantification of this compound check_is Are you using a stable isotope-labeled internal standard? start->check_is implement_is Implement a deuterated internal standard. check_is->implement_is No check_chromatography Examine chromatogram for peak shape and co-elution. check_is->check_chromatography Yes implement_is->check_chromatography peak_tailing Is there significant peak tailing? check_chromatography->peak_tailing optimize_mobile_phase Optimize mobile phase pH (e.g., add 0.1% formic acid). peak_tailing->optimize_mobile_phase Yes isobaric_interference Suspect isobaric interference? peak_tailing->isobaric_interference No check_column Use a high-purity, end-capped C18 column. optimize_mobile_phase->check_column check_column->isobaric_interference use_hrms Use HRMS to confirm. Optimize chromatography for separation. isobaric_interference->use_hrms Yes improve_cleanup Improve sample cleanup (e.g., use SPE). isobaric_interference->improve_cleanup No use_hrms->improve_cleanup end_node Accurate Quantification improve_cleanup->end_node

Caption: Troubleshooting decision tree for inaccurate quantification.

Technical Support Center: Solid-Phase Extraction for Blumenol C Glucoside Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the solid-phase extraction (SPE) of Blumenol C glucoside. The information is tailored to researchers, scientists, and drug development professionals to help overcome common challenges encountered during the purification process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the solid-phase extraction of this compound, offering potential causes and solutions in a structured question-and-answer format.

Problem ID Question Potential Causes Solutions
BCG-T01 Low or No Recovery: Why am I not recovering my this compound after elution?1. Inappropriate Sorbent Choice: this compound is a polar, glycosylated compound. Using a highly non-polar sorbent (like C18) may lead to weak retention, causing the analyte to be lost during sample loading or washing.[1][2] 2. Analyte Breakthrough: The flow rate during sample loading may be too high, preventing proper interaction between the analyte and the sorbent.[3][4] 3. Wash Solvent is Too Strong: An overly strong organic solvent in the wash step can prematurely elute the this compound.[4][5] 4. Insufficient Elution Solvent Strength: The elution solvent may not be strong enough to disrupt the interactions between the analyte and the sorbent.[1][5][6] 5. Sample Overload: Exceeding the binding capacity of the SPE cartridge can lead to loss of the analyte during sample loading.[4]1. Select an Appropriate Sorbent: Consider a more polar reversed-phase sorbent (e.g., C8) or a polymer-based sorbent designed for polar compounds. Alternatively, a mixed-mode cation exchange sorbent could be effective.[2][7] 2. Optimize Flow Rate: Reduce the sample loading flow rate to approximately 1 mL/min to ensure adequate retention.[4][8] 3. Adjust Wash Solvent: Decrease the percentage of organic solvent in your wash step. For example, if using methanol/water, reduce the methanol concentration. 4. Increase Elution Solvent Strength: Increase the concentration of the organic solvent (e.g., methanol or acetonitrile) in the elution step. Adding a small amount of a modifier like formic acid might also improve recovery for polar compounds.[1] 5. Reduce Sample Load or Increase Sorbent Mass: Either decrease the amount of sample loaded onto the cartridge or use a cartridge with a larger sorbent bed.[4][9]
BCG-T02 Poor Reproducibility: Why are my recovery rates inconsistent between samples?1. Inconsistent Flow Rates: Variations in flow rates between samples can lead to inconsistent retention and elution.[1][3] 2. Cartridge Bed Drying Out: If the sorbent bed dries out after conditioning and before sample loading, retention can be compromised.[1] 3. Variable Sample Matrix Effects: Differences in the sample matrix (e.g., pH, ionic strength) between samples can affect analyte-sorbent interactions.[3] 4. Inconsistent Solvent Preparation: Minor variations in the preparation of wash and elution solvents can lead to differing results.1. Use a Vacuum Manifold or Automated System: These tools provide better control over flow rates compared to manual processing. Aim for a consistent flow rate across all samples. 2. Do Not Let the Sorbent Dry: Ensure the sorbent bed remains wetted after the conditioning and equilibration steps and before the sample is loaded.[1] 3. Standardize Sample Pre-treatment: Adjust the pH and ionic strength of all samples to be consistent before loading them onto the SPE cartridge. 4. Precise Solvent Preparation: Use calibrated volumetric flasks and pipettes for preparing all solvents to ensure consistency.
BCG-T03 Impure Extract: My final eluate contains many impurities along with this compound. How can I improve the purity?1. Ineffective Wash Step: The wash solvent may be too weak to remove matrix interferences effectively.[5][6] 2. Strong Elution Solvent: The elution solvent might be too strong, co-eluting impurities that were retained on the sorbent.[8] 3. Inappropriate Sorbent Selection: The chosen sorbent may have a strong affinity for both the analyte and the impurities.1. Optimize the Wash Step: Gradually increase the strength of the organic solvent in the wash step to the point where impurities are removed without eluting the this compound. This may require some method development.[6] 2. Use a Stepwise Elution: Instead of a single strong elution solvent, try a stepwise elution with increasing concentrations of organic solvent. This may allow for the separation of impurities from the target analyte. 3. Consider a Different Selectivity: If using a reversed-phase sorbent, try a mixed-mode or ion-exchange sorbent to leverage different retention mechanisms and improve selectivity.[8]

Frequently Asked Questions (FAQs)

Q1: What type of SPE cartridge is best for purifying this compound?

A1: Since this compound is a polar molecule, a reversed-phase sorbent with moderate polarity, such as C8, or a polymer-based sorbent is a good starting point. For complex matrices, a mixed-mode sorbent with both reversed-phase and ion-exchange properties could provide higher selectivity and cleaner extracts.[2][7]

Q2: What are the recommended solvents for the different SPE steps?

A2: A typical reversed-phase SPE protocol for a polar compound like this compound would involve the following solvents:

  • Conditioning: Methanol, to activate the sorbent.

  • Equilibration: Water or a weak buffer, to prepare the sorbent for the aqueous sample.

  • Sample Loading: The sample should be dissolved in an aqueous solution.

  • Washing: A mixture of water and a small percentage of organic solvent (e.g., 5-10% methanol) to remove polar impurities.

  • Elution: A higher concentration of organic solvent (e.g., 50-100% methanol or acetonitrile) to elute the this compound.

Q3: How critical is the pH of the sample during the SPE process?

A3: For neutral compounds like this compound, pH is generally less critical than for ionizable compounds. However, the pH of the sample can influence the retention of acidic or basic impurities. It is good practice to maintain a consistent pH across all samples to ensure reproducibility.[10]

Q4: Can I reuse an SPE cartridge for multiple samples?

A4: It is generally not recommended to reuse SPE cartridges, especially for quantitative analysis, as this can lead to cross-contamination and inconsistent recoveries. For method development or initial screening, reuse may be acceptable if a rigorous washing and regeneration procedure is validated.

Q5: My sample is in a non-polar solvent. How should I proceed with SPE?

A5: For reversed-phase SPE, the sample should be in a polar (preferably aqueous) solvent. You will need to evaporate the non-polar solvent and reconstitute the sample in an appropriate aqueous solution before loading it onto the conditioned and equilibrated SPE cartridge.

Experimental Protocol: Purification of this compound using Reversed-Phase SPE

This protocol provides a general methodology for the solid-phase extraction of this compound from a liquid plant extract. Optimization may be required based on the specific sample matrix and desired purity.

Materials:

  • SPE Cartridge: Reversed-Phase C8 or Polymer-based (e.g., 500 mg, 6 mL)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized Water (HPLC grade)

  • Vacuum Manifold

  • Collection Vials

Methodology:

  • Sorbent Conditioning:

    • Pass 5 mL of methanol through the SPE cartridge at a flow rate of 2-3 mL/min. This step activates the sorbent.

  • Sorbent Equilibration:

    • Pass 5 mL of deionized water through the cartridge at a flow rate of 2-3 mL/min. Do not allow the sorbent bed to dry out.

  • Sample Loading:

    • Load the pre-treated sample (dissolved in an aqueous solution) onto the cartridge at a slow and steady flow rate of approximately 1 mL/min.

  • Washing:

    • Pass 5 mL of 5% methanol in water through the cartridge to wash away polar impurities. Collect this fraction for analysis if troubleshooting for analyte loss.

  • Elution:

    • Place a clean collection vial under the cartridge.

    • Pass 5 mL of 80% methanol in water through the cartridge to elute the this compound.

  • Post-Elution Processing:

    • The collected eluate can be evaporated to dryness and reconstituted in a suitable solvent for subsequent analysis (e.g., by HPLC or LC-MS).

Quantitative Data Summary

The following table summarizes typical solvent parameters for the SPE of polar glycosides. Note that these are starting points and should be optimized for your specific application.

SPE Step Solvent Typical Volume Purpose
Conditioning 100% Methanol5 mLTo wet and activate the sorbent.
Equilibration 100% Water5 mLTo prepare the sorbent for the aqueous sample.
Washing 5-10% Methanol in Water5 mLTo remove highly polar interferences.
Elution 50-100% Methanol in Water5 mLTo desorb and collect the analyte.

Visualizations

SPE_Workflow cluster_prep Cartridge Preparation cluster_extraction Extraction Process cluster_output Outputs Condition 1. Conditioning (100% Methanol) Equilibrate 2. Equilibration (100% Water) Condition->Equilibrate Activate Sorbent Waste1 Waste (Conditioning & Equilibration) Load 3. Sample Loading (Aqueous Sample) Equilibrate->Load Wash 4. Washing (5% Methanol/Water) Load->Wash Bind Analyte Elute 5. Elution (80% Methanol/Water) Wash->Elute Remove Impurities Waste2 Waste (Impurities) Wash->Waste2 Product Purified this compound Elute->Product

Caption: Experimental workflow for the solid-phase extraction of this compound.

Troubleshooting_Logic Start Start SPE Problem Low Recovery? Start->Problem Check_Load_Wash Analyze Load & Wash Fractions Problem->Check_Load_Wash Yes Success Successful Purification Problem->Success No Analyte_Found Analyte in Load/Wash? Check_Load_Wash->Analyte_Found Check_Elution Analyze Eluate Analyte_Found->Check_Elution No Sol_Breakthrough Solution: Decrease Flow Rate OR Use Stronger Sorbent Analyte_Found->Sol_Breakthrough Yes (in Load) Sol_Washout Solution: Decrease Wash Strength Analyte_Found->Sol_Washout Yes (in Wash) Analyte_Retained Analyte Still on Cartridge? Check_Elution->Analyte_Retained Sol_Elution Solution: Increase Elution Strength Analyte_Retained->Sol_Elution Yes Other_Issue Investigate Other Issues (e.g., Analyte Degradation) Analyte_Retained->Other_Issue No

Caption: Logical troubleshooting flow for low recovery in SPE.

References

Technical Support Center: Enhancing Chromatographic Resolution of Blumenol C Glucoside Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on resolving Blumenol C glucoside isomers using chromatography. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during separation.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomers of this compound I need to separate?

A1: The primary isomers of concern are the C-9 epimers: (6R,9S)-blumenol C 9-O-β-D-glucopyranoside (often referred to as this compound) and (6R,9R)-blumenol C 9-O-β-D-glucopyranoside (also known as Byzantionoside B).[1][2] These are stereoisomers that differ in the spatial arrangement at the C-9 position.[1]

Q2: What is the most common chromatographic technique for separating these isomers?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely employed method for the separation of this compound isomers and other related glycosides.[3][4] A C18 column is a common initial choice for method development.[1]

Q3: Why is achieving high resolution between these isomers challenging?

A3: As stereoisomers, (6R,9S)- and (6R,9R)-blumenol C glucosides have very similar physicochemical properties, including polarity and molecular weight. This makes their separation on a non-chiral stationary phase dependent on subtle differences in their interaction with the stationary and mobile phases.

Q4: Can chiral chromatography be used for this separation?

A4: Yes, chiral chromatography is a powerful technique for separating enantiomers and diastereomers. Cyclodextrin-based chiral stationary phases (CSPs) are often used for the separation of various isomers. While RP-HPLC on achiral columns is common, chiral chromatography can offer enhanced selectivity for these specific isomers.

Troubleshooting Guide: Poor Resolution of this compound Isomers

This guide addresses the common issue of inadequate separation between the (6R,9S) and (6R,9R) isomers of this compound.

Problem Potential Cause Troubleshooting Steps
Co-eluting or Broad Peaks Suboptimal Mobile Phase Composition: Incorrect solvent ratio or pH.1. Adjust Solvent Strength: Systematically vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. A lower percentage of organic solvent will generally increase retention and may improve resolution. 2. Modify pH: Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase. This can suppress the ionization of any acidic functional groups and sharpen peaks.
Inappropriate Column Chemistry: The stationary phase is not providing sufficient selectivity.1. Switch Stationary Phase: If using a standard C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase. 2. Consider Chiral Column: For baseline separation, a chiral stationary phase (e.g., cyclodextrin-based) may be necessary.
High Flow Rate: Insufficient time for interaction with the stationary phase.Reduce Flow Rate: Decrease the flow rate to allow for better equilibration and interaction, which can lead to improved resolution.
Inappropriate Column Temperature: Temperature can affect selectivity.Optimize Column Temperature: Experiment with different column temperatures (e.g., 25°C, 30°C, 40°C). Sometimes, a lower temperature can enhance resolution by increasing the interaction with the stationary phase.
Peak Tailing Secondary Interactions: Silanol interactions with the stationary phase.Use an End-capped Column: Ensure you are using a high-quality, end-capped C18 column to minimize silanol interactions. Mobile Phase Modifier: The addition of a small amount of a competing base, like triethylamine (TEA), can sometimes reduce tailing, but be mindful of its effect on MS detection if applicable.
Column Overload: Injecting too much sample.Reduce Injection Volume/Concentration: Dilute your sample or inject a smaller volume to avoid overloading the column.
Inconsistent Retention Times Poor Column Equilibration: The column is not fully equilibrated with the mobile phase.Increase Equilibration Time: Ensure the column is equilibrated with the mobile phase for a sufficient time before each injection, especially after a gradient elution.
Mobile Phase Instability: The mobile phase composition is changing over time.Freshly Prepare Mobile Phase: Prepare fresh mobile phase daily and ensure it is properly degassed.

Quantitative Data Summary

The following table provides an example of how to present quantitative data when optimizing the resolution of this compound isomers. The resolution (Rs) is a key parameter to quantify the degree of separation between two peaks. A resolution of ≥ 1.5 is generally considered baseline separation.

Parameter Condition 1 Condition 2 Condition 3 Condition 4 (Optimized)
Column C18 (5 µm, 4.6 x 250 mm)C18 (5 µm, 4.6 x 250 mm)Phenyl-Hexyl (5 µm, 4.6 x 250 mm)C18 (3.5 µm, 4.6 x 150 mm)
Mobile Phase 30% Acetonitrile in Water25% Acetonitrile in Water + 0.1% Formic Acid25% Acetonitrile in Water + 0.1% Formic Acid28% Acetonitrile in Water + 0.1% Formic Acid
Flow Rate 1.0 mL/min1.0 mL/min0.8 mL/min0.8 mL/min
Temperature 30°C30°C35°C35°C
Resolution (Rs) 0.81.21.41.6
Retention Time (Isomer 1) 15.2 min18.5 min22.1 min19.8 min
Retention Time (Isomer 2) 15.9 min19.5 min23.5 min21.0 min

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method for Resolution of this compound Isomers

This protocol provides a starting point for the separation of (6R,9S)- and (6R,9R)-blumenol C glucoside using a standard C18 column.

Materials:

  • HPLC system with UV or MS detector

  • C18 reversed-phase column (e.g., 5 µm particle size, 4.6 mm I.D. x 250 mm length)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (LC-MS grade)

  • Sample containing this compound isomers, dissolved in mobile phase

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Prepare an isocratic mobile phase by mixing Mobile Phase A and Mobile Phase B in a suitable ratio (e.g., start with 70:30 A:B).

    • Degas the mobile phase using sonication or vacuum filtration.

  • HPLC System Setup:

    • Install the C18 column and equilibrate it with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

    • Set the column oven temperature to 30°C.

    • Set the UV detector wavelength (e.g., 235 nm, based on the UV absorbance maximum of this compound).

  • Sample Injection:

    • Inject an appropriate volume of the sample (e.g., 10 µL).

  • Data Acquisition:

    • Run the analysis for a sufficient time to allow for the elution of both isomers.

  • Optimization:

    • If resolution is not satisfactory (Rs < 1.5), systematically adjust the mobile phase composition (e.g., decrease the percentage of acetonitrile in 2-5% increments), flow rate (e.g., decrease to 0.8 mL/min), or column temperature to improve separation.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Optimization Prep_Sample Prepare Sample Inject Inject Sample Prep_Sample->Inject Prep_MP Prepare Mobile Phase Equilibrate Equilibrate Column Prep_MP->Equilibrate Equilibrate->Inject Run Run Isocratic/Gradient Elution Inject->Run Analyze Analyze Data Run->Analyze Check_Res Resolution > 1.5? Optimize Optimize Parameters Check_Res->Optimize No Final_Method Final Method Check_Res->Final_Method Yes Analyze->Check_Res Optimize->Prep_MP

Caption: Experimental workflow for HPLC method development.

Troubleshooting_Flowchart Start Poor Resolution (Rs < 1.5) Adjust_MP Adjust Mobile Phase (Solvent Ratio, pH) Start->Adjust_MP Check_1 Improved? Adjust_MP->Check_1 Adjust_Flow Decrease Flow Rate Check_1->Adjust_Flow No Success Resolution Achieved Check_1->Success Yes Check_2 Improved? Adjust_Flow->Check_2 Adjust_Temp Optimize Temperature Check_2->Adjust_Temp No Check_2->Success Yes Check_3 Improved? Adjust_Temp->Check_3 Change_Column Change Column (Different Selectivity/Chiral) Check_3->Change_Column No Check_3->Success Yes Change_Column->Adjust_MP

Caption: Troubleshooting flowchart for poor resolution.

Isomer_Relationship cluster_info Key Distinction Blumenol_C_Glucoside This compound (Mixture of Isomers) Isomer_1 (6R,9S)-Blumenol C Glucoside (this compound) Blumenol_C_Glucoside->Isomer_1 Isomer_2 (6R,9R)-Blumenol C Glucoside (Byzantionoside B) Blumenol_C_Glucoside->Isomer_2 info These are C-9 epimers, differing only in the stereochemistry at the 9th carbon position.

Caption: Relationship between this compound isomers.

References

Troubleshooting low recovery of Blumenol C glucoside during extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the extraction of Blumenol C glucoside. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the extraction of this valuable megastigmane glycoside from plant materials.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its recovery sometimes challenging?

This compound is a C13-norisoprenoid, a class of organic molecules derived from the oxidative degradation of carotenoids. It consists of a blumenol C aglycone linked to a glucose molecule. Its polar nature, due to the sugar moiety, makes its extraction and purification from complex plant matrices challenging. Low recovery can be attributed to several factors including improper solvent selection, degradation of the molecule during extraction, and matrix effects from co-extracted compounds.

Q2: What are the general chemical properties of this compound?

Understanding the chemical properties of this compound is crucial for optimizing its extraction. Here is a summary of its key characteristics:

PropertyValueSource(s)
Molecular Formula C₁₉H₃₂O₇[1]
Molecular Weight 372.45 g/mol [1]
Classification Megastigmane Glycoside
Predicted Water Solubility 2.73 g/L[2]
Solubility in Organic Solvents Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.[3]
Storage Temperature 2°C - 8°C[1]

Q3: Which solvents are recommended for the extraction of this compound?

Given its polar nature, polar solvents are generally recommended for the extraction of this compound. Methanol, often in combination with water (e.g., 70-80% methanol), is a commonly used and effective solvent.[4] The choice of solvent should be optimized based on the specific plant matrix to maximize the recovery of this compound while minimizing the co-extraction of interfering substances.

Q4: Can this compound degrade during the extraction process?

Yes, this compound can degrade under certain conditions. The O-glycosidic bond is susceptible to hydrolysis under strong acidic or alkaline conditions, a reaction that can be accelerated by high temperatures.[5][6] Additionally, as a norisoprenoid derived from carotenoids, it may be sensitive to photodegradation.[7][8][9] Therefore, it is crucial to control the pH and temperature of the extraction process and to protect samples from light.

Q5: What are "matrix effects" and how can they affect the quantification of this compound?

Matrix effects occur when co-extracted compounds from the plant material interfere with the analysis of the target compound, in this case, this compound.[10][11] These interferences can either suppress or enhance the signal of the analyte in detection methods like mass spectrometry, leading to inaccurate quantification.[10][11] Common interfering compounds in plant extracts include pigments, lipids, and other secondary metabolites. Proper sample cleanup, for example, using Solid Phase Extraction (SPE), is essential to minimize matrix effects.[12]

Troubleshooting Guide for Low Recovery

This guide provides a systematic approach to identifying and resolving the causes of low this compound recovery.

Problem 1: Inefficient Initial Extraction

Possible Cause: The solvent system is not optimal for your plant material.

Solution:

  • Solvent Polarity: Ensure your extraction solvent is sufficiently polar. A mixture of methanol and water (e.g., 70:30 v/v) is a good starting point.[4] You may need to optimize the water content depending on your specific plant matrix.

  • Solvent-to-Sample Ratio: A low solvent-to-sample ratio can lead to incomplete extraction. Try increasing the volume of the extraction solvent.

  • Extraction Time and Agitation: Ensure sufficient extraction time and adequate agitation (e.g., sonication or shaking) to allow the solvent to penetrate the plant tissue and dissolve the this compound.

Possible Cause: Inadequate sample preparation.

Solution:

  • Grinding: The plant material should be finely ground to increase the surface area for solvent penetration. For fresh tissue, flash-freezing in liquid nitrogen before grinding can improve cell disruption.

  • Drying: If using dried plant material, ensure it is properly dried to a consistent moisture content, as water content can affect extraction efficiency.

Problem 2: Degradation of this compound

Possible Cause: Hydrolysis of the glycosidic bond due to pH extremes.

Solution:

  • pH Control: Maintain a neutral pH during extraction and storage. Avoid using strong acids or bases in your extraction buffers unless specifically required for a validated protocol. The glycosidic bond is more stable in a slightly acidic to neutral environment.[5][6]

Possible Cause: Thermal degradation.

Solution:

  • Temperature Control: Perform extraction at room temperature or below. Avoid high temperatures during solvent evaporation steps. Use a rotary evaporator with a controlled temperature water bath. For glycosides, drying temperatures between 45-50 °C are often recommended to minimize degradation.[13]

Possible Cause: Photodegradation.

Solution:

  • Light Protection: Protect your samples from direct light throughout the extraction and storage process. Use amber vials or cover your glassware with aluminum foil.[7]

Problem 3: Loss During Sample Cleanup (e.g., Solid Phase Extraction - SPE)

Possible Cause: Inappropriate SPE cartridge selection.

Solution:

  • Stationary Phase: For a polar compound like this compound, a reversed-phase (e.g., C18) or a mixed-mode SPE cartridge is often suitable. The choice will depend on the nature of the interfering compounds you need to remove.

Possible Cause: Suboptimal SPE protocol.

Solution:

  • Conditioning and Equilibration: Ensure the SPE cartridge is properly conditioned and equilibrated with the appropriate solvents before loading your sample.

  • Loading: Do not overload the cartridge. If the concentration of your extract is too high, dilute it before loading.

  • Washing: The wash solvent should be strong enough to remove weakly bound impurities but not so strong that it elutes the this compound. You may need to test different solvent strengths.

  • Elution: The elution solvent must be strong enough to fully recover the this compound from the cartridge. A more polar solvent than the loading and wash solvents is typically used. In reversed-phase SPE, this will be a less polar solvent like methanol or acetonitrile. Ensure you use a sufficient volume of elution solvent.

Problem 4: Inaccurate Quantification due to Matrix Effects

Possible Cause: Co-eluting compounds are suppressing or enhancing the signal in your analytical instrument (e.g., LC-MS).

Solution:

  • Improve Sample Cleanup: Re-optimize your SPE or other cleanup steps to remove more of the interfering matrix components.

  • Chromatographic Separation: Optimize your liquid chromatography (LC) method to better separate this compound from co-eluting compounds. This may involve trying a different column, mobile phase, or gradient.

  • Use an Internal Standard: A stable isotope-labeled internal standard is the best way to compensate for matrix effects. If this is not available, a structurally similar compound can be used.

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has been processed in the same way as your samples. This helps to compensate for consistent matrix effects.[10]

  • Standard Addition: The method of standard additions can be used to accurately quantify your analyte in a complex matrix, but it is more labor-intensive.[10]

Experimental Protocols

Protocol 1: Methanol-Based Extraction of this compound from Plant Leaf Tissue

This protocol is adapted from a validated method for the quantification of blumenol derivatives.

Materials:

  • Plant leaf tissue

  • Liquid nitrogen

  • Mortar and pestle

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Centrifuge tubes (e.g., 2 mL)

  • Centrifuge

  • Syringe filters (0.22 µm)

  • HPLC or UPLC system with a C18 column

  • Mass spectrometer (optional, but recommended for accurate quantification)

Procedure:

  • Sample Collection and Preparation:

    • Harvest fresh leaf tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

    • Weigh approximately 100 mg of the frozen powder into a pre-chilled 2 mL centrifuge tube.

  • Extraction:

    • Add 1 mL of 80% methanol (80% methanol, 20% water, v/v) to the centrifuge tube.

    • Vortex the tube vigorously for 1 minute.

    • Place the tube in an ultrasonic bath for 15 minutes at room temperature.

    • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Sample Clarification:

    • Carefully transfer the supernatant to a new centrifuge tube.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Analysis:

    • Analyze the sample by HPLC or UPLC-MS. A C18 column is a suitable stationary phase for separation. The mobile phase typically consists of a gradient of water and methanol or acetonitrile, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

    • Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve prepared with a pure standard.

Visualizations

Troubleshooting Workflow for Low Recovery

The following diagram illustrates a logical workflow for troubleshooting low recovery of this compound.

TroubleshootingWorkflow cluster_extraction Extraction Issues cluster_degradation Degradation Issues cluster_cleanup Cleanup Issues cluster_quantification Quantification Issues start Low Recovery of This compound check_extraction Review Initial Extraction Protocol start->check_extraction check_degradation Investigate Potential Degradation start->check_degradation check_cleanup Examine Sample Cleanup Step (SPE) start->check_cleanup check_quantification Assess Quantification Method start->check_quantification solvent Optimize Solvent System (Polarity, Ratio) check_extraction->solvent Inefficient? prep Improve Sample Prep (Grinding, Drying) check_extraction->prep Incomplete? ph Control pH (Neutral) check_degradation->ph pH extremes? temp Control Temperature (Low Temp) check_degradation->temp High temp? light Protect from Light check_degradation->light Light exposure? cartridge Select Appropriate SPE Cartridge check_cleanup->cartridge Inappropriate? protocol Optimize SPE Protocol (Load, Wash, Elute) check_cleanup->protocol Suboptimal? matrix Address Matrix Effects (Cleanup, IS, Calib.) check_quantification->matrix Inaccurate? end Improved Recovery solvent->end prep->end ph->end temp->end light->end cartridge->end protocol->end matrix->end

A troubleshooting workflow for low recovery of this compound.

Factors Influencing Extraction Efficiency

This diagram outlines the key factors that can impact the efficiency of your extraction process.

ExtractionFactors cluster_sample Sample Properties cluster_solvent Solvent Properties cluster_conditions Extraction Conditions center Extraction Efficiency plant_matrix Plant Matrix (Species, Tissue) plant_matrix->center particle_size Particle Size (Grinding) particle_size->center moisture Moisture Content moisture->center polarity Solvent Polarity polarity->center ratio Solvent-to-Sample Ratio ratio->center temperature Temperature temperature->center time Extraction Time time->center agitation Agitation (Sonication, Shaking) agitation->center ph pH ph->center

Key factors influencing the extraction efficiency of this compound.

References

Technical Support Center: Accurate Measurement of Blumenol C Glucoside using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the accurate measurement of Blumenol C glucoside by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are the recommended LC-MS/MS parameters for the quantitative analysis of this compound?

A1: For accurate quantification of this compound, we recommend using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The following parameters have been established based on the analysis of related blumenol glycosides and are a good starting point for method development.

Table 1: Recommended LC-MS/MS Parameters for this compound

ParameterRecommended Value
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion (Q1) [M+H]⁺m/z 373.2
Product Ion (Q3)m/z 211.2 (corresponding to the aglycone after loss of glucose)
Collision Energy (CE)Optimization is recommended, but a starting point of 10-20 eV is suggested.
Dwell Time50-100 ms
HESI Spray Voltage± 4,500 V[1]
Cone Temperature350 °C[1]
Probe Temperature300 °C[1]
Cone Gas Flow35 (arbitrary units)[1]
Nebulizer Gas Flow60 (arbitrary units)[1]
Probe Gas Flow55 (arbitrary units)[1]
Liquid Chromatography
ColumnAgilent ZORBAX Eclipse XDB-C18 column or equivalent[1]
Mobile Phase A0.1% (v/v) acetonitrile and 0.05% (v/v) formic acid in MilliQ H₂O[1]
Mobile Phase B100% Methanol[1]
Flow Rate0.5 mL/min[1]
Injection Volume5 µL[1]
Column Temperature42 °C[1]

Q2: How should I prepare my samples for this compound analysis?

A2: A detailed protocol for the extraction of blumenol derivatives from plant leaf tissue is provided in the "Experimental Protocols" section below. The general workflow involves homogenization of the sample in an ice-cold extraction buffer, followed by centrifugation to remove particulate matter.[1]

Q3: What are the typical fragmentation patterns for this compound in MS/MS?

A3: The primary fragmentation of this compound in positive ionization mode is the neutral loss of the glucose moiety (162 Da) from the protonated molecule [M+H]⁺. This results in the formation of the protonated aglycone, which is a stable and specific fragment for quantification. For related blumenol derivatives, the fragmentation of the aglycone precursor ion allows for sensitive MRM detection.[1]

Q4: How should I store my this compound standards and samples?

A4: this compound in solid form should be stored at 2°C - 8°C.[2] For long-term storage, especially in solvent, -80°C is recommended. Extracted samples in 96-well plates sealed with a film are suitable for LC-MS/MS analysis, but for long-term freezer storage, it is advisable to transfer them to 96-well PCR plates and seal them with strip caps.[1]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Possible Cause: Incompatible injection solvent.

    • Solution: Ensure your sample is dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase composition.

  • Possible Cause: Column degradation.

    • Solution: Check the column's performance with a standard compound. If performance is poor, replace the column.

  • Possible Cause: Secondary interactions with the stationary phase.

    • Solution: Ensure the mobile phase pH is appropriate for the analyte. The addition of a small amount of formic acid (0.1%) helps to improve peak shape for many compounds.

Issue 2: Inconsistent Retention Times

  • Possible Cause: Inadequate column equilibration.

    • Solution: Ensure the column is equilibrated with the initial mobile phase conditions for a sufficient time before each injection. A minimum of 5-10 column volumes is recommended.

  • Possible Cause: Fluctuations in mobile phase composition.

    • Solution: Check for leaks in the LC system. Ensure mobile phase solvents are properly degassed.

  • Possible Cause: Changes in column temperature.

    • Solution: Use a column oven to maintain a constant and consistent column temperature.[1]

Issue 3: Low Signal Intensity or No Peak Detected

  • Possible Cause: Incorrect MS/MS parameters.

    • Solution: Optimize the precursor and product ion masses, as well as the collision energy, by infusing a standard solution of this compound directly into the mass spectrometer.

  • Possible Cause: Ion suppression from matrix components.

    • Solution: Improve sample clean-up to remove interfering matrix components. Consider using a matrix-matched calibration curve or an isotopically labeled internal standard.

  • Possible Cause: Source contamination.

    • Solution: Clean the ESI source components according to the manufacturer's instructions.

Issue 4: High Background Noise

  • Possible Cause: Contaminated mobile phase or LC system.

    • Solution: Use high-purity LC-MS grade solvents and additives. Flush the LC system thoroughly.

  • Possible Cause: Sample carryover.

    • Solution: Implement a robust needle wash protocol in your autosampler method, using a strong solvent to clean the injection needle between samples.

Experimental Protocols

Detailed Methodology for Extraction of this compound from Plant Leaf Tissue [1]

  • Sample Preparation:

    • Harvest approximately 100 mg of fresh leaf tissue and immediately freeze it in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder using a mortar and pestle pre-chilled with liquid nitrogen.

  • Extraction:

    • Transfer the powdered tissue to a 2 mL microcentrifuge tube.

    • Add 800 µL of ice-cold extraction buffer (e.g., methanol/water, 80/20, v/v) containing an appropriate internal standard (e.g., a deuterated analog if available).

    • Homogenize the sample using a bead beater or similar tissue disruptor for 60 seconds at a high setting.

    • Keep samples on ice throughout the extraction procedure.

  • Clarification:

    • Centrifuge the homogenate at 2,000 x g for 20 minutes at 4°C.

    • Carefully transfer the supernatant to a new microcentrifuge tube.

    • Repeat the centrifugation step under the same conditions to ensure complete removal of cellular debris.

  • Final Preparation for LC-MS/MS:

    • Transfer 100 µL of the final clear supernatant into a 96-well plate suitable for your autosampler.

    • Seal the plate with an appropriate sealing film.

    • For long-term storage, transfer an aliquot to a PCR plate and seal with strip caps, storing at -80°C.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_clarification Clarification cluster_analysis Analysis start Harvest Leaf Tissue freeze Freeze in Liquid N2 start->freeze grind Grind to Fine Powder freeze->grind add_buffer Add Ice-Cold Extraction Buffer grind->add_buffer homogenize Homogenize add_buffer->homogenize centrifuge1 Centrifuge 1 homogenize->centrifuge1 transfer1 Transfer Supernatant centrifuge1->transfer1 centrifuge2 Centrifuge 2 transfer1->centrifuge2 transfer2 Transfer to 96-Well Plate centrifuge2->transfer2 analysis LC-MS/MS Analysis transfer2->analysis

Caption: Experimental workflow for the extraction of this compound.

troubleshooting_workflow cluster_ms Mass Spectrometer Checks cluster_lc Liquid Chromatography Checks cluster_sample Sample Preparation Checks start LC-MS/MS Issue (e.g., No Peak) check_ms_params Verify MS/MS Parameters (Q1/Q3, CE) start->check_ms_params check_column Check Column Performance start->check_column review_prep Review Sample Prep Protocol start->review_prep infuse_std Infuse Standard Directly check_ms_params->infuse_std check_source Check & Clean Ion Source infuse_std->check_source solution Consult Instrument Specialist check_source->solution Issue Persists check_mobile_phase Verify Mobile Phase Composition & Flow check_column->check_mobile_phase check_connections Inspect for Leaks check_mobile_phase->check_connections check_connections->solution Issue Persists check_matrix_effects Investigate Matrix Effects review_prep->check_matrix_effects check_matrix_effects->solution Issue Persists

Caption: Troubleshooting workflow for LC-MS/MS analysis issues.

References

Validation & Comparative

A Comparative Guide to Blumenol C Glucoside and Strigolactones as Biomarkers for Arbuscular Mycorrhizal Fungi

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate assessment of Arbuscular Mycorrhizal Fungi (AMF) colonization is critical. This guide provides an objective comparison of two key biomarkers: Blumenol C glucosides and strigolactones, offering insights into their respective utility in monitoring AMF symbiosis.

This comparison guide delves into the performance of Blumenol C glucosides and strigolactones as biomarkers for AMF, supported by experimental data and detailed methodologies. We will explore their distinct roles in the plant-fungus interaction, their localization, and the analytical techniques employed for their detection and quantification.

Introduction to the Biomarkers

Blumenol C Glucosides: These C13-cyclohexenone derivatives are apocarotenoids that accumulate within the plant tissue, specifically in the roots and shoots, following successful colonization by AMF.[1] Their presence and concentration, particularly of hydroxy- and carboxyblumenol C-glucosides, are strongly correlated with the extent of intraradical fungal colonization.[2][3] This makes them excellent indicators of an established and functional symbiotic relationship. The biosynthesis of these compounds is induced in the roots upon mycorrhizal colonization and they are subsequently transported to the shoots, allowing for non-destructive sampling of leaves to assess AMF status.[2]

Strigolactones (SLs): Strigolactones are a class of carotenoid-derived phytohormones that play a crucial role in the initial stages of the AMF symbiosis.[4][5] They are exuded by the plant roots into the rhizosphere to attract AMF and stimulate their hyphal branching, a prerequisite for root colonization.[4] As signaling molecules, their presence in the root exudates indicates the plant's readiness to form a symbiotic relationship. However, their concentrations are typically extremely low, presenting a significant analytical challenge.[6]

Quantitative Data Comparison

The following table summarizes the key quantitative and qualitative differences between Blumenol C glucoside and strigolactones as AMF biomarkers.

FeatureThis compoundStrigolactones
Biomarker Type In-planta marker of established colonizationRhizosphere signal for pre-symbiotic communication
Typical Location Roots and shoots (leaves)[1][2]Root exudates, rhizosphere[4][5]
Timing of Detection Post-colonization (reliably 3 weeks after inoculation)[7]Pre-colonization, during hyphal branching[4]
Correlation Positively correlates with the extent of root colonization[2][3]Stimulates AMF spore germination and hyphal branching[8][9]
Concentration Range Relatively higher concentrations in colonized tissuesExtremely low concentrations (e.g., 10⁻¹³ M)[8][10]
Sampling Method Destructive (roots) or non-destructive (leaves)Non-destructive (collection of root exudates)
Analytical Challenge ModerateHigh, due to low abundance and instability[6]

Experimental Protocols

Quantification of Blumenol C Glucosides in Leaf Tissue

This protocol is adapted from methodologies described for high-throughput screening of AMF colonization.[11][12]

a. Sample Preparation:

  • Harvest leaf tissue from plants at a comparable developmental stage. It is recommended to perform an initial screen with root tissue as the abundance of blumenol derivatives is higher there.[7]

  • Freeze the leaf material immediately in liquid nitrogen and grind to a fine powder using a mortar and pestle.[11]

  • Weigh approximately 100 mg of the powdered tissue into a 2 mL microcentrifuge tube.

b. Extraction:

  • Add 1 mL of extraction buffer (e.g., methanol) to each tube.[12]

  • Homogenize the samples using a bead mill or tissue lyser for 60 seconds.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 20 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube and repeat the centrifugation step to remove any remaining debris.

  • Transfer the final supernatant to a vial for analysis.

c. UHPLC-MS/MS Analysis:

  • Utilize a reverse-phase C18 column for chromatographic separation.[12]

  • Employ a binary solvent system with a gradient elution, for example: Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

  • The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode for targeted quantification of specific hydroxy- and carboxyblumenol C-glucosides.[12]

  • Due to the lack of commercial standards for some derivatives, relative quantification is often performed.

Quantification of Strigolactones in Root Exudates

This protocol is a generalized procedure based on established methods for strigolactone analysis.[13][6][14]

a. Collection of Root Exudates:

  • Grow plants in a hydroponic or aeroponic system to easily access the roots.

  • Alternatively, grow plants in sand or a low-organic-matter substrate.

  • Gently remove the plant from the growth medium and wash the roots carefully with distilled water.

  • Immerse the roots in a collection solution (e.g., distilled water or a nutrient solution) for a defined period (e.g., 24 hours).

b. Extraction and Solid-Phase Extraction (SPE) Cleanup:

  • Filter the collected root exudates to remove any debris.

  • Acidify the exudate solution to a pH of approximately 3.0 with formic acid.

  • Perform solid-phase extraction using a C18 cartridge to concentrate the strigolactones and remove polar impurities.

  • Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water).

  • Elute the strigolactones with a higher concentration of organic solvent (e.g., acetone or acetonitrile).

  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase for analysis.

c. UHPLC-MS/MS Analysis:

  • Employ a high-resolution C18 column for optimal separation of different strigolactone analogs.[13]

  • Use a gradient elution with a mobile phase consisting of acidified water and an organic solvent like acetonitrile or methanol.[13]

  • The mass spectrometer, often a triple quadrupole or a high-resolution mass spectrometer, should be operated in MRM or a similar targeted mode to achieve the necessary sensitivity for detecting the attomolar to picomolar concentrations of strigolactones.[13][15]

  • The use of stable isotope-labeled internal standards is highly recommended for accurate quantification.[15][16]

Signaling Pathways and Experimental Workflows

Strigolactone_Signaling_Pathway cluster_plant Plant Root Cell cluster_rhizosphere Rhizosphere cluster_amf AMF Hyphae Carotenoids Carotenoids SL_Biosynthesis Strigolactone Biosynthesis Carotenoids->SL_Biosynthesis Strigolactones Strigolactones SL_Biosynthesis->Strigolactones Exudation Exudation Strigolactones->Exudation SL_Signal Strigolactone Signal Exudation->SL_Signal Release into rhizosphere SL_Receptor SL Receptor SL_Signal->SL_Receptor Perception by AMF Signaling_Cascade Signaling Cascade SL_Receptor->Signaling_Cascade Hyphal_Branching Hyphal Branching Signaling_Cascade->Hyphal_Branching Blumenol_C_Glucoside_Pathway cluster_root Colonized Root Cell cluster_shoot Shoot/Leaf Cell AMF_Colonization AMF Colonization Carotenoid_Cleavage Carotenoid Cleavage (CCD7, CCD1) AMF_Colonization->Carotenoid_Cleavage Induces Blumenol_Biosynthesis This compound Biosynthesis Carotenoid_Cleavage->Blumenol_Biosynthesis Transport_to_Shoot Transport to Shoot Blumenol_Biosynthesis->Transport_to_Shoot Blumenol_Accumulation This compound Accumulation Transport_to_Shoot->Blumenol_Accumulation Xylem transport Experimental_Workflow_Comparison cluster_blumenol This compound Analysis cluster_strigolactone Strigolactone Analysis B_Sample Collect Leaf/ Root Tissue B_Extract Solvent Extraction B_Sample->B_Extract B_Analyze UHPLC-MS/MS Analysis B_Extract->B_Analyze B_Result Quantify Colonization Level B_Analyze->B_Result S_Sample Collect Root Exudates S_Extract Solid-Phase Extraction S_Sample->S_Extract S_Analyze UHPLC-MS/MS Analysis S_Extract->S_Analyze S_Result Assess Pre-symbiotic Signaling S_Analyze->S_Result

References

Validating Blumenol C Glucoside as a Reliable Indicator of Mycorrhizal Colonization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of arbuscular mycorrhizal fungi (AMF) colonization is crucial for understanding plant-fungal symbioses and their downstream applications. While traditional methods have been the cornerstone of this research, emerging biochemical markers like Blumenol C glucoside offer a promising high-throughput alternative. This guide provides an objective comparison of this compound-based quantification with established microscopic and molecular methods, supported by experimental data and detailed protocols.

Executive Summary

The quantification of arbuscular mycorrhizal (AM) symbiosis has traditionally relied on labor-intensive microscopic techniques or costly molecular assays. Recent studies have highlighted specific shoot-accumulating metabolites, hydroxy- and carboxyblumenol C-glucosides, as accurate proxies for root AMF colonization.[1][2][3] This guide delves into the validation of this compound as a reliable indicator by comparing it with conventional methods, namely microscopy-based root staining and quantitative polymerase chain reaction (qPCR). Evidence suggests a strong positive correlation between the foliar abundance of these blumenol derivatives and the extent of intraradical fungal colonization, presenting a high-throughput, non-destructive alternative for screening and quantifying AMF associations.

Comparative Analysis of Quantification Methods

The selection of an appropriate method for quantifying mycorrhizal colonization depends on various factors, including the experimental goals, required throughput, and available resources. This section provides a comparative overview of three key methods.

Parameter This compound Quantification Microscopy (Trypan Blue Staining) Quantitative PCR (qPCR)
Principle Indirect biochemical assay measuring the concentration of a symbiotic marker molecule in shoot tissue.Direct visualization and quantification of fungal structures (hyphae, arbuscules, vesicles) within stained root segments.Molecular quantification of fungal DNA relative to plant DNA in root samples.
Sample Type Leaves or other aerial plant parts.Plant roots.Plant roots.
Throughput High-throughput, suitable for large-scale screening.[1]Low-throughput, labor-intensive, and time-consuming.[4][5]Moderate to high-throughput.
Destructive? Non-destructive to the root system.Destructive to the root sample.Destructive to the root sample.
Quantitative Data Relative or absolute concentration of blumenol derivatives.Percentage of root length colonized, density of fungal structures.Relative or absolute quantification of fungal DNA.
Correlation with Colonization Strong positive correlation reported in various plant species.[2][3][6]Direct measurement of colonization.Strong correlation with microscopy has been demonstrated (e.g., Spearman Rho = 0.875; Pearson's r = 0.90-0.94 for different crops).[4][7][8]
Advantages High-throughput, non-destructive to roots, reflects active symbiosis.[1]Provides detailed morphological information, "gold standard" for direct visualization.[4]High sensitivity and specificity, can be species-specific, less operator-dependent than microscopy.[1][4]
Disadvantages Indirect measurement, requires specialized equipment (LC-MS/MS), correlation may need validation for new species.Time-consuming, operator-dependent, staining can be hazardous (trypan blue is a carcinogen).[4][9]Does not distinguish between living and dead fungal biomass, primer design is critical, can be expensive.[10]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of scientific findings. This section outlines the key experimental protocols for each of the compared methods.

This compound Quantification via UHPLC-MS/MS

This protocol is based on the methodology for high-throughput quantification of blumenol derivatives in leaves.

a. Sample Preparation:

  • Harvest leaf samples from a comparable developmental stage to minimize variation.

  • Immediately freeze the samples in liquid nitrogen and store them at -80°C until extraction.

  • Lyophilize the frozen leaf tissue and grind it to a fine powder.

b. Extraction:

  • Weigh approximately 10-20 mg of the powdered leaf tissue into a 2 mL microcentrifuge tube.

  • Add a defined volume of extraction solvent (e.g., 80% methanol in water).

  • Vortex the mixture thoroughly and sonicate for 15-30 minutes.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes.

  • Transfer the supernatant to a new tube for analysis.

c. UHPLC-MS/MS Analysis:

  • Inject the extract into an Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled with a tandem mass spectrometer (MS/MS).

  • Chromatographic separation is typically achieved on a C18 reversed-phase column.

  • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for targeted quantification of specific this compound derivatives (e.g., hydroxy- and carboxyblumenol C-glucosides).

Microscopic Quantification using Trypan Blue Staining and Grid-Line Intersect Method

This is a widely used traditional method for visualizing and quantifying AMF colonization.

a. Root Clearing and Staining:

  • Gently wash the roots to remove soil and debris.

  • Clear the roots by heating them in a 10% potassium hydroxide (KOH) solution at 90°C for 30-60 minutes (time may vary depending on the root type).[11]

  • Rinse the roots several times with water to remove the KOH.

  • Acidify the roots by soaking them in 1% hydrochloric acid (HCl) for at least 30 minutes.[12]

  • Stain the roots with a 0.05% trypan blue solution in lactoglycerol by heating at 90°C for 15-60 minutes.[11][12]

  • Destain the roots in a solution of 50% glycerol to remove excess stain.[12]

b. Quantification (Grid-Line Intersect Method):

  • Cut the stained roots into 1 cm segments and mount them on a microscope slide.

  • Alternatively, spread the roots in a petri dish with a grid of intersecting lines.[13][14]

  • Observe the roots under a compound microscope at a suitable magnification (e.g., 100-200x).

  • At each intersection of the grid line with a root, record the presence or absence of fungal structures (hyphae, arbuscules, or vesicles).[11]

  • Calculate the percentage of colonization: (% Colonization = (Number of intersections with AMF / Total number of intersections) x 100).

Molecular Quantification via qPCR

This method quantifies the amount of fungal DNA in root samples.

a. DNA Extraction:

  • Wash and freeze-dry the root samples.

  • Grind the lyophilized roots to a fine powder.

  • Extract total DNA from a known weight of root powder using a commercially available plant DNA extraction kit.

b. qPCR Assay:

  • Design or select primers that specifically amplify a conserved fungal gene (e.g., 18S rRNA) and a host plant reference gene (for relative quantification).[1]

  • Prepare a qPCR reaction mix containing DNA template, primers, and a fluorescent dye (e.g., SYBR Green).

  • Perform the qPCR reaction in a real-time PCR cycler. The cycling conditions typically include an initial denaturation step, followed by multiple cycles of denaturation, annealing, and extension.[1]

  • Monitor the fluorescence signal in real-time.

c. Data Analysis:

  • For relative quantification, calculate the amount of fungal DNA relative to the plant DNA using the ΔΔCt method.

  • For absolute quantification, create a standard curve using a serial dilution of a known amount of fungal DNA.[5][8]

Visualizing the Methodologies

To further clarify the workflows and underlying principles, the following diagrams illustrate the key processes.

experimental_workflow cluster_blumenol This compound Method cluster_microscopy Microscopy Method cluster_qpcr qPCR Method blumenol_start Leaf Sample Collection blumenol_extraction Extraction blumenol_start->blumenol_extraction blumenol_analysis UHPLC-MS/MS Analysis blumenol_extraction->blumenol_analysis blumenol_result Blumenol Concentration blumenol_analysis->blumenol_result micro_start Root Sample Collection micro_staining Clearing & Staining micro_start->micro_staining micro_quant Grid-Line Intersect micro_staining->micro_quant micro_result % Colonization micro_quant->micro_result qpcr_start Root Sample Collection qpcr_dna DNA Extraction qpcr_start->qpcr_dna qpcr_analysis qPCR qpcr_dna->qpcr_analysis qpcr_result Fungal DNA Quantity qpcr_analysis->qpcr_result

Caption: Experimental workflows for the three compared methods.

blumenol_pathway carotenoids C40 Carotenoids in Root Plastids apocarotenoid C27 Apocarotenoid + C13 Cyclohexenone carotenoids->apocarotenoid CCD7 blumenol_c Blumenol C Aglycone apocarotenoid->blumenol_c CCD1 & other enzymes blumenol_c_glucoside This compound Derivatives blumenol_c->blumenol_c_glucoside Glycosyltransferases transport Transport to Shoot blumenol_c_glucoside->transport accumulation Accumulation in Leaves transport->accumulation

Caption: Simplified biosynthesis and transport of Blumenol C glucosides.

Conclusion

The use of this compound as a biomarker for AMF colonization represents a significant advancement in the field, offering a high-throughput and non-destructive method that complements traditional techniques. While microscopy remains invaluable for detailed morphological studies and qPCR provides high sensitivity for molecular quantification, the blumenol-based method is particularly well-suited for large-scale genetic screens, ecological studies, and the evaluation of agricultural inoculants. For researchers and professionals in drug development exploring the impacts of mycorrhizal symbiosis, this novel approach can accelerate discovery and screening processes. It is, however, crucial to validate the correlation between blumenol accumulation and colonization levels for specific plant-fungus-environment combinations to ensure the reliability of the data.

References

A Comparative Analysis of Blumenol C Glucoside and Byzantionoside B: Unraveling the Impact of Stereochemistry on Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of two closely related natural compounds, Blumenol C glucoside and Byzantionoside B, reveals distinct biological activities, underscoring the critical role of stereochemistry in pharmacology. While structurally similar, these C-9 epimers exhibit different pharmacological profiles, with Byzantionoside B showing promise in bone regeneration and anti-inflammatory applications, whereas this compound is primarily recognized for its role in plant symbiosis.

This compound and Byzantionoside B are stereoisomers, differing only in the three-dimensional arrangement at the C-9 position. This compound possesses the (9S) configuration, while Byzantionoside B has the (9R) configuration[1][2][3][4]. This subtle structural variance leads to a divergence in their known biological functions.

Comparative Biological Activities

Biological ActivityThis compoundByzantionoside B
Primary Role Involved in plant-microbe interactions, particularly with arbuscular mycorrhizal fungi (AMF).[5][6][7]Shows potential as a therapeutic agent.
Osteogenic Activity No data available.Stimulates human osteoblast cells, promoting bone formation.[8]
Anti-inflammatory Limited data available; some related blumenols show anti-inflammatory potential.Suggested to reduce inflammation markers.[5]
Cytotoxicity Limited data available.May exhibit cytotoxic effects on certain cancer cell lines.[5]
Antioxidant Activity No specific data available.Possesses antioxidant properties, helping to neutralize free radicals.[5]

In-Depth Look at Key Activities

Osteogenic Activity of Byzantionoside B

Byzantionoside B has been identified as a component in plant extracts that can stimulate bone formation. Studies have shown its positive effects on human osteoblast cells[8]. The compound was found to significantly increase alkaline phosphatase (ALP) activity, a key marker of osteoblast differentiation, and enhance mineralization, the process of bone tissue hardening[8]. Furthermore, it has been shown to upregulate the expression of crucial osteogenic genes, including bone morphogenetic protein-2 (BMP-2) and runt-related transcription factor 2 (Runx2), suggesting its mechanism of action involves the activation of the BMP-2/Runx2 signaling pathway[8].

Role of this compound in Plant Symbiosis

In contrast to the pharmacological activities of its epimer, this compound is primarily studied in the context of plant biology. It is known to accumulate in plants that have a symbiotic relationship with arbuscular mycorrhizal fungi (AMF)[6][7]. These fungi are crucial for nutrient uptake in many plants, and this compound appears to play a role in this mutualistic interaction.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assessing the key biological activities discussed.

Osteoblast Differentiation and Mineralization Assay (for Byzantionoside B)

This protocol is based on methodologies used to assess the osteogenic potential of natural compounds[8].

  • Cell Culture: Human osteoblast cells (e.g., MG-63 or primary human osteoblasts) are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Compound Treatment: Cells are seeded in multi-well plates and, after reaching a certain confluency, are treated with varying concentrations of Byzantionoside B. A vehicle control (e.g., DMSO) is also included.

  • Alkaline Phosphatase (ALP) Activity Assay: After a specified incubation period (e.g., 7 days), the cells are lysed, and the ALP activity in the cell lysate is measured using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as the substrate. The absorbance is read at 405 nm.

  • Mineralization Assay (Alizarin Red S Staining): After a longer incubation period (e.g., 21 days), the cells are fixed and stained with Alizarin Red S, which specifically binds to calcium deposits. The extent of mineralization can be quantified by extracting the stain and measuring its absorbance at a specific wavelength (e.g., 562 nm).

  • Gene Expression Analysis (RT-qPCR): To investigate the underlying mechanism, the expression of osteogenic marker genes (e.g., RUNX2, BMP2, COL1A1) can be analyzed using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

In Vitro Anti-inflammatory Assay (General Protocol)

A common method to screen for anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

  • Cell Culture and Stimulation: RAW 264.7 macrophages are cultured and then stimulated with LPS in the presence or absence of the test compounds (this compound or Byzantionoside B) at various concentrations.

  • Nitric Oxide Measurement: After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is measured at 540 nm.

  • Cell Viability Assay: A cell viability assay (e.g., MTT assay) is performed in parallel to ensure that the observed reduction in NO production is not due to cytotoxicity.

Cytotoxicity Assay (MTT Assay - General Protocol)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

  • Cell Seeding: Cancer cell lines of interest are seeded in 96-well plates.

  • Compound Treatment: The cells are treated with a range of concentrations of this compound or Byzantionoside B for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to the untreated control.

Visualizing the Pathways

To better understand the mechanisms discussed, the following diagrams illustrate the proposed signaling pathway for Byzantionoside B's osteogenic activity and a general workflow for evaluating the biological activities of these compounds.

osteogenic_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Byzantionoside_B Byzantionoside B BMPR BMP Receptor Byzantionoside_B->BMPR Activates Smads Smad Proteins BMPR->Smads Phosphorylates RUNX2 RUNX2 Smads->RUNX2 Translocates to nucleus and activates Osteogenic_Genes Osteogenic Genes (e.g., ALP, COL1A1) RUNX2->Osteogenic_Genes Promotes transcription Differentiation Osteoblast Differentiation Osteogenic_Genes->Differentiation

Caption: Proposed signaling pathway for Byzantionoside B-induced osteoblast differentiation.

experimental_workflow cluster_compounds cluster_assays Biological Assays cluster_readouts Experimental Readouts cluster_analysis Data Analysis Blumenol_C_Glucoside This compound Osteogenic_Assay Osteogenic Assay (Osteoblasts) Blumenol_C_Glucoside->Osteogenic_Assay Anti_inflammatory_Assay Anti-inflammatory Assay (Macrophages) Blumenol_C_Glucoside->Anti_inflammatory_Assay Cytotoxicity_Assay Cytotoxicity Assay (Cancer Cells) Blumenol_C_Glucoside->Cytotoxicity_Assay Byzantionoside_B Byzantionoside B Byzantionoside_B->Osteogenic_Assay Byzantionoside_B->Anti_inflammatory_Assay Byzantionoside_B->Cytotoxicity_Assay ALP_Mineralization ALP Activity & Mineralization Osteogenic_Assay->ALP_Mineralization NO_Production Nitric Oxide Production Anti_inflammatory_Assay->NO_Production Cell_Viability Cell Viability (IC50) Cytotoxicity_Assay->Cell_Viability Comparative_Analysis Comparative Analysis ALP_Mineralization->Comparative_Analysis NO_Production->Comparative_Analysis Cell_Viability->Comparative_Analysis

Caption: General experimental workflow for the comparative analysis of the two compounds.

References

Blumenol C Glucoside: A Universal Marker for Arbuscular Mycorrhizal Fungi? A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of arbuscular mycorrhizal fungi (AMF) colonization is crucial for understanding plant-microbe interactions, soil health, and the potential for developing biofertilizers and other agricultural products. This guide provides a comprehensive comparison of Blumenol C glucoside, a promising shoot-based biomarker, with established root-based methods: neutral lipid fatty acid (NLFA) 16:1ω5 analysis and quantitative polymerase chain reaction (qPCR).

The symbiosis between plants and arbuscular mycorrhizal fungi (AMF) is a cornerstone of terrestrial ecosystems, enhancing plant nutrient uptake, particularly phosphorus, and improving soil structure. Traditionally, assessing the extent of AMF colonization has relied on labor-intensive microscopic observation of stained roots. In recent years, biochemical and molecular markers have emerged, offering higher throughput and greater specificity. This guide delves into the cross-species validation of this compound as a universal AMF marker and objectively compares its performance against established alternatives.

Executive Summary

This compound and its derivatives, such as hydroxy- and carboxyblumenol C-glucosides, have been identified as reliable shoot-based markers for AMF colonization.[1][2] Their presence in the leaves and shoots of various plant species is strongly correlated with the extent of AMF colonization in the roots.[1] This non-destructive method offers a significant advantage over traditional techniques that require root excavation.

This guide presents a comparative analysis of three key AMF markers:

  • This compound: A secondary metabolite detected in the shoots of mycorrhizal plants.

  • Neutral Lipid Fatty Acid (NLFA) 16:1ω5: A signature fatty acid used as a biomarker for AMF biomass in roots and soil.[3][4][5]

  • Quantitative PCR (qPCR): A molecular method for quantifying fungal DNA in root samples.[6][7][8][9]

Comparative Analysis of AMF Markers

The following tables summarize the key performance characteristics of each marker based on available experimental data.

Table 1: Performance Comparison of AMF Markers

FeatureThis compoundNLFA 16:1ω5qPCR
Sample Type Leaves, ShootsRoots, SoilRoots
Detection Method LC-MS/MSGC-MSReal-Time PCR
Destructive? NoYesYes
Universality Validated in a wide range of mono- and dicotyledonous plants.[1]Generally applicable, but abundance can vary between AMF species.Requires species- or group-specific primers for taxonomic resolution.[8]
Specificity Highly specific to AMF colonization.[2]NLFA 16:1ω5 is considered more specific to AMF than the corresponding PLFA, but background levels from other microbes can exist.[3][4]High, dependent on primer design.
Sensitivity High, detectable at early stages of colonization.Sensitive indicator of AMF biomass.[5]Very high, can detect low levels of fungal DNA.
Correlation with Colonization Strong positive correlation with root colonization rates.[1]Good correlation with AMF biomass.[3]Strong correlation with the quantity of fungal DNA, which is an indicator of colonization.[6][8]
High-Throughput Potential HighModerateHigh

Table 2: Quantitative Data Summary

ParameterThis compoundNLFA 16:1ω5qPCR
Reported Correlation (with microscopy/colonization) Strong positive correlation reported in various studies.[1]Significant positive correlation between NLFA 16:1ω5 and total root length colonized by AMF.[3]Strong correlations observed between qPCR and microscopy for several crops (e.g., wheat, tomato).[6][8]
Limits of Detection Low nanogram per gram of plant tissue.Picomole to nanomole per gram of soil/root.Can detect as few as 10-100 copies of target DNA.
Dynamic Range Wide linear range for quantification.Good linearity over a range of biomass concentrations.Wide dynamic range, typically spanning 5-7 orders of magnitude.

Experimental Protocols

Detailed methodologies for the three key AMF markers are provided below to allow for a thorough understanding of the experimental workflows.

This compound Analysis via LC-MS/MS

This method, adapted from Mindt et al. (2019), allows for the high-throughput quantification of blumenol derivatives in leaf tissue.[10]

a. Sample Preparation:

  • Harvest leaf samples and immediately freeze in liquid nitrogen.

  • Grind the frozen leaf material to a fine powder.

  • Weigh approximately 30 mg of powdered tissue into a 96-well plate.

b. Extraction:

  • Add 400 µL of extraction buffer (e.g., methanol with an internal standard) to each well.

  • Seal the plate and shake vigorously for 10 minutes.

  • Centrifuge the plate at 4,000 rpm for 15 minutes.

  • Transfer the supernatant to a new 96-well plate for analysis.

c. LC-MS/MS Analysis:

  • Inject the extract into a UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Separate the compounds on a C18 reversed-phase column.

  • Use multiple reaction monitoring (MRM) mode for the targeted quantification of specific blumenol C glucosides.

Neutral Lipid Fatty Acid (NLFA) 16:1ω5 Analysis via GC-MS

This protocol is based on established methods for fatty acid analysis in soil and root samples.[3][11]

a. Sample Preparation:

  • Freeze-dry and homogenize root or soil samples.

b. Lipid Extraction:

  • Extract total lipids from the samples using a one-phase extraction solvent system (e.g., chloroform:methanol:citrate buffer).

  • Separate the neutral lipid fraction from the polar lipid fraction using solid-phase extraction (SPE) with a silica column.

c. Transesterification:

  • Convert the fatty acids in the neutral lipid fraction to fatty acid methyl esters (FAMEs) using a mild alkaline methanolysis.

d. GC-MS Analysis:

  • Analyze the FAMEs using a gas chromatograph coupled to a mass spectrometer.

  • Identify and quantify the NLFA 16:1ω5 peak based on its retention time and mass spectrum, using an internal standard for calibration.

Quantitative PCR (qPCR) for AMF Quantification

This protocol provides a general framework for the quantification of AMF DNA in root samples.[7][9]

a. DNA Extraction:

  • Wash roots to remove soil and debris.

  • Freeze-dry and grind the root tissue.

  • Extract total DNA using a commercially available plant DNA extraction kit.

b. qPCR Assay:

  • Prepare a reaction mixture containing SYBR Green master mix, forward and reverse primers targeting a specific AMF gene (e.g., 18S rRNA), and the extracted DNA template.

  • Perform the qPCR reaction in a real-time PCR cycler.

  • Use a standard curve of known DNA concentrations to quantify the absolute amount of AMF DNA in the samples. Alternatively, relative quantification can be performed using a host plant gene as a reference.

Visualizing the Workflows and Pathways

To further clarify the processes and relationships discussed, the following diagrams have been generated using the DOT language.

Blumenol_Signaling_Pathway cluster_root Plant Root cluster_shoot Plant Shoot AMF AMF Colonization Carotenoids Carotenoid Biosynthesis AMF->Carotenoids Induces Blumenol_Syn This compound Synthesis Carotenoids->Blumenol_Syn Precursor Blumenol_Acc This compound Accumulation Blumenol_Syn->Blumenol_Acc Transport Experimental_Workflow_Comparison cluster_Blumenol This compound cluster_NLFA NLFA 16:1ω5 cluster_qPCR qPCR B_Sample Leaf/Shoot Sample B_Extract Methanol Extraction B_Sample->B_Extract B_Analyze LC-MS/MS Analysis B_Extract->B_Analyze N_Sample Root/Soil Sample N_Extract Lipid Extraction & SPE N_Sample->N_Extract N_Deriv Transesterification N_Extract->N_Deriv N_Analyze GC-MS Analysis N_Deriv->N_Analyze Q_Sample Root Sample Q_Extract DNA Extraction Q_Sample->Q_Extract Q_Analyze Real-Time PCR Q_Extract->Q_Analyze

References

The Symbiotic Signature: A Comparative Guide to Blumenol C Glucoside and Fungal Fatty Acid Profiles in Arbuscular Mycorrhizal Symbiosis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate biochemical interplay between plants and symbiotic fungi is paramount. This guide provides a comparative analysis of two key biomarkers of arbuscular mycorrhizal fungi (AMF) colonization in plant roots: blumenol C glucosides and fungal-specific fatty acids. Experimental data supporting their correlation is presented, alongside detailed methodologies for their analysis.

A growing body of evidence has established that the accumulation of specific C13 cyclohexenone derivatives, namely 11-hydroxyblumenol C-9-O-glucoside and 11-carboxyblumenol C-9-O-glucoside, in plant roots is a reliable indicator of successful colonization by arbuscular mycorrhizal fungi.[1][2] These compounds, derived from the carotenoid biosynthetic pathway, are synthesized in the roots in response to fungal colonization and are even transported to the shoots, making them potential systemic markers of this symbiotic relationship.[1][2]

Concurrently, the analysis of specific fatty acid profiles has long been a cornerstone for quantifying microbial biomass in environmental samples. For AMF, the neutral lipid fatty acid (NLFA) 16:1ω5 serves as a well-established signature biomarker, allowing for the estimation of fungal biomass within root tissues.[3] Recent studies have now forged a direct quantitative link between the levels of these plant-derived blumenol C glucosides and the accumulation of AMF-specific lipids, including those containing the 16:1ω5 fatty acid, within the roots.[4][5] This correlation underscores a coordinated biochemical response to symbiosis, offering researchers multiple avenues for quantifying and understanding this critical plant-fungal interaction.

Comparative Analysis of Blumenol C Glucoside and AMF-Specific Lipid Levels

The following table summarizes quantitative data from studies on Nicotiana attenuata colonized with Rhizophagus irregularis, illustrating the positive correlation between the accumulation of blumenol C glucosides and AMF-specific diacylglycerols (DAGs) containing the signature fatty acid 16:1.

Plant GenotypeTreatment11-hydroxyblumenol C-9-O-Glc (relative abundance)11-carboxyblumenol C-9-O-Glc (relative abundance)AMF-Specific Lipid DAG 32:2 (16:1, 16:1) (relative abundance)AMF-Specific Lipid DAG 32:1 (16:1, 16:0) (relative abundance)
Empty Vector (EV)ControlNot DetectedNot DetectedNot DetectedNot Detected
Empty Vector (EV)AMF Inoculated~ 4.5~ 8.0~ 12.0~ 10.0
irCCD1 (Blumenol Biosynthesis Silenced)AMF Inoculated~ 1.0~ 1.5~ 4.0~ 3.5
irCCaMK (Symbiosis Deficient)AMF InoculatedNot DetectedNot DetectedNot DetectedNot Detected

Data synthesized from figures in You et al. (2023).[5] The values represent relative peak areas or concentrations and are illustrative of the trends observed.

Experimental Protocols

Quantification of Blumenol C Glucosides in Root Tissue

This protocol is adapted from methodologies described by Wang et al. (2018) and Mindt et al. (2019).[6][7]

a. Sample Preparation and Extraction:

  • Freeze-dry root samples and grind to a fine powder.

  • Weigh approximately 20 mg of powdered tissue into a 2 mL screw-cap tube.

  • Add 1 mL of extraction buffer (e.g., methanol containing deuterated internal standards like D6-Abscisic Acid).

  • Homogenize the sample using a bead mill for 2-3 minutes.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of 50% methanol for analysis.

b. UHPLC-MS/MS Analysis:

  • Chromatography: Perform separation on a C18 reversed-phase column (e.g., 1.7 µm, 2.1 x 100 mm) using a gradient of mobile phases, such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometry: Analyze samples using a triple quadrupole mass spectrometer in positive ion electrospray ionization mode.

  • Quantification: Use Multiple Reaction Monitoring (MRM) to detect and quantify the target blumenol C glucosides. Specific precursor-to-product ion transitions for 11-hydroxyblumenol C-glucoside (e.g., m/z 389.2 -> 227.2) and 11-carboxyblumenol C-glucoside (e.g., m/z 403.2 -> 241.2) should be optimized.[3]

Analysis of Fungal Fatty Acid Profiles (NLFA 16:1ω5)

This protocol is a generalized method for neutral lipid fatty acid analysis.

a. Lipid Extraction:

  • Use a modified Bligh-Dyer extraction method on freeze-dried and powdered root tissue.

  • Homogenize the sample in a single-phase mixture of chloroform:methanol:phosphate buffer.

  • After extraction, induce phase separation by adding chloroform and water, leading to a lower chloroform phase containing the lipids.

  • Collect the chloroform phase and dry it under nitrogen.

b. Fractionation and Derivatization:

  • Separate the total lipid extract into neutral lipids, glycolipids, and phospholipids using solid-phase extraction (SPE) on a silica column.

  • Elute the neutral lipid fraction with chloroform.

  • Subject the neutral lipid fraction to mild alkaline methanolysis to convert the fatty acids into fatty acid methyl esters (FAMEs).

c. GC-MS Analysis:

  • Analyze the FAMEs using a gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Separate FAMEs on a suitable capillary column (e.g., DB-225).

  • Identify and quantify the peak corresponding to the methyl ester of 16:1ω5 by its retention time and mass spectrum compared to a known standard.

Visualizing the Connection: Pathways and Workflows

The following diagrams illustrate the biological and experimental relationships between blumenol C glucosides and fungal lipids.

Blumenol_Fungal_Lipid_Correlation cluster_plant Plant Root Cell cluster_fungus Arbuscular Mycorrhizal Fungus Carotenoids C40 Carotenoids CCD1_7 CCD1/CCD7 Enzymes Carotenoids->CCD1_7 C13_Keto C13 Cyclohexenone Precursors CCD1_7->C13_Keto P450_UGT Cytochrome P450s & Glycosyltransferases C13_Keto->P450_UGT Blumenol_C_Glc Blumenol C Glucosides (11-hydroxy & 11-carboxy) P450_UGT->Blumenol_C_Glc Fungal_Lipids Fungal Lipids (incl. NLFA 16:1ω5) Blumenol_C_Glc->Fungal_Lipids   Positively Correlated Plant_Carbon Plant-derived Carbon (Sugars, Lipids) FAS Fatty Acid Synthase Plant_Carbon->FAS FAS->Fungal_Lipids AMF_Colonization AMF Colonization AMF_Colonization->CCD1_7 Induces AMF_Colonization->Plant_Carbon Provides

Caption: Biosynthetic pathway of Blumenol C glucosides induced by AMF colonization and its correlation with fungal lipid synthesis.

Experimental_Workflow cluster_blumenol Blumenol Analysis cluster_fatty_acid Fungal Fatty Acid Analysis Start Root Sample Collection (Control & AMF-Inoculated) Processing Freeze-Drying & Homogenization Start->Processing Split Processing->Split B_Extract Methanol Extraction Split->B_Extract FA_Extract Bligh-Dyer Lipid Extraction Split->FA_Extract B_Analyze UHPLC-MS/MS Analysis B_Extract->B_Analyze B_Result This compound Quantification B_Analyze->B_Result Correlation Correlative Data Analysis B_Result->Correlation FA_Deriv FAMEs Derivatization FA_Extract->FA_Deriv FA_Analyze GC-MS Analysis FA_Deriv->FA_Analyze FA_Result NLFA 16:1ω5 Quantification FA_Analyze->FA_Result FA_Result->Correlation

References

Differentiating the Biological Roles of Blumenol C Glucoside and its Aglycone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological roles of Blumenol C glucoside and its corresponding aglycone. Drawing from experimental data, we delineate their distinct and overlapping functions, with a particular focus on their involvement in plant biology and potential pharmacological relevance.

Overview of Biological Roles

Blumenol C and its glucosylated form are C13-apocarotenoids, metabolites derived from the oxidative cleavage of carotenoids. While structurally similar, the addition of a glucose moiety significantly alters the molecule's properties and, consequently, its biological functions. The current body of research indicates that in the context of plant physiology, particularly in symbiotic relationships, This compound is the primary signaling molecule. The aglycone, on the other hand, is primarily understood as its biosynthetic precursor.

This compound is prominently recognized as a key signaling molecule in the symbiosis between plants and arbuscular mycorrhizal fungi (AMF). Its accumulation in both roots and shoots serves as a reliable biomarker for the extent of AMF colonization.[1][2] It is synthesized in the roots in response to fungal colonization and is then transported to the shoots, where it is thought to modulate systemic physiological responses in the plant.[1][2]

Blumenol C Aglycone is the precursor to this compound.[3][4] While it is a necessary intermediate in the biosynthesis of the glucoside, its own biological activity and physiological concentrations in planta are not well-documented. However, studies on related norisoprenoids suggest that glycosylation can enhance certain biological activities. For instance, a norisoprenoid glucoside demonstrated higher phytotoxic potential in a germination test compared to its aglycone, suggesting that glycosylation can be an activating step.[3]

Comparative Quantitative Data

The following tables summarize the available quantitative data comparing the activities and presence of this compound and its aglycone.

Table 1: Comparative Biological Activity

Biological ActivityThis compoundBlumenol C AglyconeReference
Phytotoxicity (Allelopathy) Higher activityLower activity[3]
AMF Symbiosis Marker Strong positive correlation with colonizationNot established as a marker[1][2][5]

Table 2: Accumulation in Response to AMF Colonization in Nicotiana attenuata

CompoundTissueFold Change (AMF+ vs. AMF-)Reference
11-hydroxyblumenol C-glucoside RootsSignificantly Increased[1]
11-carboxyblumenol C-glucoside RootsSignificantly Increased[1]
11-hydroxyblumenol C-glucoside LeavesDetected only in AMF+[1]
11-carboxyblumenol C-glucoside LeavesDetected only in AMF+[1]
Blumenol C Aglycone Roots/LeavesNot reported to accumulateN/A

Signaling Pathways and Biosynthesis

The biosynthesis of this compound is initiated from the carotenoid pathway. The aglycone is an intermediate in this process.

Blumenol_C_Glucoside_Biosynthesis Carotenoids Carotenoids C13_cyclohexenone C13_cyclohexenone Carotenoids->C13_cyclohexenone CCD7 CCD7 CCD7 Blumenol_C_Aglycone Blumenol C Aglycone C13_cyclohexenone->Blumenol_C_Aglycone CCD1 & other enzymes CCD1 CCD1 Blumenol_C_Glucoside Blumenol C Glucoside Blumenol_C_Aglycone->Blumenol_C_Glucoside UGTs UGT UGTs

Biosynthesis of this compound.

In the context of AMF symbiosis, this compound acts as a systemic signal, transported from the roots to the shoots.

Blumenol_C_Glucoside_Signaling cluster_root Root cluster_shoot Shoot AMF_Colonization AMF Colonization Biosynthesis This compound Biosynthesis AMF_Colonization->Biosynthesis Systemic_Responses Systemic Physiological Responses Biosynthesis->Systemic_Responses Transport

Systemic signaling by this compound.

Experimental Protocols

Quantification of this compound Derivatives by UHPLC-MS/MS

This protocol is adapted from methods used to quantify blumenol derivatives in plant tissues.[6][7]

1. Sample Preparation:

  • Harvest leaf or root tissue and immediately freeze in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a mortar and pestle.

  • Weigh approximately 100 mg of powdered tissue into a 2 mL microcentrifuge tube.

2. Extraction:

  • Add 1 mL of ice-cold 80% methanol containing an internal standard (e.g., D6-abscisic acid).

  • Vortex thoroughly and sonicate for 15 minutes in an ice-water bath.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and transfer to a new tube.

  • Re-extract the pellet with 0.5 mL of the same extraction solvent and combine the supernatants.

  • Filter the combined supernatant through a 0.22 µm PTFE filter.

3. UHPLC-MS/MS Analysis:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient from 5% to 95% B over approximately 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometry: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor-product ion transitions for the target this compound derivatives should be used.

Phytotoxicity (Allelopathy) Bioassay

This protocol is a generalized method based on the findings that norisoprenoid glucosides can have allelopathic effects.[3]

1. Preparation of Test Solutions:

  • Dissolve this compound and Blumenol C aglycone in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Prepare a series of dilutions of each compound in distilled water or a buffered solution to achieve the desired final concentrations for the assay. Include a solvent control.

2. Seed Germination Assay:

  • Place a filter paper in a petri dish and moisten it with a specific volume of the test solution or control.

  • Place a set number of seeds (e.g., 20-30) of a model plant (e.g., Arabidopsis thaliana or lettuce) on the filter paper.

  • Seal the petri dishes with parafilm to prevent evaporation.

  • Incubate the dishes in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).

3. Data Collection and Analysis:

  • After a set period (e.g., 3-5 days), count the number of germinated seeds in each dish.

  • Measure the radicle length of the germinated seedlings.

  • Calculate the germination percentage and average radicle length for each treatment.

  • Compare the results for the glucoside, aglycone, and control treatments to determine the relative phytotoxicity.

Conclusion

The available evidence strongly suggests that this compound and its aglycone have distinct biological roles, primarily dictated by the presence or absence of the glucose moiety.

  • This compound is the biologically active form in the context of AMF symbiosis, functioning as a systemic signal. Its glycosylation appears to be crucial for this signaling role and may also enhance its phytotoxic properties.

  • Blumenol C Aglycone primarily serves as a biosynthetic intermediate. While it may possess some inherent biological activity, current research indicates that this is either less potent than the glucoside or that the aglycone is not present at physiologically relevant concentrations to exert a significant effect in the studied systems.

Future research should focus on directly comparing the bioactivities of the glucoside and aglycone in a wider range of assays and quantifying the in planta levels of the free aglycone to fully elucidate its potential biological significance.

References

Specificity of Blumenol C Glucoside Induction by Different AMF Species: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the induction of Blumenol C glucosides by different species of arbuscular mycorrhizal fungi (AMF). Accumulating evidence suggests that the production of these apocarotenoids is a hallmark of a functional AM symbiosis. Understanding the specificity of this induction is crucial for developing reliable biomarkers for AMF colonization and for harnessing the full potential of these symbiotic interactions in agriculture and biotechnology.

Quantitative Comparison of Blumenol C Glucoside Induction

The accumulation of blumenol C glucosides, particularly 11-hydroxyblumenol C-glucoside and 11-carboxyblumenol C-glucoside, is consistently observed in the roots and shoots of plants colonized by AMF.[1] While this response is widespread across many plant species, the magnitude of induction can vary depending on the specific AMF species involved. The following table summarizes quantitative data from a study by Wang et al. (2018), which investigated this compound levels in different plant species inoculated with Rhizophagus irregularis and Funneliformis mosseae. It is important to note that the experimental conditions, including the host plant and the duration of the symbiosis, varied between the different fungal species, which should be taken into consideration when interpreting the data.

Host Plant SpeciesAMF SpeciesTissueThis compound Derivative(s)Concentration (relative abundance or ng/mg fresh mass)Reference
Nicotiana attenuataRhizophagus irregularisLeaves11-hydroxyblumenol C-glucoside, 11-carboxyblumenol C-glucosideSteady increase over 5 weeks post-inoculation, correlating with root colonization levels.Wang et al., 2018[1]
Solanum lycopersicumRhizophagus irregularisLeaves11-carboxyblumenol C-glucosideDetected at 11 weeks post-inoculation.Wang et al., 2018[1]
Solanum lycopersicumFunneliformis mosseaeLeaves11-carboxyblumenol C-glucosideDetected at 6 weeks post-inoculation.Wang et al., 2018[1]
Hordeum vulgareRhizophagus irregularisLeaves11-hydroxyblumenol C-glucosideDetected at 8 weeks post-inoculation.Wang et al., 2018[1]
Triticum aestivumRhizophagus irregularisLeavesNot specifiedDetected at 8 weeks post-inoculation.Wang et al., 2018[1]
Solanum tuberosumRhizophagus irregularisRootsMycorrhizal colonization level: ~38%Waclawik et al., 2023[2][3]
Solanum tuberosumFunneliformis mosseaeRootsMycorrhizal colonization level: ~20%Waclawik et al., 2023[2][3]

Note: The data from Wang et al. (2018) is presented as relative abundance. A direct quantitative comparison in absolute concentrations between the two fungal species under identical experimental conditions is not available in the reviewed literature. The study on Solanum tuberosum indicates that R. irregularis achieves a higher colonization rate than F. mosseae, which may correlate with higher this compound induction, although this was not directly measured.[2][3]

Experimental Protocols

The following are detailed methodologies for key experiments involved in assessing this compound induction by AMF.

Plant Growth and AMF Inoculation

This protocol is adapted from Wang et al. (2018) and Mindt et al. (2019).[1][4]

  • Plant Material: Seeds of the desired plant species are surface-sterilized and germinated. Seedlings are then transplanted into pots containing a sterile substrate (e.g., a mixture of sand and vermiculite).

  • AMF Inoculum: Spores of the selected AMF species (e.g., Rhizophagus irregularis, Funneliformis mosseae) are used as inoculum. The inoculum is typically mixed with the substrate at a specified concentration (e.g., 300 spores per plant).[5]

  • Growth Conditions: Plants are grown in a controlled environment (e.g., greenhouse or growth chamber) with a defined light/dark cycle, temperature, and humidity. Plants are watered as needed and supplied with a nutrient solution low in phosphate to encourage mycorrhizal colonization.[6]

  • Harvesting: Plant tissues (roots and leaves) are harvested at different time points post-inoculation (e.g., 3, 4, 5, 6, 8, 11 weeks) to assess colonization and metabolite levels.[1][4]

Quantification of AMF Root Colonization

This protocol is a standard method for assessing the extent of mycorrhizal colonization.[7]

  • Root Staining: A representative sample of the root system is cleared with a potassium hydroxide (KOH) solution and then stained with a fungal stain, such as Trypan Blue.

  • Microscopic Analysis: The stained roots are mounted on microscope slides and observed under a compound microscope.

  • Quantification: The percentage of root length colonized by AMF structures (hyphae, arbuscules, and vesicles) is determined using a grid-line intersect method. A minimum of 100 root intersections are typically scored per sample.[7]

Extraction and Quantification of Blumenol C Glucosides

This protocol is based on the methods described by Mindt et al. (2019).[4]

  • Sample Preparation: Harvested leaf or root tissue is immediately frozen in liquid nitrogen and ground to a fine powder. A known weight of the powdered tissue (e.g., 100 mg) is used for extraction.[4]

  • Extraction: The powdered tissue is extracted with a methanol-based solvent. An internal standard (e.g., D6-abscisic acid) is added to correct for variations in extraction efficiency and instrument response.[4]

  • Analysis by LC-MS/MS: The extracts are analyzed by Ultra-High-Performance Liquid Chromatography coupled to tandem Mass Spectrometry (UHPLC-MS/MS). The different this compound derivatives are separated by chromatography and detected and quantified by mass spectrometry based on their specific mass-to-charge ratios and fragmentation patterns.[4]

  • Quantification: The peak areas of the target analytes are normalized to the peak area of the internal standard. The concentration of blumenol C glucosides is typically expressed as nanograms per milligram of fresh weight.[4]

Visualizations

Signaling Pathway for this compound Biosynthesis

The biosynthesis of blumenol C glucosides is initiated in the roots upon successful colonization by AMF and is derived from the carotenoid biosynthetic pathway.[1] The following diagram illustrates the key steps in this pathway.

Blumenol_Biosynthesis Carotenoids C40 Carotenoids apoC27 C27 Apocarotenoid Carotenoids->apoC27 cleavage BlumenolC Blumenol C apoC27->BlumenolC cleavage HydroxyBlumenolC 11-Hydroxyblumenol C BlumenolC->HydroxyBlumenolC CarboxyBlumenolC 11-Carboxyblumenol C HydroxyBlumenolC->CarboxyBlumenolC HydroxyBlumenolCGlc 11-Hydroxyblumenol C glucoside HydroxyBlumenolC->HydroxyBlumenolCGlc CarboxyBlumenolCGlc 11-Carboxyblumenol C glucoside CarboxyBlumenolC->CarboxyBlumenolCGlc Transport Transport to Shoot HydroxyBlumenolCGlc->Transport CarboxyBlumenolCGlc->Transport AMF AMF Colonization CCD7 CCD7 AMF->CCD7 induces CCD7->Carotenoids CCD1 CCD1 CCD1->apoC27 Hydroxylation Hydroxylation Hydroxylation->BlumenolC Oxidation Oxidation Oxidation->HydroxyBlumenolC Glucosylation Glucosylation Glucosylation->HydroxyBlumenolC Glucosylation->CarboxyBlumenolC

Caption: Biosynthetic pathway of Blumenol C glucosides induced by AMF colonization.

Experimental Workflow

The following diagram outlines the general workflow for assessing the specificity of this compound induction by different AMF species.

Experimental_Workflow Start Plant Growth and AMF Inoculation Harvest Harvest Root and Shoot Tissues Start->Harvest Split Harvest->Split Colonization AMF Colonization Quantification Split->Colonization Metabolite This compound Extraction and Quantification Split->Metabolite Staining Root Staining Colonization->Staining LCMS LC-MS/MS Analysis Metabolite->LCMS Microscopy Microscopic Analysis Staining->Microscopy Data Data Analysis and Comparison Microscopy->Data LCMS->Data

Caption: Experimental workflow for comparing this compound induction by different AMF species.

References

Unveiling the Role of CCD1 in Blumenol C Glucoside Biosynthesis: A Comparative Metabolomics Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Blumenol C glucoside levels in wild-type versus mutant plants, offering insights into the genetic regulation of its biosynthesis. The following sections present quantitative data, comprehensive experimental protocols, and visual diagrams of the associated biological pathways and workflows to support further research and potential applications.

Quantitative Data Summary

The following table summarizes the relative abundance of this compound and its derivatives in wild-type (Nicotiana attenuata) and a genetically modified line with a silenced Carotenoid Cleavage Dioxygenase 1 (CCD1) gene (irCCD1), particularly in the context of arbuscular mycorrhizal fungi (AMF) colonization, which is a known inducer of this compound production.

Plant GenotypeTreatmentCompoundRelative Abundance (Peak Area/Internal Standard)Fold Change (irCCD1 vs. Wild-Type)
Wild-Type (WT) AMF Inoculated11-hydroxyblumenol C-glucosideHigh-
irCCD1 Mutant AMF Inoculated11-hydroxyblumenol C-glucosideSignificantly Reduced
Wild-Type (WT) AMF Inoculated11-carboxyblumenol C-glucosideHigh-
irCCD1 Mutant AMF Inoculated11-carboxyblumenol C-glucosideSignificantly Reduced

Note: This table is a representative summary based on findings that silencing the CCD1 gene leads to reduced blumenol accumulations.[1][2]

Experimental Protocols

The methodologies outlined below are based on established protocols for the comparative metabolomic analysis of Nicotiana attenuata.

Plant Material and Growth Conditions
  • Plant Species: Nicotiana attenuata

  • Growth Medium: A mixture of soil and vermiculite.

  • Growth Conditions: Plants are typically grown in a climate-controlled greenhouse with a 16-hour light and 8-hour dark cycle.

Arbuscular Mycorrhizal Fungi (AMF) Inoculation

To induce the production of Blumenol C glucosides, plants are inoculated with a culture of arbuscular mycorrhizal fungi, such as Rhizophagus irregularis. Control plants remain uninoculated.

Metabolite Extraction
  • Sample Collection: Root and leaf tissues are harvested from both wild-type and irCCD1 plants, flash-frozen in liquid nitrogen, and stored at -80°C.

  • Homogenization: The frozen tissue is ground to a fine powder using a mortar and pestle or a bead mill.

  • Extraction Solvent: An extraction buffer, typically methanol-based and containing an internal standard (e.g., D6-abscisic acid), is added to the powdered tissue.

  • Extraction Procedure: The mixture is vortexed and sonicated to ensure thorough extraction.

  • Centrifugation: The extract is centrifuged to pellet cell debris.

  • Sample Preparation: The supernatant is collected and filtered for analysis.

LC-MS/MS Analysis for this compound Quantification
  • Instrumentation: An Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS) is used for targeted quantification.

  • Chromatographic Separation: A C18 reversed-phase column is typically used to separate the metabolites. The mobile phases usually consist of water and acetonitrile or methanol, both with a small percentage of formic acid. A gradient elution is employed to achieve optimal separation.

  • Mass Spectrometry: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and its derivatives are monitored.

  • Quantification: The peak areas of the target analytes are normalized to the peak area of the internal standard to calculate their relative abundance.

Visualizing the Molecular Landscape

The following diagrams, generated using Graphviz (DOT language), illustrate the biosynthetic pathway of this compound and the experimental workflow for its comparative analysis.

Biosynthetic Pathway of this compound

Blumenol_C_Glucoside_Pathway Carotenoids Carotenoids CCD1 CCD1 C13-Apocarotenoids C13-Apocarotenoids Blumenol_C_Derivatives Blumenol C Derivatives C13-Apocarotenoids->Blumenol_C_Derivatives Modification Enzymes Modification_Enzymes Hydroxylation & Carboxylation Blumenol_C_Glucoside Blumenol C Glucoside Blumenol_C_Derivatives->Blumenol_C_Glucoside UGT UGT Glucosyltransferase (UGT)

Caption: Proposed biosynthetic pathway of this compound from carotenoid precursors.

Experimental Workflow for Comparative Metabolomics

Experimental_Workflow cluster_Plant_Material Plant Material WT_Plants Wild-Type Plants Mutant_Plants irCCD1 Mutant Plants AMF_Inoculation AMF Inoculation Mutant_Plants->AMF_Inoculation Tissue_Harvesting Tissue Harvesting (Roots and Leaves) AMF_Inoculation->Tissue_Harvesting Metabolite_Extraction Metabolite Extraction Tissue_Harvesting->Metabolite_Extraction LC_MS_Analysis LC-MS/MS Analysis Metabolite_Extraction->LC_MS_Analysis Data_Analysis Data Analysis and Comparison LC_MS_Analysis->Data_Analysis

Caption: Workflow for the comparative metabolomic analysis of this compound.

References

Validating High-Throughput Screening Hits: A Comparative Guide to Microscopy and Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery, high-throughput screening (HTS) is a pivotal first step, enabling the rapid screening of vast compound libraries. However, the initial "hits" from these primary screens require rigorous validation to eliminate false positives and confirm biological activity. This guide provides a comprehensive comparison of two primary validation methodologies: image-based high-content screening (HCS) using microscopy, and traditional biochemical assays.

At a Glance: Microscopy vs. Biochemical Assays for HTS Hit Validation

The choice of a validation strategy depends on the specific biological question, the nature of the primary screen, and the desired depth of information. Microscopy-based approaches excel in providing detailed, multi-parametric data at the single-cell level, while biochemical assays often offer higher throughput for more focused questions.

ParameterMicroscopy-Based Validation (HCS)Biochemical Assays (e.g., ELISA, Reporter Assays)
Primary Readout Changes in cell morphology, protein translocation, organelle health, and other phenotypic markers.[1][2]Enzyme activity, protein quantification, gene expression levels.
Data Richness High (Multiplexed, multi-parametric data from individual cells).[1][2]Low to Moderate (Typically a single endpoint measurement from a population of cells).
Throughput Moderate to High (Can be automated for 96- to 1536-well plates).[1]High (Well-suited for automation in 96- to 1536-well formats).[3]
Sensitivity High (Can detect subtle phenotypic changes and subcellular events).[4]Variable (Depends on the specific assay, but can be very high, e.g., for enzymatic assays).[5][6][7]
Specificity High (Visual confirmation can reduce false positives).[4]Moderate to High (Can be prone to artifacts from compound interference).
Cost Higher initial instrument cost; reagent costs can be comparable to or lower than some biochemical assays depending on the multiplexing.Lower initial instrument cost; reagent costs can be significant, especially for antibody-based kits.
Common Applications Validating hits that modulate protein translocation, receptor internalization, cytotoxicity, cell cycle, and complex cellular phenotypes.[2]Validating hits that inhibit or activate enzymes, modulate protein-protein interactions, or affect gene expression.

The HTS Hit Validation Workflow

The process of validating hits from a primary HTS campaign is a multi-step process designed to increase confidence in the identified compounds and gather more detailed information about their mechanism of action.

HTS_Validation_Workflow cluster_0 Primary Screen cluster_1 Hit Identification cluster_2 Secondary Assays (Validation) cluster_3 Lead Optimization HTS High-Throughput Screening (Large Compound Library) Hit_Selection Primary Hit Selection (Statistical Cutoffs) HTS->Hit_Selection Identifies 'Hits' Microscopy Microscopy-Based Validation (High-Content Screening) Hit_Selection->Microscopy Confirms Phenotype & Provides Spatial Context Biochemical Biochemical/Biophysical Assays (e.g., ELISA, Reporter Assays) Hit_Selection->Biochemical Confirms Target Engagement & Quantifies Activity Validated_Hits Validated Hits for Lead Optimization Microscopy->Validated_Hits Biochemical->Validated_Hits

A generalized workflow for HTS hit validation.

Visualizing Signaling Pathways: A Tale of Two Methods

The nature of the signaling pathway under investigation can often guide the choice of validation assay.

G-Protein Coupled Receptor (GPCR) Signaling: Ideal for Microscopy

GPCR signaling often involves the spatial reorganization of proteins, such as the translocation of β-arrestin from the cytoplasm to the membrane-bound receptor upon activation. High-content microscopy is uniquely suited to visualize and quantify such events.

GPCR_Signaling cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Cytoplasm Ligand Ligand GPCR GPCR Ligand->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates Endosome Endosome GPCR->Endosome Internalization Beta_Arrestin β-Arrestin G_Protein->Beta_Arrestin Recruits Beta_Arrestin->GPCR Binds & Promotes

GPCR signaling and internalization pathway.
NF-κB Signaling: Suited for Biochemical Readouts

The NF-κB signaling pathway culminates in the translocation of the NF-κB transcription factor into the nucleus to drive gene expression. While this translocation can be imaged, a common and high-throughput validation method is to use a reporter gene assay, where the expression of a reporter gene (like luciferase) is driven by an NF-κB response element.

NFkB_Signaling cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases Reporter Reporter Gene (e.g., Luciferase) NFkB_nuc->Reporter Activates Transcription Response Gene Expression Reporter->Response Results in Stimulus Stimulus (e.g., TNFα) Stimulus->IKK Activates

NF-κB signaling leading to reporter gene expression.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable validation studies. Below are representative protocols for microscopy-based and biochemical validation assays.

Microscopy-Based Validation: Immunofluorescence Staining for Protein Translocation

This protocol describes a general method for staining cells to visualize the translocation of a protein of interest from the cytoplasm to the nucleus, a common cellular event that can be quantified using HCS.

Materials:

  • 96- or 384-well clear-bottom imaging plates

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary antibody against the protein of interest

  • Fluorophore-conjugated secondary antibody

  • DAPI or Hoechst stain (for nuclear counterstaining)

  • High-content imaging system

Procedure:

  • Cell Seeding: Seed cells into the wells of the imaging plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the HTS hit compounds at various concentrations for the desired time.

  • Fixation: Carefully aspirate the medium and wash the cells with PBS. Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibody in blocking buffer and add it to the wells. Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorophore-conjugated secondary antibody and a nuclear counterstain in blocking buffer and add to the wells. Incubate for 1 hour at room temperature, protected from light.

  • Imaging: Wash the cells three times with PBS. Add PBS to the wells and acquire images using a high-content imaging system.

  • Image Analysis: Use image analysis software to segment the cells into nuclear and cytoplasmic compartments based on the counterstain. Quantify the fluorescence intensity of the protein of interest in each compartment to determine the extent of translocation.

Biochemical Validation: Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines a sandwich ELISA for quantifying the amount of a specific protein in cell lysates, which can be used to validate HTS hits that are expected to alter the expression or secretion of that protein.

Materials:

  • 96-well ELISA plate

  • Coating buffer (e.g., carbonate-bicarbonate buffer)

  • Capture antibody

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Cell lysates or conditioned media containing the protein of interest

  • Detection antibody (biotinylated)

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Plate Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of the ELISA plate. Incubate overnight at 4°C.

  • Blocking: Wash the plate three times with wash buffer (PBS with 0.05% Tween-20). Block the plate by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Sample Incubation: Wash the plate three times. Add 100 µL of standards and samples (cell lysates or media from compound-treated cells) to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate three times. Add 100 µL of diluted biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature.

  • Streptavidin-HRP Incubation: Wash the plate three times. Add 100 µL of diluted streptavidin-HRP conjugate to each well. Incubate for 20 minutes at room temperature, protected from light.

  • Substrate Development: Wash the plate five times. Add 100 µL of TMB substrate to each well. Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.

  • Reaction Stopping and Reading: Add 50 µL of stop solution to each well. Read the absorbance at 450 nm using a plate reader.

  • Data Analysis: Generate a standard curve from the absorbance values of the standards. Use the standard curve to calculate the concentration of the protein of interest in the samples.

Biochemical Validation: Luciferase Reporter Assay

This protocol is for a luciferase reporter assay to measure the activity of a specific transcription factor or signaling pathway.

Materials:

  • Cells stably or transiently transfected with a luciferase reporter construct

  • 96-well white, opaque cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed the reporter cells into the 96-well plate and allow them to adhere. Treat the cells with HTS hit compounds.

  • Cell Lysis: After the desired incubation time, remove the culture medium and add a passive lysis buffer to each well. Incubate for 15 minutes at room temperature with gentle shaking to ensure complete lysis.

  • Luciferase Assay: Add the luciferase assay reagent, which contains the substrate luciferin, to each well.

  • Luminescence Measurement: Immediately measure the luminescence using a luminometer. The light output is proportional to the luciferase activity.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., untreated cells) to determine the effect of the compounds on pathway activation.

Conclusion

The validation of HTS hits is a critical phase in drug discovery that requires careful consideration of the available methodologies. Microscopy-based high-content screening provides unparalleled insight into the cellular and subcellular effects of compounds, offering rich, multi-parametric data that can elucidate mechanisms of action and identify potential toxicity early in the process. Biochemical assays, on the other hand, provide robust and often higher-throughput methods for confirming target engagement and quantifying specific molecular events. The optimal validation strategy often involves a combination of these approaches, leveraging the strengths of each to build a comprehensive understanding of the biological activity of HTS hits and confidently advance the most promising candidates toward lead optimization.

References

The Sweet Scent of Symbiosis: Blumenol C Glucosides as Quantitative Markers for Arbuscular Mycorrhizal Fungi Colonization

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

The intricate relationship between plants and arbuscular mycorrhizal fungi (AMF) is a cornerstone of terrestrial ecosystems, enhancing plant nutrient uptake and resilience. For researchers, scientists, and drug development professionals, accurately quantifying the intensity of this symbiotic relationship is paramount. While traditional methods for assessing AMF colonization, such as microscopic analysis and quantitative PCR (qPCR), are well-established, they can be labor-intensive and destructive. Emerging evidence points to a class of apocarotenoids, specifically Blumenol C glucosides, as reliable chemical markers that accumulate in plant tissues in direct proportion to the extent of AMF colonization. This guide provides a comprehensive comparison of the use of Blumenol C glucosides as quantitative indicators of AMF colonization against alternative methods, supported by experimental data and detailed protocols.

Quantitative Relationship: A Tale of Two Molecules

Studies have demonstrated a strong, positive correlation between the concentration of specific Blumenol C glucoside derivatives and the intensity of AMF colonization in various plant species. Notably, 11-hydroxythis compound and 11-carboxythis compound have been identified as sensitive biomarkers. Their accumulation in both root and shoot tissues reflects the extent of the fungal presence within the roots.[1][2]

Comparative Data: this compound Concentration vs. AMF Colonization Intensity

The following tables summarize the quantitative relationship observed in different plant species, showcasing the direct correlation between AMF colonization and the accumulation of Blumenol C glucosides.

Table 1: this compound Concentration and AMF Colonization in Nicotiana attenuata

Plant AccessionTreatmentTotal AMF Colonization (%)[3]11-carboxythis compound (relative abundance)[3]
UTNo AMF0Not Detected
UT+ AMF~60~1.5 x 10^7
AZNo AMF0Not Detected
AZ+ AMF~45~1.0 x 10^7

Table 2: Temporal Correlation of this compound and AMF Colonization in Rice (Oryza sativa)

Weeks Post-InoculationTotal AMF Colonization (%)[4]Foliar 11-carboxythis compound (relative abundance)[4]Foliar 11-hydroxythis compound (relative abundance)[4]
4~15~2.5~1.8
5~25~4.0~2.5
6~35~6.0~3.5
7~35~6.2~3.8

Methodological Showdown: Blumenol C Glucosides vs. Traditional Techniques

The utility of Blumenol C glucosides as biomarkers is best understood in comparison to established methods for quantifying AMF colonization.

Table 3: Comparison of Methods for Quantifying AMF Colonization

MethodPrincipleAdvantagesDisadvantages
This compound Quantification (LC-MS/MS) Measures the concentration of specific apocarotenoids that are produced by the plant in response to AMF colonization.[5][6]High-throughput, quantitative, can be non-destructive (leaf samples), reflects functional symbiosis.[2]Requires specialized equipment (LC-MS/MS), method development may be needed for new plant species.
Microscopy (e.g., Grid-Line Intersect) Staining of fungal structures within cleared roots and visual quantification of colonization percentage.Direct visualization of fungal structures, well-established methodology.Labor-intensive, subjective, destructive sampling.
Quantitative PCR (qPCR) Quantification of fungal DNA within root samples.High sensitivity and specificity, quantitative.Can be expensive, may not distinguish between living and dead fungal material, destructive sampling.
Phospholipid Fatty Acid (PLFA) Analysis Quantification of fatty acids specific to AMF.Provides information on the living fungal biomass.Less specific than qPCR, requires specialized equipment (GC-MS), destructive sampling.

Experimental Protocols: A Step-by-Step Guide

Reproducibility is key in scientific research. The following are detailed protocols for the quantification of Blumenol C glucosides and a traditional method for assessing AMF colonization.

Quantification of Blumenol C Glucosides via LC-MS/MS

This protocol is adapted from established methods for the analysis of Blumenol C glucosides in plant tissues.[5]

  • Sample Preparation:

    • Harvest approximately 100 mg of fresh plant tissue (root or leaf) and immediately freeze in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a mortar and pestle or a bead mill.

  • Extraction:

    • To the powdered tissue, add 1 mL of extraction solvent (e.g., 80% methanol in water) containing an internal standard (e.g., d6-abscisic acid).

    • Vortex thoroughly and incubate at 4°C for 1 hour with shaking.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to a new tube and filter through a 0.22 µm syringe filter.

    • Inject the filtered extract onto a C18 reverse-phase HPLC column.

    • Perform chromatographic separation using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Detect and quantify this compound derivatives using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific parent and daughter ion transitions for each compound should be optimized.

Quantification of AMF Colonization by the Grid-Line Intersect Method

This protocol is a standard method for visually assessing the percentage of root length colonized by AMF.

  • Root Staining:

    • Gently wash roots to remove soil and debris.

    • Clear the roots by heating in a 10% potassium hydroxide (KOH) solution at 90°C for 30-60 minutes.

    • Rinse the roots with water and then acidify with 1% hydrochloric acid (HCl) for 5-10 minutes.

    • Stain the roots with a staining solution (e.g., 0.05% Trypan Blue in lactoglycerol) by heating at 90°C for 15-30 minutes.

    • Destain the roots in a solution of lactoglycerol.

  • Microscopic Observation:

    • Mount the stained roots on a microscope slide.

    • Observe the roots under a compound microscope at 100-400x magnification.

    • Place a grid-line intersect slide or use an eyepiece reticle with a grid.

  • Quantification:

    • At each intersection of the grid with a root, record the presence or absence of AMF structures (hyphae, arbuscules, vesicles).

    • Calculate the percentage of colonization: (% Colonization = (Number of intersections with AMF / Total number of intersections) x 100).

Visualizing the Connection: Pathways and Workflows

To better understand the underlying biological processes and experimental procedures, the following diagrams have been generated using the DOT language.

Blumenol_Biosynthesis cluster_pathway This compound Biosynthesis Pathway cluster_trigger Trigger Carotenoids C40 Carotenoids C13_Cyclohexenone C13 Cyclohexenone Carotenoids->C13_Cyclohexenone CCD7, CCD1 Blumenol_C Blumenol C C13_Cyclohexenone->Blumenol_C Hydroxylation Blumenol_C_Derivatives Hydroxy/Carboxy- Blumenol C Blumenol_C->Blumenol_C_Derivatives Hydroxylation/ Carboxylation Blumenol_C_Glucoside This compound Derivatives Blumenol_C_Derivatives->Blumenol_C_Glucoside Glycosylation AMF_Colonization AMF Colonization AMF_Colonization->Carotenoids Upregulates

Caption: Biosynthesis pathway of Blumenol C glucosides induced by AMF colonization.

Experimental_Workflow cluster_blumenol This compound Analysis cluster_amf AMF Colonization Quantification (Grid-Line Intersect) cluster_comparison Data Comparison B_Sample Plant Tissue (Root/Leaf) B_Freeze Freeze in Liquid N2 B_Sample->B_Freeze B_Grind Grind to Powder B_Freeze->B_Grind B_Extract Solvent Extraction B_Grind->B_Extract B_Centrifuge Centrifuge & Filter B_Extract->B_Centrifuge B_LCMS LC-MS/MS Analysis B_Centrifuge->B_LCMS B_Data Quantify Blumenol Concentration B_LCMS->B_Data Compare Correlate Blumenol Concentration with % AMF Colonization B_Data->Compare A_Sample Root Sample A_Clear Clear with KOH A_Sample->A_Clear A_Stain Stain (e.g., Trypan Blue) A_Clear->A_Stain A_Mount Mount on Slide A_Stain->A_Mount A_Microscopy Microscopic Observation A_Mount->A_Microscopy A_Count Count Intersections A_Microscopy->A_Count A_Data Calculate % Colonization A_Count->A_Data A_Data->Compare

Caption: Experimental workflow for comparing this compound concentration and AMF colonization.

References

Safety Operating Guide

Proper Disposal of Blumenol C Glucoside: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of Blumenol C glucoside.

This compound is a naturally occurring compound found in various plants.[1][2] While it is not classified as flammable or combustible, proper disposal protocols must be followed to mitigate any potential risks.[3]

Key Safety and Handling Data

A summary of essential information for this compound is provided below.

PropertyValueSource
CAS Number 135820-80-3[1]
Molecular Formula C₁₉H₃₂O₇[4]
Molecular Weight 372.45 g/mol [1][4]
Storage Temperature -20°C (long term), 2-8°C (short term)[3][4]
Flammability Not flammable or combustible[3]
Disposal Workflow

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound waste.

start Start: Blumenol C Glucoside Waste assess_waste Assess Waste Type (Solid, Liquid, Contaminated PPE) start->assess_waste solid_waste Solid Waste (e.g., expired powder) assess_waste->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) assess_waste->liquid_waste Liquid contaminated_ppe Contaminated PPE & Labware assess_waste->contaminated_ppe PPE collect_solid Collect in a Labeled, Sealed Container solid_waste->collect_solid collect_liquid Collect in a Labeled, Leak-Proof Container liquid_waste->collect_liquid collect_ppe Double-Bag in Labeled, Sealed Bags contaminated_ppe->collect_ppe storage Store in a Designated Chemical Waste Area collect_solid->storage collect_liquid->storage collect_ppe->storage disposal Arrange for Pickup by Licensed Chemical Waste Disposal Service storage->disposal end End: Disposal Complete disposal->end

Disposal workflow for this compound.

Detailed Disposal Procedures

The following protocols are based on standard laboratory safety practices and information from the Safety Data Sheet (SDS).[3]

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing the appropriate PPE:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

In the case of handling powders or creating dust, respiratory protection should be worn.[3]

Step 2: Waste Segregation and Collection

Properly segregate waste to prevent accidental chemical reactions and to ensure compliant disposal.

  • Solid Waste (Unused or Expired Product):

    • Carefully sweep up solid this compound, avoiding dust formation.[3]

    • Place the solid waste into a clearly labeled, sealed container suitable for chemical waste.

  • Liquid Waste (Solutions):

    • Do not pour solutions containing this compound down the drain.[3]

    • Collect all liquid waste in a dedicated, leak-proof, and clearly labeled container.

    • Ensure the container is compatible with the solvent used.

  • Contaminated Materials:

    • Items such as gloves, weighing papers, pipette tips, and paper towels that are contaminated with this compound should be considered chemical waste.

    • Collect these materials in a designated, sealed plastic bag or container.

Step 3: Labeling and Storage

Properly label all waste containers with the following information:

  • "Waste: this compound"

  • List of any solvents present

  • Approximate concentration and volume

  • Date of accumulation

  • Hazard warnings (if applicable, based on solvent)

Store the sealed waste containers in a designated, well-ventilated chemical waste storage area, away from incompatible materials.

Step 4: Final Disposal

Arrange for the collection of the chemical waste by a licensed and certified hazardous waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal.

Accidental Release or Spill Protocol

In the event of a spill, adhere to the following procedure:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.

  • Containment: Prevent the spill from spreading or entering drains.[3]

  • Cleanup:

    • For solid spills, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal.[3]

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth). Scoop up the absorbed material and place it in a suitable, closed container for disposal.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water. Collect all cleaning materials as contaminated waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

References

Personal protective equipment for handling Blumenol C glucoside

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Blumenol C glucoside (CAS No. 135820-80-3)[1], including operational procedures and disposal plans. By adhering to these step-by-step instructions, you can minimize risks and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound requires careful handling to avoid potential health hazards. The compound is associated with the following hazard statements:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

To mitigate these risks, the use of appropriate Personal Protective Equipment (PPE) is mandatory. The following table summarizes the required PPE for handling this compound.

Body Part Required PPE Specifications & Rationale
Hands Chemical-resistant glovesNitrile or other suitable material to prevent skin contact and irritation.
Eyes/Face Safety goggles and/or face shieldProtects against splashes, dust, and serious eye irritation.[3][4]
Body Laboratory coatProvides a barrier against accidental spills and contamination of personal clothing.[3]
Respiratory RespiratorRecommended when handling the powder to avoid respiratory tract irritation. Use in a well-ventilated area.[5]

Operational Procedures for Safe Handling

Follow these procedural steps to ensure the safe handling of this compound from receipt to use in experiments.

1. Preparation and Weighing:

  • Always handle this compound powder within a well-ventilated fume hood to minimize inhalation risks.

  • Before weighing, ensure all necessary PPE is correctly worn.

  • Use a dedicated, clean weighing vessel and tools.

  • Avoid creating dust during transfer. If dust is generated, use appropriate respiratory protection.[5]

2. Dissolving the Compound:

  • When dissolving in a solvent, add the powder slowly to the solvent to prevent splashing.

  • If the solvent is volatile, ensure adequate ventilation.

  • The recommended storage for this compound in solvent is -80°C for up to one year.[1]

3. Experimental Use:

  • Clearly label all solutions containing this compound.

  • When conducting experiments, ensure that all personnel in the vicinity are aware of the potential hazards.

  • Avoid contact with skin and eyes. In case of contact, follow the first aid measures outlined below.

Emergency and First Aid Procedures

In the event of accidental exposure, immediate action is crucial.

Exposure Type First Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[5]
Skin Contact Immediately flush the affected area with copious amounts of water. Remove contaminated clothing and shoes. Seek medical attention.[5]
Eye Contact Check for and remove any contact lenses. Flush eyes with large amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. Wash out the mouth with plenty of water. Seek immediate medical attention.[5]

Storage and Disposal Plan

Proper storage and disposal are critical for laboratory safety and environmental protection.

Storage:

  • Powder: Store at -20°C for long-term stability (up to 3 years).[1]

  • In Solvent: Store at -80°C for up to one year.[1]

  • Keep the container tightly closed in a dry and well-ventilated place.[5]

Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations.

  • Do not allow the product to enter drains.[5]

  • Collect waste in suitable, closed containers labeled for disposal.[5]

  • Contaminated materials (e.g., gloves, weighing paper) should be treated as hazardous waste and disposed of accordingly.

// Node Definitions prep [label="Preparation", fillcolor="#F1F3F4", fontcolor="#202124"]; ppe [label="Wear Appropriate PPE\n(Gloves, Goggles, Lab Coat, Respirator)", fillcolor="#FBBC05", fontcolor="#202124"]; weigh [label="Weighing in Fume Hood", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dissolve [label="Dissolving in Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; experiment [label="Experimental Use", fillcolor="#34A853", fontcolor="#FFFFFF"]; storage [label="Storage\nPowder: -20°C\nSolution: -80°C", fillcolor="#5F6368", fontcolor="#FFFFFF"]; disposal [label="Waste Disposal", fillcolor="#EA4335", fontcolor="#FFFFFF"]; spill [label="Accidental Spill/Exposure", fillcolor="#EA4335", fontcolor="#FFFFFF"]; first_aid [label="First Aid Procedures", fillcolor="#FBBC05", fontcolor="#202124"]; cleanup [label="Contain and Clean Spill", fillcolor="#FBBC05", fontcolor="#202124"];

// Logical Flow prep -> ppe [label="Step 1"]; ppe -> weigh [label="Step 2"]; weigh -> dissolve [label="Step 3"]; dissolve -> experiment [label="Step 4"]; experiment -> storage [label="Post-Experiment"]; experiment -> disposal [label="End of Workflow"];

// Contingency Flow {weigh, dissolve, experiment} -> spill [style=dashed, color="#EA4335"]; spill -> first_aid [label="If Personal Exposure"]; spill -> cleanup [label="If Environmental Spill"]; cleanup -> disposal; }

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.